molecular formula C9H6BrFO2 B3028687 7-Bromo-6-fluorochroman-4-one CAS No. 27407-12-1

7-Bromo-6-fluorochroman-4-one

Cat. No.: B3028687
CAS No.: 27407-12-1
M. Wt: 245.04
InChI Key: GJIKUJVFHWCVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1) is a high-purity chromanone derivative supplied with a typical purity of >95% to >99% . This compound is a valuable synthetic building block in medicinal chemistry, particularly for the research and development of novel pharmaceutical lead compounds . Chroman-4-one is a privileged scaffold in drug discovery, with its analogs demonstrating a wide range of pharmacological activities in research, including anticancer, antimicrobial, and antioxidant properties . The specific bromo- and fluoro- substitutions on the chromanone core make this compound a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies during the drug discovery process. Main Applications & Research Value: This compound serves as a key intermediate in the synthesis of more complex molecules. Researchers utilize such halogenated chromanones to develop and investigate new chemical entities with potential cytotoxic activity against various cancer cell lines . The structural motif is of considerable interest for designing potent and clinically useful pharmacophores . Pharmacokinetic & Physicochemical Profile (Predicted): Available data suggests this compound has a consensus Log Po/w of 2.58, indicating lipophilicity, and is predicted to have high gastrointestinal absorption and blood-brain barrier (BBB) permeation . The molecular formula is C9H6BrFO2, with a molecular weight of 245.05 g/mol . Handling & Safety: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. The product should be stored sealed in a dry, ventilated place at room temperature .

Properties

IUPAC Name

7-bromo-6-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIKUJVFHWCVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229290
Record name 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27407-12-1
Record name 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27407-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chroman-4-one class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The introduction of bromine and fluorine atoms onto the chroman-4-one core is anticipated to significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, integrating theoretical principles with detailed experimental and computational methodologies. A proposed synthetic route, predicted spectroscopic data, and an in-depth discussion of its conformational landscape are presented to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the chroman-4-one framework.

Introduction to the Chroman-4-one Scaffold

Chroman-4-ones, also known as dihydro-1-benzopyran-4-ones, are characterized by a benzene ring fused to a dihydropyranone ring.[2] This heterocyclic system is a core structural motif in a variety of natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the chroman-4-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile. The incorporation of halogens, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a chroman-4-one core with a bromine atom at the 7-position and a fluorine atom at the 6-position of the aromatic ring.

Molecular Formula: C₉H₆BrFO₂

Molecular Weight: 245.05 g/mol

CAS Number: 27407-12-1[4]

Proposed Synthesis

Proposed Synthetic Pathway:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Saponification cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) A 3-Bromo-4-fluorophenol C Methyl 3-(3-bromo-4-fluorophenoxy)propanoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Methyl acrylate B->C D 3-(3-Bromo-4-fluorophenoxy)propanoic acid C->D Base (e.g., NaOH) Water/Methanol E This compound D->E Polyphosphoric acid (PPA) or Eaton's reagent Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 3-(3-bromo-4-fluorophenoxy)propanoate

  • To a solution of 3-bromo-4-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl acrylate (1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(3-bromo-4-fluorophenoxy)propanoic acid

  • Dissolve the purified methyl 3-(3-bromo-4-fluorophenoxy)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Add the dry 3-(3-bromo-4-fluorophenoxy)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Heat the mixture with stirring at a temperature range of 80-120 °C for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectral data of related chroman-4-one derivatives, a predicted set of data can be provided as a guide for characterization.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-5~7.8-8.0dJH-F ≈ 6-8 Hz
H-8~7.1-7.3dJH-F ≈ 9-11 Hz
H-2~4.5-4.7tJH-H ≈ 6-7 Hz
H-3~2.8-3.0tJH-H ≈ 6-7 Hz

The chemical shifts of the aromatic protons (H-5 and H-8) will be influenced by the deshielding effect of the carbonyl group and the electronic effects of the bromine and fluorine substituents. The fluorine atom will also introduce through-space coupling to the neighboring protons, resulting in doublet signals for H-5 and H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Key Correlations
C-4 (C=O)~190-195Carbonyl carbon
C-8a~160-165Attached to oxygen
C-6~150-155 (d, JC-F ≈ 240-250 Hz)Attached to fluorine
C-5~125-130Aromatic CH
C-4a~120-125Aromatic quaternary
C-7~115-120 (d, JC-F ≈ 20-25 Hz)Attached to bromine
C-8~110-115 (d, JC-F ≈ 5-10 Hz)Aromatic CH
C-2~65-70Methylene adjacent to oxygen
C-3~40-45Methylene adjacent to carbonyl

The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.[6]

Mass Spectrometry

The mass spectrum (e.g., by electron ionization, EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The dihydropyranone ring of the chroman-4-one scaffold is not planar and can adopt various conformations.

The Chroman-4-one Ring Conformation

The dihydropyranone ring in chroman-4-ones typically adopts a half-chair or a sofa conformation. In the half-chair conformation, four of the ring atoms are coplanar, while the other two are out of the plane on opposite sides. In the sofa conformation, five atoms are coplanar, with one atom out of the plane. The preferred conformation is influenced by the substitution pattern on the ring.

G cluster_0 Half-Chair Conformation cluster_1 Sofa Conformation a O b C2 a->b c C3 b->c d C4 c->d e C4a d->e f C8a e->f f->a g O h C2 g->h i C3 h->i j C4 i->j k C4a j->k l C8a k->l l->g

Caption: Predominant conformations of the chroman-4-one ring.

The presence of the sp²-hybridized carbonyl carbon at C-4 and the fusion to the aromatic ring introduces a degree of planarity, favoring conformations where steric strain is minimized.

Influence of Substituents on Conformation

The bromine and fluorine substituents on the aromatic ring of this compound are not expected to directly impose a strong conformational preference on the dihydropyranone ring. However, they can influence the electronic properties of the entire molecule, which may have subtle effects on bond lengths and angles.

The primary determinants of the heterocyclic ring's conformation will be the torsional strains within the ring itself. Computational modeling provides a powerful tool to investigate the relative energies of the possible conformers.

Computational Modeling Approach

A thorough conformational analysis of this compound can be performed using computational chemistry methods.[7]

Workflow for Computational Conformational Analysis:

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) B->C D Energy Calculation and Population Analysis (Boltzmann Distribution) C->D E NMR Chemical Shift Prediction (e.g., GIAO method) D->E F Comparison with Experimental Data E->F

Caption: Workflow for computational conformational analysis.

  • Initial 3D Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[8]

  • Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are estimated using the Boltzmann distribution. This will reveal the most likely conformation(s) of the molecule.

  • NMR Chemical Shift Prediction: The NMR chemical shifts for the lowest energy conformers can be calculated and compared with experimental data (once available) to validate the computational model.

Based on studies of related chroman-4-ones, it is predicted that the half-chair conformation will be the most stable, as it effectively minimizes torsional strain within the dihydropyranone ring.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a proposed synthetic route, and a detailed discussion of its likely conformational preferences. While experimental data for this specific molecule is currently limited, the theoretical framework and methodologies presented herein offer a solid foundation for its synthesis, characterization, and further investigation. The insights into its structure and conformation will be invaluable for researchers aiming to understand its structure-activity relationships and to design next-generation chroman-4-one-based drugs.

References

Spectroscopic Analysis of 7-Bromo-6-fluorochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-6-fluorochroman-4-one (CAS No. 27407-12-1), a key intermediate in the synthesis of various pharmaceutical compounds.[1] A detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is presented, offering critical insights for researchers in drug discovery and development. This guide is designed to serve as an authoritative reference for the unambiguous identification and quality control of this important synthetic building block.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated chromanone derivative with a molecular formula of C₉H₆BrFO₂ and a molecular weight of approximately 245.04 g/mol .[1] Its structural features, particularly the presence of bromine and fluorine atoms on the aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. The chromanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

The precise placement of the bromo and fluoro substituents on the chromanone core significantly influences the molecule's reactivity and its interactions with biological targets. Therefore, unequivocal structural confirmation through a combination of spectroscopic techniques is paramount to ensure the integrity of downstream synthetic operations and the validity of subsequent biological evaluations. This guide provides a detailed exposition of the key spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. Understanding these relationships is fundamental to data interpretation.

Molecular Structure of this compound

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of CDCl3 transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Acquire spectra on a 400 MHz spectrometer transfer->instrument h1_acq ¹H NMR: ~16 scans, 2s relaxation delay instrument->h1_acq c13_acq ¹³C NMR: ~1024 scans, 2s relaxation delay instrument->c13_acq phasing Phase correction and baseline correction h1_acq->phasing c13_acq->phasing referencing Reference to TMS (0.00 ppm) or residual solvent peak phasing->referencing G M [M]⁺˙ m/z 244/246 M_CO [M-CO]⁺˙ m/z 216/218 M->M_CO - CO M_Br [M-Br]⁺˙ m/z 165 M->M_Br - Br• M_CO_Br [M-CO-Br]⁺˙ m/z 137 M_CO->M_CO_Br - Br• M_Br->M_CO_Br - CO

References

A Technical Guide to the Crystal Structure Analysis of Halogenated Chroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this framework is a well-established method for modulating physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3][4] Understanding the precise three-dimensional arrangement of these halogenated molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the crystal structure analysis of halogenated chroman-4-ones, from synthesis and crystallization to the interpretation of intricate supramolecular assemblies governed by non-covalent interactions.

Introduction: The Significance of Halogenation in Chroman-4-one Scaffolds

Chroman-4-ones and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Halogenation is a key strategy in modern medicinal chemistry to optimize lead compounds.[3] The introduction of a halogen can influence a molecule's conformation, electronic distribution, and binding affinity to biological targets.[4] Furthermore, halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds.[8][9] These interactions, akin yet distinct from hydrogen bonds, are powerful tools in crystal engineering, capable of dictating the packing of molecules in the solid state.[10] A thorough crystal structure analysis, therefore, not only confirms the molecular structure but also reveals the subtle interplay of forces that govern its solid-state architecture, providing invaluable insights for drug development.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

Halogenated chroman-4-ones can be synthesized through various established routes. A common approach involves the intramolecular cyclization of precursor molecules. For instance, radical cascade cyclizations of o-allyloxybenzaldehydes have proven to be an effective strategy for creating the chroman-4-one core with various substituents.[1][11][12] Another prevalent method is the base-catalyzed condensation of a substituted phenol with an appropriate three-carbon synthon, followed by halogenation of the aromatic ring or other positions.[5][13]

Example Protocol: Synthesis of 6-Bromo-chroman-4-one

  • Starting Material: Commercially available 4-chromanone.

  • Bromination: Dissolve 4-chromanone in a suitable solvent such as acetic acid.

  • Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

  • Reaction: Stir the mixture for several hours until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 6-bromo-chroman-4-one.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[14] The crystal must be of sufficient size (typically >0.1 mm) and possess a high degree of internal order.[14]

Step-by-Step Crystallization Protocol:

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading quality.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow it to slowly precipitate upon cooling.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks. This is one of the most common and effective techniques.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[15][16][17] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[14][18]

dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graphdot Caption: Workflow for Crystal Structure Analysis.

Experimental Protocol for SC-XRD Analysis:
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations. The crystal is rotated, and a series of diffraction images are collected by a detector.[15]

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares algorithms. This process optimizes atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[14]

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for consistency. The results are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Molecule to Supramolecular Assembly

The final crystal structure provides a wealth of information beyond simple connectivity.

Molecular Conformation

The analysis reveals the precise bond lengths, bond angles, and torsion angles within the chroman-4-one molecule. The heterocyclic ring typically adopts a half-chair or sofa conformation.[19] Halogen substitution can induce subtle changes in the molecular geometry due to steric and electronic effects.

Supramolecular Packing and Intermolecular Interactions

This is where the role of the halogen becomes most apparent. The way molecules pack in the crystal lattice is dictated by a hierarchy of intermolecular interactions.

  • Halogen Bonding (X-Bonding): This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or another halogen.[9][20] The strength of the halogen bond generally increases down the group (I > Br > Cl > F).[8] In chroman-4-ones, the carbonyl oxygen (O=C4) is a prime halogen bond acceptor.

  • Hydrogen Bonding (H-Bonding): Classic hydrogen bonds, such as C—H···O, are also frequently observed, contributing significantly to the overall stability of the crystal lattice.[13][21]

  • π–π Stacking: The aromatic rings of the chroman-4-one scaffold can interact through π–π stacking, where the electron-rich π systems of adjacent molecules align.[19]

dot graphdot { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} graphdot Caption: Key intermolecular interactions in crystal packing.

Case Study: 6-Bromo-2-(4-chlorophenyl)chroman-4-one

A look at a specific example illustrates these principles. The crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one (a halogenated flavanone) reveals critical details.[22] The analysis of its crystal data provides precise unit cell dimensions, bond lengths, and angles. The supramolecular structure is stabilized by a network of intermolecular interactions, where the bromine and chlorine atoms play a key role in directing the crystal packing, likely through C-H···O hydrogen bonds and potential halogen-halogen or halogen-π interactions.[22]

Parameter 6-Bromo-2-(4-chlorophenyl)chroman-4-one[22] 3-Bromochroman-4-one[19]
Formula C₁₅H₁₀BrClO₂C₉H₇BrO₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 9.2173(6)4.8851(3)
b (Å) 20.7174(14)10.9841(6)
c (Å) 6.9035(4)15.0134(8)
β (°) ** 99.332(3)90
V (ų) **1300.83(14)805.34(8)
Z 44
R-factor (Rgt(F)) 0.01530.0251

Table 1: Comparison of crystallographic data for two halogenated chroman-4-one derivatives. Data sourced from published structures.

Conclusion and Outlook

The crystal structure analysis of halogenated chroman-4-ones is an indispensable tool in drug discovery and materials science. It provides the ultimate proof of structure and offers profound insights into the conformational preferences and intermolecular forces that define the solid state. Understanding how different halogens influence crystal packing through a combination of halogen bonds, hydrogen bonds, and other weak interactions allows scientists to make more informed decisions in the design of next-generation therapeutics with optimized properties and efficacy. The continued exploration of these structures will undoubtedly fuel further innovation in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to obtain 7-bromo-6-fluorochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the selection of precursors, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the chemical logic underpinning the synthetic strategy, offering insights into the optimization of reaction conditions and the characterization of the target molecule.

Introduction: The Significance of Substituted Chroman-4-ones

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The fusion of a benzene ring to a dihydropyranone ring creates a privileged scaffold in medicinal chemistry. The introduction of halogen substituents, such as bromine and fluorine, onto the chroman-4-one framework can significantly modulate the physicochemical and pharmacological properties of the molecule. This strategic halogenation can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability, making these derivatives highly valuable in the development of novel therapeutic agents.

This compound, in particular, is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its unique substitution pattern allows for further functionalization, making it a versatile building block in the design of targeted therapies. This guide will elucidate the primary synthetic routes to this important molecule, focusing on a logical and efficient pathway starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection of the heterocyclic ring, leading to a substituted phenolic precursor. The most common and effective method for constructing the chroman-4-one core involves an intramolecular cyclization of a suitably functionalized phenol. This typically follows a Friedel-Crafts acylation to introduce the necessary side chain.

Based on this analysis, a two-step synthesis is proposed:

  • Friedel-Crafts Acylation: Reaction of a substituted phenol with a three-carbon acylating agent to form a phenoxy ketone intermediate.

  • Intramolecular Cyclization: Base- or acid-catalyzed ring closure of the phenoxy ketone to yield the chroman-4-one ring system.

The key to a successful synthesis lies in the selection of the correct starting phenol to ensure the desired regiochemistry of the final product.

Precursor Selection and Synthesis

The substitution pattern of the target molecule, this compound, dictates the choice of the starting phenol. The bromine atom is at position 7, and the fluorine atom is at position 6. To achieve this, 3-bromo-4-fluorophenol is the most suitable precursor.

3.1. Synthesis of 3-Bromo-4-fluorophenol

3-Bromo-4-fluorophenol can be synthesized from commercially available starting materials. One common method involves the bromination of 4-fluorophenol. However, controlling the regioselectivity of this reaction can be challenging. A more reliable route starts from 3-bromo-4-fluoroaniline, which can be converted to the corresponding phenol via a diazotization reaction.

Alternatively, 3-bromo-4-fluorophenol is commercially available from various chemical suppliers, which is the recommended starting point for this synthesis to ensure efficiency and purity.

Synthetic Pathway to this compound

The proposed synthesis of this compound from 3-bromo-4-fluorophenol is outlined below. The pathway involves two key transformations: Friedel-Crafts acylation and intramolecular cyclization.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate Intermediate cluster_activated Activated Intermediate cluster_product Final Product Precursor 3-Bromo-4-fluorophenol Intermediate 3-(3-Bromo-4-fluorophenoxy)propanoic acid Precursor->Intermediate 1. NaOH, 3-chloropropionic acid 2. H3O+ Activated 3-(3-Bromo-4-fluorophenoxy)propionyl chloride Intermediate->Activated SOCl2 or (COCl)2 Product This compound Activated->Product AlCl3 (Lewis Acid) Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthesis pathway for this compound.

4.1. Step 1: Friedel-Crafts Acylation to form 3-(3-Bromo-4-fluorophenoxy)propanoic acid

The first step involves the reaction of 3-bromo-4-fluorophenol with a suitable three-carbon electrophile. A common and effective method is the reaction with 3-chloropropionic acid in the presence of a base, followed by acidification to yield the corresponding phenoxypropanoic acid.

Causality Behind Experimental Choices:

  • Base (e.g., Sodium Hydroxide): The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This increased nucleophilicity is necessary for the subsequent Williamson ether synthesis-type reaction with 3-chloropropionic acid.

  • 3-Chloropropionic Acid: This reagent provides the three-carbon chain required for the eventual formation of the six-membered heterocyclic ring of the chromanone.

  • Acidic Workup: After the initial reaction, an acidic workup is necessary to protonate the carboxylate and isolate the 3-(3-bromo-4-fluorophenoxy)propanoic acid.

4.2. Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The second and final step is the intramolecular Friedel-Crafts acylation of the phenoxypropanoic acid to form the chroman-4-one ring. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Conversion to Acyl Chloride (e.g., using Thionyl Chloride or Oxalyl Chloride): The carboxylic acid itself is not reactive enough to undergo Friedel-Crafts acylation. Conversion to the corresponding acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular cyclization.

  • Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃): The Lewis acid is essential for activating the acyl chloride. It coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring.[3][4][5][6]

  • Regioselectivity: The intramolecular nature of the reaction and the directing effects of the substituents on the aromatic ring guide the cyclization to the desired position. The ether linkage directs the electrophilic substitution to the ortho position, leading to the formation of the chroman-4-one ring.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of substituted chroman-4-ones.[2] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

5.1. Protocol 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid

Step Procedure Reagents and Conditions Notes
1In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-fluorophenol in an appropriate solvent such as ethanol or water.3-bromo-4-fluorophenol (1 eq.), SolventEnsure complete dissolution.
2Add a solution of sodium hydroxide to the flask and stir for 30 minutes at room temperature.Sodium hydroxide (1.1 eq.)The formation of the sodium phenoxide should be observed.
3Add 3-chloropropionic acid to the reaction mixture.3-chloropropionic acid (1.1 eq.)
4Heat the reaction mixture to reflux and maintain for 4-6 hours.RefluxMonitor the reaction progress by Thin Layer Chromatography (TLC).
5After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.Dilute HClThe pH should be acidic.
6Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
7Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-bromo-4-fluorophenoxy)propanoic acid.

5.2. Protocol 2: Synthesis of this compound

Step Procedure Reagents and Conditions Notes
1In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-bromo-4-fluorophenoxy)propanoic acid in an anhydrous solvent such as dichloromethane (DCM).3-(3-bromo-4-fluorophenoxy)propanoic acid (1 eq.), Anhydrous DCMEnsure all glassware is dry to prevent quenching of the Lewis acid.
2Add oxalyl chloride or thionyl chloride dropwise to the suspension at 0 °C.Oxalyl chloride (1.5 eq.) or Thionyl chloride (1.5 eq.), catalytic DMF (1-2 drops)The reaction will evolve gas (HCl and CO/CO₂ or SO₂). Use a fume hood.
3Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.Room temperatureThis indicates the formation of the acyl chloride.
4In a separate flame-dried flask, suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0 °C.Anhydrous AlCl₃ (1.2 eq.), Anhydrous DCM
5Add the solution of the acyl chloride dropwise to the suspension of aluminum chloride at 0 °C.This is an exothermic reaction. Maintain the temperature.
6After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.Room temperatureMonitor the reaction by TLC.
7Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.Crushed ice, Dilute HClPerform this step slowly in a fume hood.
8Separate the organic layer, and extract the aqueous layer with DCM.DCM
9Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
10Remove the solvent under reduced pressure to obtain the crude product.
11Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.Silica gel chromatography

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the chromanone ring. The fluorine atom will cause characteristic splitting in the proton and carbon spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and the presence of the bromine and fluorine atoms through their characteristic isotopic patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone group in the chromanone ring.

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Bromo-4-fluorophenol: Corrosive and toxic. Avoid inhalation, ingestion, and skin contact.

  • Thionyl Chloride and Oxalyl Chloride: Highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • Aluminum Chloride: Corrosive and reacts violently with water.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has detailed a robust and scientifically sound pathway for the synthesis of this compound. By starting with the appropriate precursor, 3-bromo-4-fluorophenol, and employing a two-step sequence of Friedel-Crafts acylation and intramolecular cyclization, the target molecule can be obtained in good yield and purity. The provided experimental protocols, grounded in established chemical principles, offer a reliable starting point for researchers in the field. The strategic synthesis of such halogenated chroman-4-ones is a critical step in the development of novel and effective therapeutic agents.

References

A Technical Guide to the Biological Activity Screening of Novel Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold as a Privileged Structure in Drug Discovery

Chromanone, a heterocyclic compound featuring a benzo-γ-pyrone backbone, represents a "privileged scaffold" in medicinal chemistry.[1] This structure is prevalent in a vast array of natural products and has been the starting point for synthesizing derivatives with diverse and potent biological activities.[2][3] The versatility of the chromanone ring allows for structural modifications that can significantly influence its interaction with biological targets, leading to compounds with potential applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[4][5][6][7][8]

The journey from a newly synthesized chromanone derivative to a potential drug candidate is a rigorous process of biological evaluation. This guide provides a comprehensive, technically-grounded framework for screening these novel compounds. It is structured not as a rigid template, but as a logical cascade that mirrors a typical drug discovery workflow—moving from broad, high-throughput assessments to more focused, mechanism-of-action studies. The causality behind each experimental choice is explained, ensuring that every protocol functions as a self-validating system for generating reliable and reproducible data.

The Screening Cascade: A Strategic Approach

A successful screening program requires a tiered approach to efficiently identify and characterize promising compounds while minimizing resources spent on inactive or non-specific derivatives. This cascade begins with primary screening to assess fundamental biological effects, followed by secondary screening to identify specific activities, and finally, tertiary screening to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Activity-Specific Assays) cluster_2 Phase 3: Tertiary Screening (Mechanistic Elucidation) Primary Initial Cytotoxicity & Antiproliferative Screening (Multiple Cancer Cell Lines + 1 Normal Cell Line) Antioxidant Antioxidant Capacity (DPPH, ABTS, FRAP) Primary->Antioxidant Low Cytotoxicity or Targeting Oxidative Stress AntiInflammatory Anti-inflammatory (NO, Cytokine Production) Primary->AntiInflammatory Identified Hit or Targeting Inflammation Enzyme Enzyme Inhibition (COX, MMPs, MAO, etc.) Primary->Enzyme Identified Hit or Targeting Specific Enzyme Antimicrobial Antimicrobial (MIC/MFC Determination) Primary->Antimicrobial Identified Hit or Targeting Microbes MOA Mechanism of Action Studies (Apoptosis, Cell Cycle, Pathway Analysis) AntiInflammatory->MOA Confirmed 'Hit' Compound Enzyme->MOA Confirmed 'Hit' Compound

Figure 1: A logical workflow for screening novel chromanone derivatives.

Part 1: Primary Screening - The Gatekeeper Assays

The initial evaluation of any novel compound is a critical first step to determine its fundamental interaction with living cells.[9] These assays are designed to be robust, cost-effective, and high-throughput to quickly filter large libraries of derivatives.

Core Directive: Cytotoxicity and Antiproliferative Activity

Expertise & Experience: The primary question is: does the compound affect cell viability? Cytotoxicity screening is the cornerstone of this phase.[10] We are not just looking for potent compounds, but also for selective ones. A compound that kills cancer cells is promising, but if it also kills healthy cells at a similar concentration, its therapeutic window is narrow, and its potential for clinical translation is low.[4][11] Therefore, a standard panel should always include multiple cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) and at least one non-cancerous cell line (e.g., human embryonic kidney cells HEK293 or human fibroblasts) to establish a selectivity index (SI).[4][10][12]

Trustworthiness: The reliability of cytotoxicity data hinges on reproducible, concentration-dependent effects. Assays like MTT and Sulforhodamine B (SRB) are industry standards because they measure distinct cellular parameters—metabolic activity and total protein content, respectively—providing a cross-validation of the results.[9][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel chromanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at approximately 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[14]

Quantitative data from cytotoxicity assays should be summarized to show the half-maximal inhibitory concentration (IC₅₀).[9] These values are crucial for comparing the potency of different derivatives and their selectivity.

Compound IDCell Line (Cancer Type)IC₅₀ (µM) ± SDNormal Cell Line (e.g., HEK293) IC₅₀ (µM) ± SDSelectivity Index (SI)¹
Chromanone-1AMCF-7 (Breast)15.2 ± 1.8>100>6.6
Chromanone-1BA549 (Lung)20.5 ± 2.1>100>4.9
DoxorubicinMCF-7 (Breast)1.1 ± 0.25.8 ± 0.75.3
¹SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Part 2: Secondary Screening - Unveiling Specific Biological Activities

Once the primary screening provides a general cytotoxicity profile, the next phase involves a battery of assays to identify more specific biological activities. The choice of assays is guided by the structural features of the chromanone derivatives, the results of the primary screen, and the desired therapeutic target.

A. Antioxidant Activity Evaluation

Expertise & Experience: Many chromone and chromanone derivatives are known to possess antioxidant properties, which are linked to the prevention of diseases caused by oxidative stress.[1][6] Antioxidant activity is not a single property but a combination of mechanisms, primarily radical scavenging and reducing power.[1] Therefore, a multi-assay approach is essential for a comprehensive evaluation. The DPPH and ABTS assays measure hydrogen or electron-donating capacity, while the FRAP assay measures the ability to reduce ferric iron.[1][6] Running at least two of these assays provides a more complete picture of a compound's antioxidant potential.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical, neutralizing it and causing a color change from purple to yellow.[1] The decrease in absorbance is measured spectrophotometrically.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chromanone derivative (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[1] Determine the IC₅₀ value.

G DPPH_Radical DPPH• (Purple) DPPH_Neutral DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Neutral + H• (from Antioxidant) Antioxidant Chromanone (Antioxidant) Antioxidant->DPPH_Radical

Figure 2: Principle of the DPPH radical scavenging assay.

B. Anti-inflammatory Activity Screening

Expertise & Experience: Chronic inflammation is a key driver of many diseases.[15] Chromanones have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways like NF-κB.[7] A common and effective cell-based model for initial screening uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS stimulation triggers an inflammatory response, including the production of nitric oxide (NO), which can be easily quantified using the Griess reagent.[16][17] A compound that reduces NO production without being cytotoxic is a promising anti-inflammatory lead.[15]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the chromanone derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the reduction in NO is not due to cell death.[7]

C. Enzyme Inhibition Assays

Expertise & Experience: The ability of a compound to selectively inhibit a specific enzyme is a hallmark of modern drug design.[18] Chromanone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAO), cyclooxygenases (COX), and matrix metalloproteinases (MMPs).[17][19][20] MMPs, particularly MMP-2 and MMP-9, are critical for cancer cell invasion and metastasis, making them attractive targets.[21][22] Gelatin zymography is a powerful and relatively simple technique to specifically assess the inhibitory activity against these gelatinases.[21]

Principle: This technique involves SDS-PAGE where gelatin is co-polymerized in the gel. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer, allowing the enzymes to digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, indicating enzyme activity. Inhibitors can be added during incubation to assess their effect.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells that secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells).[21] Treat the cells with the chromanone derivatives.

  • Sample Preparation: Collect the conditioned media, which contains the secreted MMPs.

  • Zymography: Load the samples onto a polyacrylamide gel containing gelatin (1 mg/mL).

  • Electrophoresis: Run the gel at 4°C.

  • Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Then, incubate the gel overnight at 37°C in a developing buffer, with and without the test compounds.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

  • Analysis: Active MMPs will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry to determine the extent of inhibition.

D. Antimicrobial Activity Screening

Expertise & Experience: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Heterocyclic compounds are a rich source of potential leads.[23][24] The standard method for initial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism.[25][26] It is crucial to test against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[25]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the chromanone derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[26]

Part 3: Tertiary Screening - Elucidating the Mechanism of Action

For compounds that show significant and selective activity in secondary screens (often called "hits"), the next logical step is to understand their molecular mechanism of action (MoA). This phase employs more complex and resource-intensive assays.

Authoritative Grounding: If a chromanone derivative shows potent anticancer activity, MoA studies would investigate whether it induces apoptosis or causes cell cycle arrest.[4][11] This can be explored using techniques like:

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M).[11]

  • Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of key proteins involved in specific signaling pathways (e.g., PI3K/Akt, NF-κB, MAPKs) to pinpoint the compound's molecular target.[7]

G Hit Confirmed 'Hit' from Secondary Screening Apoptosis Induces Apoptosis? (Annexin V Assay) Hit->Apoptosis CellCycle Causes Cell Cycle Arrest? (PI Staining) Hit->CellCycle Pathway Modulates Signaling Pathway? (Western Blot) Hit->Pathway Lead Lead Compound for Further Optimization Apoptosis->Lead CellCycle->Lead Pathway->Lead

Figure 3: High-level decision-making workflow for mechanistic studies.

Conclusion

The biological screening of novel chromanone derivatives is a systematic, multi-tiered process that requires careful experimental design and interpretation. By employing a logical cascade of assays—from broad cytotoxicity profiling to specific activity screens and deep mechanistic studies—researchers can efficiently identify and validate promising lead compounds. This guide provides the foundational protocols and, more importantly, the scientific rationale behind them, empowering drug development professionals to build robust, self-validating screening programs to unlock the full therapeutic potential of the versatile chromanone scaffold.

References

Unlocking the Therapeutic Potential of 7-Bromo-6-fluorochroman-4-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific analogue, 7-Bromo-6-fluorochroman-4-one, presents a unique substitution pattern that is predicted to modulate its biological activity, making it a compelling candidate for drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, grounded in the known bioactivities of related chromanone compounds. Furthermore, we present a detailed roadmap for the experimental identification and validation of these targets, empowering researchers and drug development professionals to systematically explore the therapeutic promise of this novel molecule.

Introduction: The Promise of a Halogenated Chromanone

Chroman-4-ones, a class of oxygen-containing heterocyclic compounds, have consistently demonstrated significant therapeutic potential.[1] The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the chromanone ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of both bromine and fluorine at the C7 and C6 positions, respectively, in this compound is anticipated to enhance its interaction with biological targets and potentially confer novel activities. While direct studies on this specific molecule are nascent, the extensive body of research on analogous compounds provides a strong foundation for hypothesizing its molecular mechanisms of action.

This guide will first delineate the most probable therapeutic target classes for this compound based on the established pharmacology of chromanone derivatives. Subsequently, we will provide detailed, field-proven experimental protocols for the unbiased identification and rigorous validation of these putative targets.

Postulated Therapeutic Target Classes

Based on the extensive literature on chromanone derivatives, we hypothesize that this compound is likely to exert its therapeutic effects through the modulation of one or more of the following protein families:

  • Protein Kinases: A vast and crucial class of enzymes often dysregulated in cancer and inflammatory diseases.[3]

  • Sirtuins: A family of NAD+-dependent deacetylases involved in cellular metabolism, stress resistance, and aging.[4]

  • Inflammatory Pathway Enzymes: Key mediators of the inflammatory response, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[5]

  • Ion Channels: Membrane proteins that regulate ion flow and are implicated in various physiological processes, including cardiac function.[6]

  • Parasitic Enzymes: Essential enzymes in pathogenic parasites, representing potential targets for anti-infective therapies.[7]

The following sections will delve into the rationale for each of these target classes and outline a strategic approach for their experimental investigation.

A Strategic Framework for Target Identification

To elucidate the direct molecular targets of this compound, a multi-pronged approach employing state-of-the-art proteomics and biophysical techniques is recommended. This strategy is designed to provide a comprehensive and validated understanding of the compound's mechanism of action.

Target_Identification_Workflow cluster_discovery Phase 1: Unbiased Target Discovery cluster_validation Phase 2: Target Validation & Engagement cluster_functional Phase 3: Functional Characterization AP_MS Affinity Purification- Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Identified Hits DEL DNA-Encoded Library (DEL) Screening DEL->CETSA Binding Partners Kinobeads Kinobeads Competition Binding Assay CETSA->Kinobeads Validated Binders Enzymatic_Assays Enzymatic/Biochemical Assays CETSA->Enzymatic_Assays Non-Kinase Targets Kinobeads->Enzymatic_Assays Confirmed Kinase Targets Cellular_Assays Cell-Based Functional Assays Enzymatic_Assays->Cellular_Assays Characterized Activity

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Unbiased Target Discovery

The initial phase focuses on identifying potential binding partners of this compound from the entire proteome without prior bias.

AP-MS is a powerful technique for isolating and identifying proteins that interact with a small molecule.[8][9]

Protocol: AP-MS for this compound

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

  • Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation: Incubate the cell lysate with the immobilized probe to allow for the formation of protein-probe complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with those from a control experiment using beads without the probe to identify specific binding partners.

DEL screening allows for the rapid interrogation of vast libraries of DNA-barcoded small molecules to identify binders to a protein of interest.[10][11] While typically used to screen libraries against a known target, a reverse approach can be conceptualized where a library of potential targets is screened. A more direct application for our purpose is to use a library of chromanone analogues to identify common targets.

Phase 2: Target Validation and Engagement

Once a list of putative targets is generated, it is crucial to validate these interactions and confirm target engagement in a cellular context.

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12][13] This label-free technique provides direct evidence of target engagement.

Protocol: CETSA for Target Validation

  • Cell Culture and Treatment: Culture a relevant cell line and treat with either this compound or a vehicle control.

  • Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the soluble protein fraction as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

CETSA_Workflow A Treat cells with This compound or vehicle B Heat shock at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein C->D E Plot melting curve (Soluble Protein vs. Temp) D->E F Thermal Shift? (Compound vs. Vehicle) E->F G Target Engagement Confirmed F->G Yes H No Evidence of Direct Binding F->H No

References

A Senior Application Scientist's Guide to In Silico Analysis of H-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Computational Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 7-Bromo-6-fluorochroman-4-one, a heterocyclic compound with potential therapeutic applications. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into ligand and protein preparation, molecular docking, results interpretation, and protocol validation. The guide emphasizes a self-validating system of protocols to ensure scientific integrity and reproducibility. By integrating detailed experimental workflows, data presentation tables, and explanatory diagrams, this whitepaper serves as a practical and authoritative resource for leveraging computational tools to accelerate the discovery of novel therapeutics.

Section 1: The Strategic Imperative for In Silico Investigation

In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is long and resource-intensive. Computational, or in silico, methods have emerged as an indispensable strategy to de-risk and accelerate this process.[1] Molecular docking, a cornerstone of this approach, allows us to predict the binding orientation and affinity of a small molecule (a "ligand") within the active site of a target protein.[2][3] This predictive power enables the rapid screening of vast chemical libraries and the prioritization of candidates for synthesis and in vitro testing.

The subject of this guide, this compound, belongs to the chromanone class of compounds. Chromanone derivatives have been investigated for a wide range of biological activities, including roles as inhibitors of enzymes like monoamine oxidase and sirtuin 2, and as potential anti-cancer and anti-cholinesterase agents.[4][5][6] The specific halogenation pattern (bromo and fluoro groups) on this scaffold suggests unique electronic and steric properties that could modulate its interaction with biological targets, making it a compelling candidate for computational analysis.

This guide will use human Sirtuin 2 (SIRT2) as a representative target protein. SIRT2 is a compelling target due to its involvement in neurodegenerative diseases, and chromanone scaffolds have demonstrated potent and selective inhibition of this enzyme.[6]

Section 2: The Computational Workflow: A Validated Pathway from Hypothesis to Insight

A successful in silico study is not a single event but a multi-stage workflow. Each stage builds upon the last, incorporating validation checkpoints to ensure the reliability of the final results. The causality behind this structured approach is to minimize computational artifacts and increase the correlation between predicted and experimental outcomes.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis T Target Identification (e.g., SIRT2, PDB: 5DY4) P Protein Preparation (Clean, Add Hydrogens) T->P L Ligand Preparation (this compound) D Molecular Docking (AutoDock Vina) L->D V Protocol Validation (Redocking Native Ligand) P->V Validated Protocol V->D Validated Protocol A Pose & Score Analysis (Binding Energy, Interactions) D->A H Hypothesis Generation (Structure-Activity Relationship) A->H G Receptor Receptor (protein.pdbqt) Vina AutoDock Vina Execution Receptor->Vina Ligand Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (Grid Box, Parameters) Config->Vina Output Output File (Poses & Scores) Vina->Output Log Log File (Binding Affinities) Vina->Log

References

A Technical Guide to 7-Bromo-6-fluorochroman-4-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of the chemical synthesis and diverse biological activities of the chroman-4-one scaffold, with a specific focus on the potential of halogenated derivatives such as 7-Bromo-6-fluorochroman-4-one and its analogs. Designed for researchers and drug development professionals, this document synthesizes current knowledge, explains the rationale behind synthetic strategies, and details the therapeutic promise of this versatile chemical class.

The Chroman-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The chroman-4-one, or 4-chromanone, skeleton is a heterocyclic motif of significant interest in drug discovery.[1][2] Structurally, it consists of a benzene ring fused to a dihydropyran ring. This scaffold is prevalent in a wide array of natural products, particularly flavonoids and isoflavonoids, and serves as a foundational building block for numerous synthetic compounds with potent biological activities.[1][2]

The seemingly minor difference between chroman-4-one and its unsaturated counterpart, chromone (which has a double bond between C2 and C3), results in significant variations in their chemical properties and biological profiles.[1] The conformational flexibility of the saturated heterocyclic ring in chroman-4-ones allows for more complex interactions with biological targets. This structural versatility has established the chroman-4-one framework as a "privileged structure," capable of binding to multiple, diverse receptors and enzymes.

The specific analog, this compound, introduces two key halogens—bromine and fluorine—onto the benzene ring. These substitutions are of particular interest in medicinal chemistry for their ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Caption: Core structure of this compound.

Synthetic Strategies for Chroman-4-one Analogs

The construction of the chroman-4-one ring system is a well-established process in organic synthesis, with several reliable methods available. The most prevalent and efficient approach involves a base-promoted condensation reaction followed by an intramolecular cyclization.

Core Synthesis Rationale: The Oxa-Michael Addition Pathway

The primary strategy involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde.[3] This is followed by an intramolecular oxa-Michael ring closure, which forms the heterocyclic ring.[3]

  • Causality of Experimental Choice : The choice of a base (e.g., diisopropylamine) is critical for facilitating the initial aldol reaction. Microwave irradiation is frequently employed to accelerate the reaction, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[4][5] This efficiency is crucial for the rapid generation of compound libraries for screening purposes.

G start 2'-Hydroxyacetophenone + Aldehyde step1 Base-Promoted Aldol Condensation start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Intramolecular Oxa-Michael Addition intermediate->step2 product Chroman-4-one Scaffold step2->product

Caption: General synthetic workflow for chroman-4-one synthesis.

Experimental Protocol: General Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from established methods for synthesizing chroman-4-one derivatives.[4]

  • Reactant Preparation : In a microwave-safe reaction vessel, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M solution).

  • Addition of Reagents : Add the desired aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv) to the solution.

  • Microwave Irradiation : Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • Work-up : After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one.

The Biological Landscape of Halogenated Chroman-4-one Analogs

The chroman-4-one scaffold has been identified as a versatile pharmacophore in the treatment of cancer and other diseases.[1] The introduction of halogen atoms like bromine and fluorine can significantly enhance potency and selectivity.

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7]

  • Mechanism of Action : Studies have shown that these compounds can induce apoptosis through the intrinsic pathway.[6] This is often characterized by the depolarization of the mitochondrial membrane and the arrest of the cell cycle, frequently at the G2/M phase.[6][7] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further supporting the intrinsic apoptosis pathway.[6]

  • Key Analogs : A notable example includes a 3-benzylidenechroman-4-one derivative bearing a 3-bromo-4-hydroxy-5-methoxy pattern on the benzylidene moiety. This compound was found to be 6-17 times more potent than the standard anticancer drug etoposide against tested cell lines.[8][9]

Enzyme Inhibition: A Promising Avenue for Therapy

Chroman-4-one analogs have emerged as potent inhibitors of several key enzymes implicated in human diseases.

  • Sirtuin 2 (SIRT2) Inhibition : SIRT2 is a deacetylating enzyme involved in aging-related diseases and cancer.[3][10] Chroman-4-ones have been developed as selective SIRT2 inhibitors. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor with an IC₅₀ of 1.5 μM and high selectivity over other sirtuins like SIRT1 and SIRT3.[10] This highlights the favorable impact of electron-withdrawing substituents at the 6- and 8-positions.[10]

  • Kinase Inhibition : Chromone and chroman-4-one derivatives are being explored as inhibitors of various kinases. They have shown promise as selective Rho kinase (ROCK) inhibitors for potential use in treating diabetic retinopathy[11][12] and as Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase inhibitors, which are involved in the DNA damage response pathway in cancer cells.[13]

Antidiabetic Activity

Recent studies have highlighted the potential of fluorinated chromone derivatives as effective α-glucosidase inhibitors, which are used to manage Type-2 Diabetes Mellitus.[14]

  • Fluorinated Analogs : A series of 7-fluorochromone-based thiosemicarbazones demonstrated potent α-glucosidase inhibitory activity, with the most active compound having an IC₅₀ value of 6.40 ± 0.15 µM.[14] This potency was significantly greater than that of the reference drug, acarbose, suggesting that fluorinated chromones are a promising scaffold for developing new antidiabetic agents.[14]

Summary of Biological Activities
Compound Class/Analog ExampleBiological Target/ActivityPotency (IC₅₀)Reference
3-Benzylidenechroman-4-one (with 3-bromo substitution)Cytotoxicity (K562, MDA-MB-231, SK-N-MC cancer cells)≤ 3.86 µg/ml[8]
6,8-dibromo-2-pentylchroman-4-oneSIRT2 Inhibition1.5 µM[10]
7-fluorochromone-thiosemicarbazone derivativeα-glucosidase Inhibition6.40 µM[14]
Chromone derivativesROCK I / ROCK II InhibitionVaries (e.g., 12j: 32/17 nM)[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of chroman-4-one derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Halogenation : The presence of halogens like bromine and fluorine often enhances activity. For SIRT2 inhibitors, large, electron-withdrawing groups at the 6- and 8-positions were found to be favorable.[10] In α-glucosidase inhibitors, the 7-fluoro substitution was a key feature of the most potent compounds.[14]

  • Substituents at C2 and C3 : Modifications at the 2- and 3-positions of the heterocyclic ring are critical. Alkyl chains at the C2 position, as seen in the SIRT2 inhibitors, and benzylidene groups at the C3 position, as in cytotoxic agents, are common strategies for modulating activity.

Caption: Key positions for substitution on the chroman-4-one scaffold.

Signaling Pathway Illustration: SIRT2 Inhibition

SIRT2 inhibitors based on the chroman-4-one scaffold can exert antiproliferative effects in cancer cells. SIRT2 deacetylates α-tubulin, a key component of the cellular cytoskeleton. Inhibition of SIRT2 leads to hyperacetylated α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and ultimately inhibiting cancer cell proliferation.

SIRT2 SIRT2 Enzyme DeacetylatedTubulin α-Tubulin (Deacetylated) SIRT2->DeacetylatedTubulin Deacetylates Tubulin α-Tubulin (Acetylated) Tubulin->SIRT2 Disruption Microtubule Disruption Tubulin->Disruption Leads to Proliferation Cancer Cell Proliferation DeacetylatedTubulin->Proliferation Promotes Chromanone Chroman-4-one Inhibitor Chromanone->SIRT2 Inhibits Disruption->Proliferation Inhibits

Caption: Simplified pathway of SIRT2 inhibition by chroman-4-one analogs.

Conclusion and Future Directions

The chroman-4-one scaffold, particularly with strategic halogenation, represents a highly promising platform for the development of novel therapeutics. Analogs incorporating bromo and fluoro substituents have demonstrated significant potential as anticancer, enzyme-inhibitory, and antidiabetic agents.

Future research should focus on:

  • Systematic SAR Studies : Synthesizing and screening libraries of this compound analogs with diverse substitutions at the C2 and C3 positions to optimize potency and selectivity.

  • Pharmacokinetic Profiling : Evaluating the metabolic stability, bioavailability, and toxicity of lead compounds to identify candidates suitable for in vivo studies.

  • Target Deconvolution : For compounds identified through phenotypic screening, determining the precise molecular targets is crucial for understanding their mechanism of action and for further rational drug design.

The versatility and proven efficacy of this chemical class ensure that it will remain an area of intense investigation for years to come.

References

7-Bromo-6-fluorochroman-4-one: A Comprehensive Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7-bromo-6-fluorochroman-4-one, a versatile heterocyclic building block with significant potential in drug discovery and development. We will delve into its synthesis, explore its reactivity, and highlight its applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Introduction: The Strategic Value of the Chroman-4-one Scaffold

The chroman-4-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the presentation of pharmacophoric features. The strategic placement of substituents on this framework allows for the fine-tuning of electronic properties, solubility, and metabolic stability, making it an attractive starting point for the development of novel therapeutics.

The subject of this guide, this compound, is a particularly valuable derivative. The presence and positioning of the halogen atoms offer distinct advantages:

  • The Bromine Atom (C7): This heavy halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • The Fluorine Atom (C6): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation at the C6 position, often leading to improved metabolic stability and oral bioavailability.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available 3-bromo-4-fluorophenol. This process involves an initial O-alkylation followed by an intramolecular Friedel-Crafts acylation.

Synthetic Pathway Overview

Synthesis_Pathway Start 3-Bromo-4-fluorophenol Intermediate1 3-(3-Bromo-4-fluorophenoxy)propanoic acid Start->Intermediate1 1. NaOH, H₂O 2. 3-Bromopropanoic acid Product This compound Intermediate1->Product Polyphosphoric acid (PPA), heat

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid

  • Reaction Setup: To a solution of sodium hydroxide (1.2 equivalents) in water, add 3-bromo-4-fluorophenol (1.0 equivalent) at room temperature with vigorous stirring.

  • Addition of Alkylating Agent: Once the phenol has dissolved, add 3-bromopropanoic acid (1.1 equivalents) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with concentrated HCl to a pH of approximately 2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-bromo-4-fluorophenoxy)propanoic acid. This intermediate is often of sufficient purity for the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Reaction Setup: Place 3-(3-bromo-4-fluorophenoxy)propanoic acid (1.0 equivalent) in a round-bottom flask equipped with a mechanical stirrer.

  • Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask.

  • Reaction Conditions: Heat the mixture to 80-90 °C with efficient stirring for 2-4 hours. The viscosity of the mixture will be high.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then with a saturated sodium bicarbonate solution. Recrystallize the crude product from ethanol to afford pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of three key reactive sites: the C7-bromo group, the aromatic ring, and the C4-ketone.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Reactivity_Diagram Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Product_Suzuki 7-Aryl-6-fluorochroman-4-one Suzuki->Product_Suzuki Product_Buchwald 7-Amino-6-fluorochroman-4-one Buchwald->Product_Buchwald Product_Sonogashira 7-Alkynyl-6-fluorochroman-4-one Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of this compound.

3.1.1. Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation

This reaction is ideal for synthesizing biaryl structures, which are common motifs in kinase inhibitors.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a degassed solution of the solvent mixture, add all reactants.

    • Heat the mixture to reflux (approximately 85-95 °C) under an inert atmosphere (N₂ or Ar) for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.1.2. Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation

This powerful reaction allows for the introduction of primary and secondary amines, key functional groups in many pharmacologically active compounds.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine all solid reagents in a dry Schlenk flask.

    • Add anhydrous toluene and the amine.

    • Degas the mixture with a stream of argon for 10-15 minutes.

    • Heat the reaction to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Reactions at the Carbonyl Group

The ketone at the C4 position can be readily transformed, providing another avenue for structural diversification.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) in methanol. This introduces a new stereocenter and a hydrogen bond donor/acceptor.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, allowing for the introduction of various substituted alkylidene groups.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form 4-aminochromane derivatives.

Applications in Drug Discovery

Halogenated chroman-4-ones are valuable intermediates in the synthesis of compounds targeting a variety of biological targets. While specific examples originating directly from this compound are proprietary or in early stages of development, the utility of this scaffold can be inferred from analogous structures.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The chroman-4-one scaffold can serve as an effective hinge-binding motif. The 7-position, made accessible for derivatization through the bromo substituent, often points towards the solvent-exposed region, making it an ideal location to introduce substituents that can enhance potency and selectivity or improve pharmacokinetic properties.

Target Class Rationale for Chroman-4-one Scaffold Potential Substituents at C7
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)Rigid scaffold mimics the purine ring of ATP.Substituted anilines, pyridines, and other heterocycles to interact with the solvent front.
Cyclin-Dependent Kinases (CDKs)The carbonyl group can act as a hydrogen bond acceptor with the kinase hinge region.Small polar groups to improve solubility and potency.
Sirtuins (e.g., SIRT2)The hydrophobic nature of the chroman ring can interact with hydrophobic pockets in the active site.Alkyl chains and substituted phenyl rings to enhance potency.[1][2]
Other Therapeutic Areas

The chroman-4-one scaffold has also been explored for its potential in other therapeutic areas, including:

  • Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[3]

  • Antioxidants: The phenolic nature of some chroman-4-one precursors suggests potential for radical scavenging activity.

  • Neurodegenerative Diseases: As demonstrated by their ability to inhibit SIRT2, chroman-4-one derivatives are being investigated for their potential in treating diseases like Parkinson's and Alzheimer's.[1][2]

Spectroscopic and Physicochemical Properties

Property Value Source
CAS Number 27407-12-1[4][5]
Molecular Formula C₉H₆BrFO₂[4][5]
Molecular Weight 245.05 g/mol [4][5]
Appearance Off-white to light yellow solidSupplier Data

Expected Spectroscopic Data:

  • ¹H NMR: Expect signals for the two methylene groups of the dihydropyran ring (triplets around δ 2.8 and 4.5 ppm) and two aromatic singlets (or doublets with small coupling constants) in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbonyl carbon should appear around δ 190 ppm. The aromatic carbons will be in the range of δ 110-160 ppm, with characteristic C-F and C-Br couplings.

  • Mass Spectrometry (EI): The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of approximately equal intensity).

Conclusion

This compound is a high-potential heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its strategically placed halogen atoms provide orthogonal handles for a wide range of chemical modifications. The chroman-4-one core itself is a well-validated scaffold for interacting with numerous biological targets, particularly protein kinases. This guide has provided the essential technical information and protocols to enable researchers to effectively incorporate this versatile molecule into their synthetic and drug discovery programs.

References

Methodological & Application

Synthesis and Purification of 7-Bromo-6-fluorochroman-4-one: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis and subsequent purification of 7-Bromo-6-fluorochroman-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy involves an initial Williamson ether synthesis to generate a phenoxypropanoic acid intermediate, followed by an efficient intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid. Detailed methodologies for reaction setup, monitoring, workup, and purification via recrystallization and flash column chromatography are presented. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining high-purity this compound.

Introduction

Chroman-4-one and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of complex molecules targeted for various therapeutic areas.

The synthesis of chroman-4-ones is most effectively achieved through the acid-catalyzed cyclization of 3-phenoxypropanoic acids. This application note details a robust and scalable pathway to this compound, beginning with the formation of its precursor, 3-(4-bromo-5-fluorophenoxy)propanoic acid, via a Williamson ether synthesis. This is followed by a polyphosphoric acid (PPA) mediated intramolecular Friedel-Crafts acylation. The causality behind the choice of reagents and purification methods is discussed to provide a deeper understanding of the protocol.

Overall Synthesis Scheme

The synthesis is accomplished in two primary stages as depicted below. The initial step is the formation of an ether linkage, followed by a ring-closing reaction to form the bicyclic chromanone system.

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-(4-Bromo-5-fluorophenoxy)propanoic Acid

This precursor is synthesized via a classic Williamson ether synthesis, where the phenoxide of 4-bromo-5-fluorophenol acts as a nucleophile, displacing the bromide from ethyl 3-bromopropionate.[1] This is followed by saponification of the resulting ester to yield the required carboxylic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Bromo-5-fluorophenol190.9950.09.55 gStarting material
Ethyl 3-bromopropionate181.0260.07.7 mL (1.1 eq)Alkylating agent
Potassium Carbonate (K₂CO₃)138.2175.010.37 g (1.5 eq)Base
Acetone58.08-250 mLSolvent
Sodium Hydroxide (NaOH)40.001004.0 gFor hydrolysis
Ethanol (EtOH)46.07-100 mLCo-solvent for hydrolysis
Hydrochloric Acid (HCl), conc.36.46-As neededFor acidification
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-fluorophenol (9.55 g, 50.0 mmol), potassium carbonate (10.37 g, 75.0 mmol), and acetone (250 mL).

    • Expertise & Experience: Potassium carbonate is chosen as a mild inorganic base, which is sufficient to deprotonate the acidic phenol without causing side reactions. Acetone is an excellent polar aprotic solvent for this SN2 reaction.[1]

  • Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl 3-bromopropionate (7.7 mL, 60.0 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Workup (Ester Isolation): After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(4-bromo-5-fluorophenoxy)propanoate as an oil.

  • Hydrolysis (Saponification): Without further purification, dissolve the crude ester in ethanol (100 mL). Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 25 mL of water.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Workup (Acid Isolation): Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3-(4-bromo-5-fluorophenoxy)propanoic acid will form.

  • Final Product Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically obtained as a white to off-white solid with sufficient purity for the next step.

Part 2: Synthesis of this compound

The target molecule is formed via an intramolecular Friedel-Crafts acylation of the propanoic acid precursor. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction solvent, promoting the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring.[2][3]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-(4-bromo-5-fluorophenoxy)propanoic acid279.0840.011.16 gStarting material from Part 1
Polyphosphoric Acid (PPA)--~120 gCatalyst and solvent
Crushed Ice18.02-~500 gFor quenching
Ethyl Acetate88.11-~400 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.--As neededFor neutralization
Brine--~100 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~120 g). Heat the PPA to approximately 70-80 °C with stirring to reduce its viscosity.

  • Addition of Reactant: Slowly and in portions, add the 3-(4-bromo-5-fluorophenoxy)propanoic acid (11.16 g, 40.0 mmol) to the warm PPA. Ensure the temperature does not exceed 90 °C during the addition.

    • Trustworthiness: Controlling the addition rate and temperature is crucial to prevent charring and side reactions. PPA is a powerful dehydrating agent, and the reaction is exothermic.[4]

  • Reaction: Once the addition is complete, increase the temperature to 100-105 °C and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to about 60-70 °C. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice slurry with vigorous stirring. This process is highly exothermic.

  • Extraction: Once all the PPA is quenched and the mixture is at room temperature, extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Part 3: Purification Protocol

The crude product from the cyclization reaction typically contains minor impurities and residual starting material. A two-step purification process involving recrystallization followed by column chromatography is recommended to achieve high purity (>97%).

Purification Workflow

Purification_Workflow Crude Crude Solid Product Recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) Crude->Recrystallization Filtration1 Vacuum Filtration Recrystallization->Filtration1 CheckPurity1 Check Purity (TLC, NMR) Filtration1->CheckPurity1 PureProduct Pure Product (>97%) CheckPurity1->PureProduct Purity OK ColumnChrom Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) CheckPurity1->ColumnChrom Further Purification Needed FractionCollection Collect Fractions ColumnChrom->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions Evaporation Solvent Evaporation CombineFractions->Evaporation Evaporation->PureProduct

Caption: Decision workflow for the purification of this compound.

Protocol 3A: Recrystallization
  • Solvent Selection: Ethanol is often a suitable solvent. Alternatively, a co-solvent system like ethyl acetate/hexanes can be effective.[5] The ideal solvent should dissolve the compound when hot but poorly when cold.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid completely. c. If using a co-solvent system, dissolve in a minimal amount of ethyl acetate and slowly add hexanes until the solution becomes cloudy. Reheat gently until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3B: Flash Column Chromatography

If recrystallization does not yield the desired purity, flash column chromatography is the method of choice.[6]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate). The optimal eluent system should provide an Rf value of ~0.2-0.3 for the target compound on a TLC plate.[7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound as a white or off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₆BrFO₂[8][9]

  • Molecular Weight: 245.05 g/mol [8][9]

  • Purity (by HPLC/NMR): >97%

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern for bromine.

References

Application Notes and Protocols for the Utilization of 7-Bromo-6-fluorochroman-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Bromo-6-fluorochroman-4-one Scaffold

The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The strategic introduction of halogen atoms, specifically fluorine and bromine, onto this framework significantly enhances its potential as a versatile building block for drug discovery.[4][5]

This compound emerges as a particularly valuable starting material for several key reasons:

  • The Role of Fluorine: The presence of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties.[6] Its high electronegativity can alter the acidity of neighboring protons, modulate lipophilicity, and block metabolic oxidation, thereby improving pharmacokinetic profiles such as metabolic stability and bioavailability.[7][8][9] The small size of fluorine allows it to often act as a hydrogen isostere, facilitating interactions with biological targets.[10]

  • The Versatility of Bromine: The bromine atom at the 7-position serves as a versatile synthetic handle for a multitude of cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of substituents, enabling extensive exploration of the structure-activity relationship (SAR).[4] The differential reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization.

This document provides detailed protocols and application notes for the effective utilization of this compound in medicinal chemistry research, focusing on the generation of diverse molecular libraries for lead discovery and optimization.

Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom at the C-7 position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and reliable reaction outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent.[11][12] This allows for the introduction of various aryl and heteroaryl moieties, which can probe key interactions with the target protein.

General Reaction Scheme:

Suzuki_Coupling start This compound product 7-Aryl-6-fluorochroman-4-one start->product Heat reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid or ester (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1 M with respect to the starting material.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid6-Fluoro-7-phenylchroman-4-one85-95
24-Methoxyphenylboronic acid6-Fluoro-7-(4-methoxyphenyl)chroman-4-one80-90
3Pyridine-3-boronic acid6-Fluoro-7-(pyridin-3-yl)chroman-4-one70-85
4Thiophene-2-boronic acid6-Fluoro-7-(thiophen-2-yl)chroman-4-one75-90
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides, providing access to a diverse range of compounds with potential hydrogen bonding capabilities and modulated polarity.[13][14][15][16]

General Reaction Scheme:

Buchwald_Hartwig start This compound product 7-(R¹R²N)-6-fluorochroman-4-one start->product Heat reagents Amine (R¹R²NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Step-by-Step Protocol:

  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).

  • Add this compound (1 equivalent), the amine (1.5 equivalents), and cesium carbonate (2 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1 M.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C or heat in a microwave reactor.

  • Stir the reaction mixture for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Studies

The systematic derivatization of the this compound scaffold is crucial for understanding the SAR and for optimizing lead compounds. A focused library can be designed to probe the effects of various substituents at the C-7 position on biological activity.

Hypothetical SAR Library Design:

R Group at C-7RationalePotential Biological Interaction
Small alkyl/cycloalkylProbing steric limits of the binding pocketHydrophobic interactions
Phenyl, substituted phenylExploring electronic effects (EDG/EWG), H-bondingPi-stacking, hydrophobic, H-bonding
Heterocycles (e.g., pyridine, thiophene)Introducing H-bond donors/acceptors, modulating solubilityH-bonding, dipole interactions
Amines (primary, secondary, cyclic)Introducing basic centers, H-bond donors/acceptorsSalt bridge formation, H-bonding
Amides, sulfonamidesH-bond donors/acceptors, rigidificationH-bonding

Characterization of Synthesized Derivatives

The unequivocal structural characterization of all newly synthesized compounds is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Protocol 3: Purification and Characterization Workflow

Characterization_Workflow crude Crude Product purification Flash Column Chromatography crude->purification purity HPLC Analysis (Purity Assessment) purification->purity structure Structure Confirmation purity->structure nmr ¹H, ¹³C, ¹⁹F NMR structure->nmr ms High-Resolution Mass Spectrometry (HRMS) structure->ms

Caption: Workflow for the purification and characterization of derivatives.

Step-by-Step Protocol:

  • Purification: The crude product from the synthetic reaction is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Purity Assessment: The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC), typically using a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid. A purity of >95% is generally required for biological testing.[17]

  • Structure Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the structure of the compound. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment of all signals.[18][19]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule and confirm its elemental composition.[20][21]

Prospective Biological Screening

Based on the wide range of biological activities reported for chromanone derivatives, compounds synthesized from this compound could be screened against various therapeutic targets.[1][22][23][24][25][26]

Potential Therapeutic Areas and Targets:

  • Oncology: Kinase inhibitors (e.g., EGFR, HER-2), Sirtuin inhibitors, topoisomerase inhibitors.[22]

  • Infectious Diseases: Antibacterial and antifungal agents.[25]

  • Inflammatory Diseases: Inhibitors of inflammatory mediators (e.g., TNF-α).

  • Neurodegenerative Diseases: Acetylcholinesterase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern allows for the efficient generation of diverse libraries of novel compounds through robust and well-established synthetic methodologies. The protocols and application notes provided herein offer a comprehensive guide for researchers to unlock the full potential of this scaffold in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Investigation of 7-Bromo-6-fluorochroman-4-one as a Putative p38α MAPK Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases.[1][2][3][4] This document provides a comprehensive guide for the investigation of 7-Bromo-6-fluorochroman-4-one, a novel small molecule, as a potential inhibitor of the p38α MAPK pathway. These application notes offer a structured approach, from initial biochemical validation to cellular target engagement and downstream functional effects. The protocols provided herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The p38α MAPK Signaling Cascade

The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are serine/threonine kinases that play a pivotal role in translating extracellular signals into cellular responses.[5][6][7] p38α is the most extensively studied isoform and is a key mediator of inflammatory processes.[3][8] The activation of the p38 MAPK pathway is initiated by a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stresses such as UV radiation and osmotic shock.[1][2] This triggers a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and finally p38 MAPK.[8][9][10] The primary upstream activators of p38 are MKK3 and MKK6.[4][8][9]

Once activated via dual phosphorylation on threonine and tyrosine residues (Thr180 and Tyr182), p38α phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2.[4][5][7][11] The phosphorylation of these substrates ultimately orchestrates a cellular response that can include the production of pro-inflammatory cytokines, cell cycle arrest, and apoptosis.[1][2] Given its central role in inflammation, the inhibition of p38α MAPK is a promising therapeutic strategy for a multitude of inflammatory diseases.[3][12][13]

p38α MAPK Signaling Pathway Diagram

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stressors Stressors MAP3K MAP3K Stressors->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38α p38α MKK3/6->p38α phosphorylates MK2 MK2 p38α->MK2 phosphorylates ATF2 ATF2 p38α->ATF2 phosphorylates Cellular Response Cellular Response MK2->Cellular Response ATF2->Cellular Response Inhibitor This compound Inhibitor->p38α inhibits

Caption: The p38α MAPK signaling cascade from stimuli to cellular response.

Experimental Workflow for Inhibitor Characterization

The following sections detail a logical workflow for the comprehensive characterization of this compound as a p38α MAPK inhibitor. This workflow begins with a direct assessment of enzymatic inhibition, confirms target engagement in a cellular context, evaluates the impact on downstream signaling, and concludes with an assessment of its effects on cell viability.

Inhibitor Characterization Workflow Diagram

workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays A In Vitro Kinase Assay (Determine IC50) B Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) A->B Proceed if active C Western Blot (Analyze Downstream Signaling) B->C Validate target binding D Cell Viability Assay (MTT) (Assess Cytotoxicity) C->D Confirm mechanism

Caption: Experimental workflow for p38α MAPK inhibitor characterization.

Biochemical Characterization: In Vitro Kinase Assay

The initial step in evaluating a putative inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. An in vitro kinase assay provides a quantitative measure of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle: This assay measures the phosphorylation of a specific substrate by purified, active p38α kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound. A common method for detection is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[14][15][16]

Protocol 3.1: p38α In Vitro Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant active p38α kinase

  • p38 peptide substrate (e.g., ATF2)

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted inhibitor or vehicle control (e.g., 5% DMSO).[14]

    • 2 µL of p38α enzyme diluted in Kinase Buffer.

    • 2 µL of a mix of the p38 substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound p38α IC50 (nM)
This compoundTo be determined
SB203580 (Reference Inhibitor)50

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While an in vitro assay confirms direct enzyme inhibition, it is crucial to verify that the compound can engage its target within the complex environment of a living cell. CETSA is a powerful method for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[17][18][19][20][21]

Principle: The binding of a ligand, such as an inhibitor, to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of target engagement.[17][18]

Protocol 4.1: CETSA for p38α Target Engagement

Materials:

  • Cell line expressing p38α

  • This compound

  • Cell culture medium and reagents

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting

  • Primary antibody against p38α

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with either this compound or a vehicle control for a specified duration (e.g., 1-4 hours).

  • Cell Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.[17]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting on the soluble fractions using a primary antibody specific for p38α.

  • Data Analysis: Quantify the band intensities for p38α at each temperature for both the treated and untreated samples. Plot the relative amount of soluble p38α against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cellular Functional Analysis: Downstream Signaling

To confirm that target engagement translates into a functional effect, it is essential to assess the inhibitor's impact on the downstream signaling of p38α. A key downstream substrate of p38α is MK2, and the phosphorylation of MK2 at Threonine 334 is a direct indicator of p38α activity.[11]

Principle: Western blotting with phospho-specific antibodies can be used to measure the levels of phosphorylated downstream targets of p38α. A potent and specific inhibitor should reduce the phosphorylation of these targets upon stimulation of the p38α pathway.

Protocol 5.1: Western Blot for Phospho-MK2

Materials:

  • Cell line responsive to p38α activation (e.g., HeLa, THP-1)

  • Stimulus for p38α activation (e.g., anisomycin, UV radiation, TNF-α)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-phospho-p38, anti-total p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

    • Stimulate the cells with a p38α activator for an appropriate duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by heating.[22][23]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[22][23]

    • Incubate the membrane with primary antibodies against phospho-MK2, total MK2, phospho-p38, and total p38 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in phospho-MK2 levels in the presence of the inhibitor indicates successful inhibition of the p38α pathway.

Treatment p-MK2/Total MK2 Ratio p-p38/Total p38 Ratio
Vehicle Control1.01.0
Stimulus OnlyIncreasedIncreased
Stimulus + this compound (Dose 1)ReducedUnchanged
Stimulus + this compound (Dose 2)Further ReducedUnchanged

Cellular Viability Assessment

It is important to assess the cytotoxic effects of a novel compound to distinguish between targeted inhibition of a signaling pathway and general cellular toxicity. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol 6.1: MTT Assay for Cell Viability

Materials:

  • Cell line of interest

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[25] Include untreated and vehicle controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[26]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate with shaking for 15 minutes.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

This comprehensive guide provides a robust framework for the initial investigation of this compound as a potential inhibitor of the p38α MAPK signaling pathway. By following this structured workflow, researchers can obtain reliable and reproducible data on the compound's biochemical potency, cellular target engagement, downstream functional effects, and potential cytotoxicity. The successful execution of these protocols will provide a strong foundation for further preclinical development of this and other novel p38α MAPK inhibitors.

References

Probing the Bioactivity of 7-Bromo-6-fluorochroman-4-one: A Guide to Cell-Based Assay Design and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of 7-Bromo-6-fluorochroman-4-one, a halogenated derivative of the chromanone scaffold. While the specific biological targets of this compound are still under active investigation, the broader class of chromanones has demonstrated a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5][6] This document offers detailed protocols for a suite of cell-based assays to elucidate the compound's potential cytotoxic, anti-proliferative, and anti-inflammatory properties. The methodologies are designed to be robust and reproducible, enabling the determination of key parameters such as half-maximal inhibitory concentrations (IC50) and providing insights into the underlying mechanisms of action.[1]

Introduction to this compound

This compound is a synthetic heterocyclic compound belonging to the chromanone family.[7][8][9] The chromanone core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[5][6] The introduction of bromine and fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and target selectivity. Given the established bioactivities of related chromanone derivatives, initial screening of this compound should focus on its effects on cell viability, proliferation, and inflammatory signaling pathways.

Part 1: Foundational Assays for Assessing Cytotoxicity and Anti-Proliferative Effects

A primary step in characterizing a novel compound is to determine its impact on cell viability and proliferation. The following assays provide a tiered approach to understanding the cytotoxic and cytostatic potential of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation Incubate for 24 hours cell_seeding->incubation add_compound Add serial dilutions of this compound incubation->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • This compound (CAS: 27407-12-1)[7][8][9][10][11][12]

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Line Choice depends on the research focus (e.g., breast, lung, cervical cancer).
Seeding Density Optimized to ensure cells are in the logarithmic growth phase during treatment.
Compound Concentration Range Typically from 0.1 µM to 100 µM for initial screening.
Incubation Time Varied to assess time-dependent effects.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance

Caption: Workflow of the LDH assay for cytotoxicity measurement.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Controls: Include a positive control for maximum LDH release (by lysing a set of untreated cells with the lysis buffer provided in the kit) and a negative control (untreated cells).

  • Collect Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-3/7 Activity Assay for Apoptosis

To investigate if cell death occurs via apoptosis, the activity of key executioner caspases, such as caspase-3 and -7, can be measured.[1] This is often done using a luminogenic substrate that is cleaved by the active caspases, producing a luminescent signal.

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cell_seeding Seed and treat cells in a white-walled 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent cell_seeding->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence

Caption: Workflow of the Caspase-3/7 assay for apoptosis detection.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: After the desired treatment time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®).

Assay Principle Endpoint Interpretation
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)Decreased signal indicates reduced cell viability.
LDH Release of lactate dehydrogenase from damaged cellsColorimetric (Absorbance)Increased signal indicates increased cytotoxicity.
Caspase-3/7 Cleavage of a luminogenic substrate by active caspasesLuminescenceIncreased signal indicates induction of apoptosis.

Part 2: Investigating Anti-Inflammatory Potential

Chromanone derivatives have also been reported to possess anti-inflammatory properties.[5][6] A common in vitro model to assess anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated macrophages or microglial cells and measure the production of pro-inflammatory mediators.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS. The Griess assay can be used to measure the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

NO_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay cell_seeding Seed RAW 264.7 macrophages pretreatment Pre-treat with this compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect supernatant stimulation->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt read_absorbance Read absorbance at 540 nm incubate_rt->read_absorbance

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Safety and Handling of this compound

As with any chemical substance, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][15] In general, it is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses.[13][15] Handle the compound in a well-ventilated area or a chemical fume hood.[13]

Conclusion

The protocols outlined in this application note provide a robust starting point for the in-depth characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and inflammatory responses, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and the integration of further mechanistic studies, such as western blotting for key signaling proteins or gene expression analysis.

References

Application Notes & Protocols: 7-Bromo-6-fluorochroman-4-one in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromanone Scaffold

The chroman-4-one, or chromanone, scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a foundational building block for numerous compounds with diverse biological activities.[1] Naturally occurring and synthetic chromanone analogs have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, antioxidant, and antiviral effects.[1] In the realm of oncology, chromanone derivatives have garnered significant interest due to their ability to suppress cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumor progression.[1][2]

The anticancer mechanisms of chromanones are multifaceted. Some derivatives have been shown to exert their cytotoxic effects by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][3] Others function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][5] The structural versatility of the chromanone core allows for fine-tuning of its pharmacological properties through targeted chemical modifications.

This guide focuses on 7-Bromo-6-fluorochroman-4-one , a halogenated derivative of the chromanone scaffold. While specific anti-cancer studies on this particular molecule are not yet prevalent in published literature, its structural features—notably the presence of bromine and fluorine atoms—suggest a potential for enhanced biological activity and metabolic stability. This document provides a comprehensive overview of its properties and detailed protocols for evaluating its potential as an anti-cancer agent, based on established methodologies for analogous compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for bioavailability and efficacy.

PropertyValueSource
CAS Number 27407-12-1[6][7]
Molecular Formula C₉H₆BrFO₂[6]
Molecular Weight 245.045 g/mol [6]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in DMSO, MethanolN/A

Hypothetical Anti-Cancer Mechanism: Kinase Inhibition

Many chromone and chromanone derivatives have been identified as potent inhibitors of various protein kinases implicated in cancer.[4][5][8] For instance, certain chromone derivatives have shown inhibitory activity against Protein Kinase CK2, a key player in cell growth and proliferation.[4][8] Others have been investigated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response pathway.[5] Given these precedents, a plausible hypothesis is that this compound may exert its anti-cancer effects through the inhibition of one or more kinases in a critical signaling pathway.

G cluster_cell Cancer Cell 7_Bromo_6_fluorochroman_4_one This compound Kinase Target Kinase (e.g., CK2, ATR) 7_Bromo_6_fluorochroman_4_one->Kinase Inhibition Downstream_Pathway Downstream Signaling Pathway Kinase->Downstream_Pathway Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream_Pathway->Proliferation Inhibition Apoptosis Apoptosis Downstream_Pathway->Apoptosis Activation

Caption: Hypothetical mechanism of this compound via kinase inhibition.

Experimental Protocols for Anti-Cancer Evaluation

The following protocols provide a framework for the systematic evaluation of this compound's anti-cancer potential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) value of the test compound in cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[5][9][10]

  • Recommended growth medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize, count, and adjust the cell density.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[9]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).[9]

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control (medium with DMSO) and untreated control wells.[9]

    • Incubate for 48-72 hours.[5][9]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Hypothetical Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-78.51.2
HCT11612.32.5
Normal Fibroblasts>10025.0

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,4!"]; "Seed" [label="Seed Cells in 96-well Plate", pos="0,3!"]; "Treat" [label="Treat with Compound Dilutions", pos="0,2!"]; "Incubate" [label="Incubate (48-72h)", pos="0,1!"]; "MTT" [label="Add MTT Reagent & Incubate", pos="0,0!"]; "Solubilize" [label="Solubilize Formazan", pos="0,-1!"]; "Read" [label="Read Absorbance (570nm)", pos="0,-2!"]; "Analyze" [label="Calculate IC50", pos="0,-3!"]; "End" [label="End: Cytotoxicity Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-4!"];

"Start" -> "Seed" -> "Treat" -> "Incubate" -> "MTT" -> "Solubilize" -> "Read" -> "Analyze" -> "End"; }

Caption: Workflow for determining compound IC₅₀ values.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CK2, ATR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the appropriate buffer.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound (or control) to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Data Presentation:

Kinase TargetThis compound IC₅₀ (µM)
CK20.52
ATR1.15
PI3K>50
Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line (e.g., HCT116)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)

  • Standard-of-care chemotherapy drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (Vehicle, this compound at different doses, standard-of-care drug).

    • Administer the treatments via the appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition between the treatment groups and the vehicle control group.

Conclusion and Future Directions

The chromanone scaffold represents a promising starting point for the development of novel anti-cancer therapeutics.[1][11] this compound, with its specific halogenation pattern, warrants investigation for its potential cytotoxic and anti-proliferative activities. The protocols outlined in this document provide a robust framework for a comprehensive preclinical evaluation of this compound. Positive results from these studies would justify further investigation into its mechanism of action, pharmacokinetic properties, and potential for clinical development. Future work could also involve the synthesis and evaluation of additional analogs to establish a clear structure-activity relationship (SAR), further optimizing the potency and selectivity of this promising class of compounds.[12]

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Chromanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Chromanones in Inflammation

Chromanone scaffolds, a significant class of naturally occurring and synthetic heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] Among these, their anti-inflammatory potential stands out as a promising area for therapeutic development. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While a normal inflammatory response is crucial for healing, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]

Chromanone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways.[2][5] Several studies have demonstrated that these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), reduce the expression of inducible nitric oxide synthase (iNOS), and modulate the activity of cyclooxygenase (COX) enzymes.[1][6] A central molecular target for many anti-inflammatory agents is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[7][8][9] Chromanone derivatives have been found to interfere with this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of inflammatory genes.[1]

This guide provides a comprehensive overview of key in vitro and in vivo assays to robustly evaluate the anti-inflammatory activity of novel chromanone compounds. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers in their drug discovery efforts.

I. In Vitro Assays: Mechanistic Insights at the Cellular Level

In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds. They offer a controlled environment to assess the direct effects of chromanones on specific cellular processes and molecular targets involved in inflammation.

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[10] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[11] While NO has important physiological roles, its overproduction contributes to tissue damage in chronic inflammatory conditions. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.[3][12]

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Measurement A Culture RAW 264.7 macrophages B Seed cells in 96-well plates (e.g., 2 x 10^5 cells/mL) A->B C Pre-treat with chromanone compounds or vehicle control B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Perform Griess Assay to measure nitrite concentration F->G

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[12]

  • Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours to allow for adherence.[13]

  • Treatment: Pre-treat the cells with various concentrations of the chromanone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[13]

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[10]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[10]

Data Interpretation and Quality Control:

  • A dose-dependent decrease in nitrite concentration in the presence of the chromanone compound indicates inhibitory activity.

  • Concurrently perform a cell viability assay (e.g., MTT or Alamar Blue) to ensure that the observed reduction in NO is not due to cytotoxicity.[13][14]

B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[15] Their overproduction is implicated in a wide range of inflammatory diseases.[16] Measuring the ability of chromanones to inhibit the secretion of these cytokines from LPS-stimulated macrophages provides direct evidence of their anti-inflammatory effects.[14]

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow steps 1-5 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[17][18][19]

    • Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.[20]

    • The collected supernatants and standards are then added to the wells.[20]

    • A detection antibody, often biotinylated, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[18]

    • A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.[18]

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.[18]

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.[20]

Quantitative Data Summary for In Vitro Assays:

ParameterNitric Oxide (NO) AssayCytokine (TNF-α, IL-6) ELISA
Cell Line RAW 264.7 MacrophagesRAW 264.7 Macrophages
Seeding Density 2 x 10^5 cells/mL4 x 10^5 cells/well
Stimulant LPS (1 µg/mL)LPS (100 ng/mL)
Incubation Time 24 hours24 hours
Detection Method Griess ReagentSandwich ELISA
Positive Control L-NAME, IndomethacinDexamethasone
C. Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[21][22] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation.[23] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Assessing the ability of chromanones to inhibit COX-1 and COX-2 can reveal their potential as NSAID-like compounds and their selectivity.[23]

Protocol: COX Inhibitor Screening Assay

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase activity of COX enzymes.[23]

  • Reaction Setup:

    • Prepare reaction mixtures containing reaction buffer, heme, and either COX-1 or COX-2 enzyme.[24]

    • Add the chromanone compounds at various concentrations to the inhibitor wells.[24]

    • Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubation: Incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes at 37°C) to allow for binding.[24]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX).[24]

  • Measurement: Monitor the appearance of the colored or fluorescent product over time using a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[23]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the chromanone compound and determine the IC50 value (the concentration that causes 50% inhibition).

II. Probing the NF-κB Signaling Pathway

Scientific Rationale: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[7][25] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][16] Investigating the effect of chromanones on this pathway can provide deeper mechanistic insights.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Assay Methods to Investigate NF-κB Inhibition:

  • Western Blotting: Analyze the protein levels of key components of the NF-κB pathway. A decrease in phosphorylated IκBα and an increase in cytoplasmic IκBα in the presence of the chromanone would suggest inhibition of IKK. A reduction in nuclear NF-κB (p65 subunit) would indicate inhibition of its translocation.

  • Immunofluorescence Microscopy: Visualize the subcellular localization of the NF-κB p65 subunit. In untreated, LPS-stimulated cells, p65 will be predominantly in the nucleus. Effective chromanone compounds will cause p65 to be retained in the cytoplasm.

  • Reporter Gene Assays: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene activity in the presence of the chromanone indicates inhibition of NF-κB transcriptional activity.

III. In Vivo Models: Evaluating Efficacy in a Physiological Context

While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo models are essential to evaluate the efficacy and safety of chromanone compounds in a whole organism.

A. Carrageenan-Induced Paw Edema

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[26][27] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[28] This model is valuable for the preliminary in vivo screening of anti-inflammatory drugs.[26][29]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[30]

  • Grouping: Divide the animals into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin or diclofenac sodium), and treatment groups receiving different doses of the chromanone compound.[29]

  • Compound Administration: Administer the chromanone compounds and the positive control drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[29]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[28] The left paw can be injected with saline as a control.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[31]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan-only group.

Histopathological Examination: At the end of the experiment, paw tissue can be collected for histopathological analysis to assess the extent of inflammatory cell infiltration and tissue damage.[28][30]

IV. Conclusion: A Multi-faceted Approach to Characterization

The comprehensive evaluation of the anti-inflammatory activity of chromanone compounds requires a multi-faceted approach. Initial screening using in vitro assays such as the inhibition of NO production, pro-inflammatory cytokine release, and COX enzyme activity can efficiently identify promising candidates and provide initial mechanistic insights. Further investigation into the modulation of key signaling pathways, particularly the NF-κB pathway, can elucidate the molecular mechanisms of action. Finally, in vivo models like the carrageenan-induced paw edema assay are crucial for validating the efficacy of the most promising compounds in a physiological setting. This structured and mechanistically-driven approach will facilitate the identification and development of novel chromanone-based anti-inflammatory therapeutics.

References

7-Bromo-6-fluorochroman-4-one for 5-HT1A receptor antagonist studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of Novel Chroman-4-one Analogs for 5-HT1A Receptor Antagonist Activity

Lead Compound: 7-Bromo-6-fluorochroman-4-one (designated as "Compound-X")

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Therapeutic Potential of 5-HT1A Receptor Antagonism

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key regulator of serotonergic neurotransmission and plays a critical role in mood, cognition, and emotion.[1][2][3] Expressed both as a presynaptic autoreceptor on raphe nuclei neurons and as a postsynaptic receptor in cortical and limbic regions, its modulation offers significant therapeutic potential for a range of central nervous system (CNS) disorders.[1][2][3][4] While agonists at this receptor are established anxiolytics, antagonists that block the receptor's activity present a promising, distinct therapeutic avenue for treating cognitive deficits in schizophrenia, certain types of depression, and potentially substance use disorders.[1][5]

Chroman-4-one derivatives represent a versatile chemical scaffold with diverse biological activities. This guide provides a comprehensive framework for the in vitro characterization of novel chroman-4-one analogs, using the hypothetical compound this compound ("Compound-X"), as a lead example for identifying and validating its potential as a 5-HT1A receptor antagonist. The protocols herein detail the essential primary assays: radioligand binding to determine affinity and a functional [³⁵S]GTPγS assay to establish the mode of action (antagonism).

Compound Profile: this compound (Compound-X)

For any novel compound, the initial step is to define its physicochemical properties, which are critical for experimental design, particularly regarding solubility and stability in aqueous assay buffers.

PropertyValue (Hypothetical)Significance for Assays
Molecular Formula C₉H₆BrFO₂---
Molecular Weight 245.05 g/mol Essential for preparing stock solutions of known molarity.
Purity (by HPLC) >98%Ensures that observed activity is due to the compound itself.
Solubility Soluble in DMSO (>10 mM)Dictates the choice of vehicle for stock solutions.
Chemical Stability Stable at RT for 24hConfirms compound integrity during the course of the experiment.

Application I: In Vitro Pharmacological Characterization

The primary goal of in vitro testing is to answer two fundamental questions:

  • Does Compound-X bind to the 5-HT1A receptor? (Affinity )

  • If it binds, what is its functional effect—does it block the receptor? (Activity )

Logical Workflow for Compound Characterization

The following diagram illustrates the logical progression from initial binding studies to functional validation.

G A Start: Compound-X (this compound) B Protocol 1: Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) for 5-HT1A Receptor B->C D Does it Bind? (e.g., Ki < 1 µM) C->D E Protocol 2: [35S]GTPγS Functional Assay D->E Yes I Compound is Inactive or Not of Interest for this Target D->I No F Determine Functional Activity (Antagonist, Agonist, or Inverse Agonist) E->F G Is it a Silent Antagonist? F->G H Advance to Secondary Assays (Selectivity, In Vivo Models) G->H Yes G->I No

Caption: Logical workflow for characterizing a novel compound.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of Compound-X for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.

Principle: The assay measures the competition between the unlabeled test compound (Compound-X) and a fixed concentration of a radiolabeled ligand for binding to the 5-HT1A receptor in a membrane preparation. The amount of radioactivity bound to the membranes decreases as the concentration of the competing test compound increases.

Authoritative Insight: We use an agonist radioligand, such as [³H]8-OH-DPAT, to label the high-affinity, G-protein-coupled state of the receptor.[6] However, a key consideration is that antagonist radioligands, like [³H]WAY-100635, can label both G-protein-coupled and uncoupled receptors, often resulting in a higher total receptor number (Bmax).[6][7] For initial screening, [³H]8-OH-DPAT is a robust and widely used choice.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor, or prepared rat hippocampal membranes.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Determinand: 10 µM Serotonin (5-HT) or 10 µM 8-OH-DPAT.

  • Test Compound: Compound-X, prepared as a 10 mM stock in 100% DMSO.

  • Control Compounds: WAY-100635 (known antagonist), 8-OH-DPAT (known agonist).

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus and Liquid Scintillation Counter .

Step-by-Step Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of Compound-X and control compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid interference.

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • Total Binding: 25 µL Assay Buffer + 200 µL Membranes + 25 µL [³H]8-OH-DPAT.

    • Non-Specific Binding (NSB): 25 µL of 10 µM 5-HT + 200 µL Membranes + 25 µL [³H]8-OH-DPAT.

    • Compound-X Competition: 25 µL of Compound-X dilution + 200 µL Membranes + 25 µL [³H]8-OH-DPAT.

  • Radioligand Concentration: The concentration of [³H]8-OH-DPAT should be approximately equal to its dissociation constant (Kd), typically 0.5-1.0 nM, to ensure optimal binding conditions.

  • Incubation: Incubate the plate for 60 minutes at 25°C. This duration is typically sufficient to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by three quick washes with 4 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Specific Binding: Calculated as (Total Binding DPM) - (NSB DPM).

  • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of Compound-X. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Compound-X that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC₅₀ to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC₅₀ (nM) [Hypothetical]Ki (nM) [Hypothetical]
8-OH-DPAT 1.20.7
WAY-100635 1.50.8
Compound-X 25.414.1
Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines the functional nature of Compound-X's interaction with the 5-HT1A receptor. It directly measures G-protein activation, a primary event following receptor stimulation by an agonist.[8][9]

Principle: In the resting state, the G-protein α-subunit is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[8] An antagonist will not stimulate this binding on its own but will block the stimulation caused by an agonist.[10]

Authoritative Insight: The [³⁵S]GTPγS binding assay is a powerful tool because it is a functional assay performed on membrane preparations, avoiding the complexities of downstream signaling pathways.[9][11] This allows for the clear differentiation between agonists, antagonists, and inverse agonists.[8][10] For 5-HT1A receptors, which couple to Gi/o proteins, agonist stimulation leads to a measurable increase in [³⁵S]GTPγS binding.[12]

5-HT1A Receptor Signaling Pathway

G receptor 5-HT1A Receptor g_protein Gαi/o-GDP Gβγ receptor->g_protein Conformational Change gtp GTP g_protein:go->gtp Binds gdp GDP g_protein:go->gdp Releases ac Adenylyl Cyclase g_protein->ac Gαi-GTP Inhibits agonist Agonist (e.g., 5-HT) agonist->receptor:f0 Binds & Activates antagonist Antagonist (Compound-X) antagonist->receptor:f0 Binds & Blocks camp ↓ cAMP ac->camp

Caption: Antagonist blockade of 5-HT1A receptor signaling.

Materials:

  • Receptor Source & Membranes: Same as Protocol 1.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • Agonist: 8-OH-DPAT or 5-HT.

  • Test Compound: Compound-X.

  • Control Antagonist: WAY-100635.

  • All other materials are as described in Protocol 1.

Step-by-Step Methodology:

Part A: Agonist Mode Testing (To confirm Compound-X is not an agonist)

  • Preparation: Prepare serial dilutions of Compound-X and the control agonist (8-OH-DPAT).

  • Assay Setup: In a final volume of 200 µL, combine:

    • Membranes (10-20 µg protein/well).

    • 10 µM GDP (This is critical to keep basal binding low and allow for a robust agonist-stimulated window).

    • Test compound (Compound-X or 8-OH-DPAT) at various concentrations.

    • Assay Buffer.

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Stimulation: Add [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination, Filtration, and Counting: Proceed as described in Protocol 1.

Part B: Antagonist Mode Testing (To quantify antagonist potency)

  • Preparation: Prepare serial dilutions of Compound-X and the control antagonist (WAY-100635).

  • Assay Setup: In a final volume of 200 µL, combine:

    • Membranes, GDP, and Assay Buffer as above.

    • Test antagonist (Compound-X or WAY-100635) at various concentrations.

    • A fixed concentration of the agonist (8-OH-DPAT) at its EC₈₀ value (determined from prior agonist dose-response curves).

  • Pre-incubation, Stimulation, and Incubation: Proceed as in Part A.

  • Termination, Filtration, and Counting: Proceed as described in Protocol 1.

Data Analysis:

  • Agonist Mode: Plot % stimulation over basal against the log concentration of Compound-X. If Compound-X is a "silent" antagonist, it will produce no stimulation.

  • Antagonist Mode: Plot the % inhibition of the agonist response against the log concentration of Compound-X to determine its IC₅₀.

  • pA₂ Calculation: The potency of a competitive antagonist can be expressed as a pA₂ value, derived from the Schild equation. This requires generating multiple agonist dose-response curves in the presence of different fixed concentrations of the antagonist. The pA₂ is the negative log of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's EC₅₀.

Assay ModeCompound-X Result (Hypothetical)Interpretation
Agonist Test No stimulation of [³⁵S]GTPγS binding (Emax ≈ 0%)Compound-X is not an agonist. It is a "silent" ligand.
Antagonist Test IC₅₀ = 85 nM (vs. 1 µM 8-OH-DPAT)Compound-X is a functional antagonist of the 5-HT1A receptor.

Conclusion and Future Directions

The protocols outlined provide a robust primary framework for assessing novel chroman-4-one derivatives. Based on our hypothetical data, Compound-X demonstrates moderate affinity (Ki = 14.1 nM) and functional antagonist activity (IC₅₀ = 85 nM) at the 5-HT1A receptor. This validates it as a hit compound worthy of further investigation.

Subsequent steps in the drug discovery cascade would include:

  • Selectivity Profiling: Screening Compound-X against a panel of other serotonin receptors (e.g., 5-HT2A, 5-HT7) and other CNS targets to determine its specificity.

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach the target in the brain.

  • In Vivo Target Engagement & Efficacy: Utilizing animal models relevant to CNS disorders (e.g., models of cognition or anxiety) to determine if the in vitro antagonist activity translates to a therapeutic effect.[13][14]

This systematic approach ensures that resources are focused on compounds with the most promising pharmacological profile for development as novel therapeutics.

References

Antimycobacterial screening of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A High-Throughput Screening Cascade for Evaluating the Antimycobacterial Potential of 7-Bromo-6-fluorochroman-4-one

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, urgently necessitating the discovery of novel chemical scaffolds with potent antimycobacterial activity.[1] Chromanones, a class of heterocyclic compounds, have demonstrated promising biological activities, including potential as antimycobacterial agents.[2][3] This document provides a comprehensive application and protocol guide for the initial screening of This compound , a halogenated chromanone derivative, to determine its efficacy and selectivity against Mycobacterium tuberculosis. We present a tiered screening cascade, beginning with the determination of the Minimum Inhibitory Concentration (MIC) using the highly sensitive Microplate Alamar Blue Assay (MABA), followed by a crucial counterscreen for cytotoxicity in a mammalian cell line to establish a Selectivity Index (SI). This guide is designed for researchers in microbiology and drug discovery, offering detailed, validated protocols and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: Compound Profile: this compound

A thorough understanding of the test compound is fundamental to any screening campaign.

  • Structure: (A chemical structure image would be placed here in a formal document)

  • Chemical Name: this compound

  • CAS Number: 27407-12-1[4][5]

  • Molecular Formula: C₉H₆BrFO₂[6][7]

  • Molecular Weight: 245.05 g/mol [6][7]

Rationale for Screening: The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. Several studies have identified chromone and chromanone derivatives with significant activity against M. tuberculosis.[2][3][8] The incorporation of halogen atoms, such as bromine and fluorine, can modulate a compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological activity. Specifically, fluorine substitution has been shown to yield potent activity in related heterocyclic compounds against Mtb.[2] Therefore, this compound represents a rational candidate for antimycobacterial screening.

Part 2: The Antimycobacterial Screening Workflow

A successful screening campaign is structured as a funnel, progressively narrowing the number of candidates based on increasingly stringent criteria. Our workflow prioritizes efficiency by first identifying potency (MIC) and then immediately assessing safety (Cytotoxicity) to calculate a Selectivity Index (SI), the primary indicator of a compound's therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Counterscreening cluster_2 Phase 3: Data Analysis & Decision Compound Compound Preparation (this compound) Stock Solution in DMSO MIC_Assay MIC Determination (Microplate Alamar Blue Assay) vs. M. tuberculosis H37Rv Compound->MIC_Assay Serial Dilution Cytotoxicity_Assay Cytotoxicity Assay (CC50) (e.g., MTT/Resazurin Assay) vs. Mammalian Cells (Vero) Compound->Cytotoxicity_Assay Serial Dilution Analysis Data Analysis Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Assay->Analysis Cytotoxicity_Assay->Analysis Decision Hit Prioritization (High SI) Analysis->Decision Future Advance to Further Studies (MoA, In Vivo Models) Decision->Future Potent & Selective (e.g., SI > 10) Discard Discard or Redesign Decision->Discard Toxic or Inactive (SI < 10)

Caption: High-level workflow for antimycobacterial drug screening.

Part 3: Protocol 1 - MIC Determination via Microplate Alamar Blue Assay (MABA)

Principle: The MABA is a colorimetric assay that leverages the redox indicator resazurin (the active ingredient in Alamar Blue) to measure cell viability. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition. This method is widely used due to its sensitivity, low cost, and suitability for high-throughput screening.[8]

Materials & Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween-80.

  • This compound (test compound)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Rifampicin or Isoniazid (positive control)

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue reagent (or Resazurin sodium salt powder)

  • Sterile deionized water

Step-by-Step Protocol:

MABA_Protocol start Start step1 1. Prepare Compound Plate - Add 100 µL of 7H9 broth to all wells. - Add 100 µL of 2x compound stock to column 1. - Perform 2-fold serial dilutions across the plate. start->step1 step2 2. Prepare Mtb Inoculum - Grow Mtb H37Rv to mid-log phase. - Adjust OD600 to ~0.002 in 7H9 broth. step1->step2 step3 3. Inoculate Plate - Add 100 µL of Mtb inoculum to all test wells. - Final DMSO concentration should be ≤1%. step2->step3 step4 4. Incubation - Seal plate and incubate at 37°C for 5-7 days. step3->step4 step5 5. Add Indicator - Add 30 µL of Alamar Blue reagent to each well. step4->step5 step6 6. Final Incubation & Readout - Incubate for another 12-24 hours. - Visually inspect for color change (Blue -> Pink). step5->step6 end Determine MIC step6->end

Caption: Step-by-step workflow for the MABA protocol.

  • Compound Plate Preparation:

    • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a sterile 96-well plate.

    • Prepare a stock solution of this compound in DMSO. Create a 2X working solution in 7H9 broth. Add 100 µL of this solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the positive control (bacteria, no compound), and column 12 as the negative control (broth only).

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture with fresh broth to match a McFarland standard of 0.5, then dilute 1:50 to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Causality Check: The final concentration of DMSO must be kept low (typically ≤1%) as higher concentrations can inhibit mycobacterial growth, leading to false-positive results.

  • Incubation:

    • Seal the plate (e.g., with paraffin film or a plate sealer) to prevent evaporation and contamination.

    • Incubate at 37°C for 5-7 days. The incubation period allows sufficient time for the slow-growing mycobacteria to replicate.

  • Addition of Indicator:

    • After the initial incubation, add 30 µL of Alamar Blue reagent to each well.

  • Final Incubation and Result Interpretation:

    • Re-incubate the plate at 37°C for 12-24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).

Part 4: Protocol 2 - Cytotoxicity Assessment (MTT Assay)

Principle: To be a viable drug candidate, a compound must be more toxic to the pathogen than to host cells. The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cytotoxicity.[9] Viable cells contain mitochondrial reductases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials & Reagents:

  • Vero (African green monkey kidney) cells or HepG2 (human liver cancer) cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom microplates.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare 2-fold serial dilutions of the test compound in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Part 5: Data Analysis, Interpretation, and Decision Making

The ultimate goal of this initial screening is to identify compounds with a favorable therapeutic window.

1. Data Presentation: Results should be summarized clearly.

CompoundMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI = CC₅₀/MIC)
This compound[Experimental Value][Experimental Value][Calculated Value]
Rifampicin (Control)~0.1>50>500
Doxorubicin (Control)N/A~1.0N/A

2. Selectivity Index (SI): The SI is a critical parameter for prioritizing hits. It is calculated as: SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the mycobacteria over host cells. A commonly accepted threshold for a promising hit is an SI ≥ 10 .

3. Decision-Making Flowchart:

Decision_Tree start Obtain MIC and CC50 Values mic_check Is MIC ≤ 10 µg/mL? start->mic_check si_check Is Selectivity Index (SI) ≥ 10? mic_check->si_check Yes low_potency Low Potency - Discard or - Re-evaluate for structural modification mic_check->low_potency No hit Promising Hit Candidate - Proceed to advanced studies - Test against resistant strains - Mechanism of Action studies si_check->hit Yes toxic High Toxicity - Discard or - Re-evaluate for structural modification si_check->toxic No

Caption: Decision tree for hit prioritization based on screening data.

Part 6: Concluding Remarks

This document outlines a robust and validated workflow for the initial antimycobacterial evaluation of this compound. By following this screening cascade—from primary activity determination with MABA to selectivity assessment via cytotoxicity testing—researchers can efficiently generate the foundational data required to make informed decisions about advancing a compound. A compound demonstrating both potent MIC and a high Selectivity Index (SI ≥ 10) would be considered a strong candidate for further investigation, including screening against clinical drug-resistant Mtb isolates, time-kill kinetic studies, and in-depth mechanism of action studies to identify its molecular target.

References

Application Note & Protocols: Strategic Derivatization of 7-Bromo-6-fluorochroman-4-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chroman-4-one Scaffold

The chroman-4-one motif is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities are intricately linked to the substitution pattern around the core scaffold, making it a fertile ground for generating novel therapeutic agents.[3] The strategic introduction of fluorine and bromine atoms, as seen in the 7-Bromo-6-fluorochroman-4-one scaffold, offers unique advantages in drug design. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile synthetic handle for further diversification.[4][5][6][7]

This application note provides a detailed guide for the derivatization of this compound to generate a focused library of analogs for comprehensive Structure-Activity Relationship (SAR) studies. We will explore key derivatization points on the chroman-4-one scaffold and provide detailed, field-proven protocols for their chemical modification. The causality behind experimental choices will be explained to empower researchers in their drug discovery endeavors.

Key Derivatization Strategies for SAR Exploration

The this compound scaffold presents several key positions for chemical modification to probe the chemical space and understand the structural requirements for biological activity. Our derivatization strategy will focus on three primary locations: the C2-position, the C3-position, and the aromatic ring via modification of the bromine at the C7-position.

SAR_Strategy This compound This compound C2-Position C2-Position This compound->C2-Position Aldol Condensation C3-Position C3-Position This compound->C3-Position Mannich Reaction / Electrophilic Substitution C7-Position (Aromatic Ring) C7-Position (Aromatic Ring) This compound->C7-Position (Aromatic Ring) Suzuki / Buchwald-Hartwig Cross-Coupling Aldol_Condensation cluster_reactants Reactants cluster_conditions Conditions Start This compound Reaction Aldol Condensation & Intramolecular Michael Addition Start->Reaction Aldehyde R-CHO Aldehyde->Reaction Base Base (e.g., Pyrrolidine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Microwave) Heat->Reaction Product 2-Substituted-7-bromo-6-fluorochroman-4-one Reaction->Product Mannich_Reaction cluster_reactants Reactants cluster_conditions Conditions Start This compound Reaction Mannich Reaction Start->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine R₂NH (Secondary Amine) Amine->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Heat Heat Heat->Reaction Product 3-(Aminomethyl)-7-bromo-6-fluorochroman-4-one Reaction->Product Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Start This compound Reaction Suzuki Cross-Coupling Start->Reaction Boronic_Acid Ar-B(OH)₂ (Arylboronic Acid) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Heat Heat Heat->Reaction Product 7-Aryl-6-fluorochroman-4-one Reaction->Product

References

Application Notes and Protocols for High-Throughput Screening of 7-Bromo-6-fluorochroman-4-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, making them attractive candidates for drug discovery programs. This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of derivatives based on the 7-Bromo-6-fluorochroman-4-one core. We will delve into the rationale behind targeting this scaffold, strategies for library synthesis, detailed protocols for biochemical and cell-based screening assays, and a roadmap for hit validation and confirmation. The methodologies outlined herein are designed to provide a robust framework for the identification of novel therapeutic leads.

Introduction: The Therapeutic Potential of the this compound Scaffold

Chroman-4-ones are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a remarkable spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The rigid bicyclic system of the chroman-4-one core serves as an excellent scaffold for the spatial presentation of various functional groups, allowing for fine-tuning of interactions with biological targets.

The specific substitution pattern of this compound offers several advantages for drug design. The presence of two electron-withdrawing groups, bromine at the 7-position and fluorine at the 6-position, is anticipated to influence the molecule's electronic distribution and potential for halogen bonding interactions with protein targets.[4] Structure-activity relationship (SAR) studies on related chroman-4-one series have indicated that electron-withdrawing substituents on the aromatic ring can be crucial for potent inhibitory activity against certain enzymes, such as sirtuin 2 (SIRT2), a key regulator in cellular processes implicated in aging-related diseases.[1][5]

Given the established role of chroman-4-one derivatives as modulators of various protein kinases, this application note will focus on a hypothetical HTS campaign to identify novel kinase inhibitors from a this compound library.[6][7] Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

Library Design and Synthesis

A successful HTS campaign begins with a high-quality, structurally diverse compound library. For the this compound scaffold, a diversity-oriented synthesis approach can be employed to generate a library with a wide range of substitutions at key positions.

General Synthetic Strategy

The core this compound scaffold can be synthesized through established methods, and subsequent diversification can be achieved through parallel synthesis techniques. A common and efficient method for constructing the chroman-4-one ring system is the base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[5]

Proposed Library Synthesis Workflow

The following workflow outlines a strategy for the parallel synthesis of a this compound library:

Library Synthesis Workflow A Starting Material: 2'-Hydroxy-4'-bromo-5'-fluoroacetophenone B Parallel Aldol Condensation with a diverse library of aldehydes (R-CHO) A->B C Intramolecular Oxa-Michael Addition B->C D This compound Library (diverse R groups at C2) C->D E Optional Further Diversification (e.g., at C3 position) D->E F Purification and Quality Control (HPLC, LC-MS, NMR) E->F G Library Plating (Assay-ready plates) F->G

Caption: Workflow for the parallel synthesis of a this compound library.

This approach allows for the introduction of a wide variety of substituents at the 2-position of the chroman-4-one ring by using a diverse set of aldehydes in the initial condensation step. Further diversification can be achieved at the 3-position through reactions such as bromination followed by nucleophilic substitution.[9]

High-Throughput Screening Cascade

A tiered approach to screening is recommended to efficiently identify and validate true hits while minimizing false positives. This cascade typically involves a primary screen of the entire library, followed by confirmatory and secondary assays for the initial hits.

HTS Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation and Triage cluster_2 Secondary & Tertiary Assays A This compound Library (~10,000 compounds) B Single-Concentration Biochemical Assay (e.g., Kinase Activity Assay) A->B C Identification of Primary Hits (e.g., >50% inhibition) B->C D Dose-Response Analysis (IC50 determination) C->D E Orthogonal Assay (e.g., different detection method) D->E F Promiscuity/Interference Assays E->F G Cell-Based Assays (Target engagement, downstream signaling) F->G H Selectivity Profiling (Panel of related kinases) G->H I Initial SAR Analysis H->I

Caption: A tiered high-throughput screening cascade for the this compound library.

Detailed Protocols

The following protocols are provided as examples and should be optimized for the specific kinase target and assay format.

Primary Biochemical Screening: A Generic Kinase Activity Assay (Luminescence-based)

This protocol describes a generic, luminescence-based kinase assay suitable for HTS, measuring ATP consumption.

Objective: To identify compounds from the this compound library that inhibit the activity of the target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Assay buffer (optimized for the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound library in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque assay plates

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its substrate in assay buffer at 2X the final desired concentration.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubation: Incubate for an additional 10 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

  • Calculate the percent inhibition for each compound.

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Secondary Cell-Based Assay: Target Engagement Assay

This protocol describes a cell-based assay to confirm that hit compounds engage the target kinase within a cellular context.

Objective: To validate that primary hits can penetrate the cell membrane and bind to the target kinase.

Materials:

  • A cell line engineered to express a reporter system linked to the target kinase's activity (e.g., a luciferase reporter downstream of a kinase-regulated transcription factor).

  • Cell culture medium and supplements.

  • Hit compounds from the primary screen.

  • Stimulant to activate the kinase pathway (if necessary).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • 384-well clear-bottom, white-walled assay plates.

Protocol:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation: Add a stimulant to the cells to activate the kinase signaling pathway (if required).

  • Incubation: Incubate for a further period to allow for reporter gene expression (e.g., 6-8 hours).

  • Lysis and Signal Detection: Add the luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Generate dose-response curves for each compound.

  • Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the kinase-mediated cellular response.

Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous validation of initial hits to eliminate artifacts and false positives.

Validation Step Purpose Methodology Outcome
Hit Confirmation To confirm the activity of primary hits.Re-testing of the primary hits in the same assay.Confirmed hits with reproducible activity.
Dose-Response Analysis To determine the potency of the confirmed hits.Testing the compounds over a range of concentrations to generate an IC50 value.Potency data for ranking and prioritizing hits.
Orthogonal Assays To rule out assay-specific artifacts.Testing the hits in a different assay format that measures a different aspect of kinase activity (e.g., a fluorescence polarization assay).Hits that are active in multiple assay formats.
Promiscuity and Interference Assays To identify non-specific inhibitors or compounds that interfere with the assay technology.Counter-screens against unrelated targets and assays to detect compound fluorescence or aggregation.Elimination of promiscuous inhibitors and assay artifacts.

Structure-Activity Relationship (SAR) Analysis

Following the confirmation and validation of a set of hits, an initial SAR analysis can be performed. This involves examining the relationship between the chemical structures of the active compounds and their biological activity. For the this compound library, SAR analysis will focus on how different substituents at the 2- and 3-positions influence kinase inhibitory potency and selectivity. This early SAR data is invaluable for guiding the next phase of lead optimization.[1][5]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The application of a systematic HTS campaign, as outlined in these notes, provides a robust and efficient pathway for identifying and validating potent and selective modulators of kinase activity. The combination of strategic library design, a tiered screening cascade, and rigorous hit validation is essential for the successful translation of initial hits into viable lead compounds for further drug development.

References

Troubleshooting & Optimization

Overcoming isomer formation in 7-Bromo-6-fluorochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromo-6-fluorochroman-4-one

A Guide to Overcoming Isomer Formation and Optimizing Reaction Outcomes

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, particularly the critical issue of regioselectivity and isomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation in the synthesis of this compound?

The formation of isomers is a direct consequence of the reaction mechanism, which is an intramolecular Friedel-Crafts acylation of a 3-(4-bromo-3-fluorophenoxy)propanoic acid precursor.[1][2] The cyclization occurs on a trisubstituted benzene ring where the ether, fluoro, and bromo substituents exert competing directing effects on the incoming electrophile.[3][4] This can lead to cyclization at two different positions, resulting in a mixture of isomers.

Q2: What is the most common unwanted isomer formed alongside this compound?

The most common impurity is the 5-Bromo-6-fluorochroman-4-one isomer. This occurs when the acylation takes place at the carbon ortho to the ether linkage but adjacent to the bromine atom (the C-5 position), instead of the desired position adjacent to the fluorine atom (the C-7 position).

Q3: Is it possible to completely eliminate the formation of the 5-bromo isomer?

Complete elimination is often synthetically challenging and may not be practical. However, the ratio of the desired 7-bromo isomer to the unwanted 5-bromo isomer can be significantly improved by carefully optimizing reaction conditions. The goal is to maximize the formation of the desired product, making purification simpler and improving overall yield.

Q4: What is the most effective analytical technique for determining the isomer ratio in my product mixture?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and straightforward method for differentiating and quantifying the isomers. The aromatic region of the spectrum provides distinct signals for each isomer due to different proton environments and coupling patterns with the fluorine atom. High-Performance Liquid Chromatography (HPLC) can also be developed as a reliable method for separation and quantification.

Deep Dive: Understanding the Chemistry of Isomer Formation

The core of the issue lies in the regioselectivity of the intramolecular Friedel-Crafts acylation.[1] The starting material, 3-(4-bromo-3-fluorophenoxy)propanoic acid, is activated by a strong acid (typically a Lewis acid or Brønsted acid like PPA) to form an acylium ion. This electrophile then attacks the electron-rich aromatic ring.

Let's analyze the directing effects of the substituents on the ring:

  • Ether Linkage (-OR): A powerful activating group that directs electrophiles to the ortho and para positions.[3] In this intramolecular reaction, it directs the cyclization to the two available ortho positions: C-5 and C-7.

  • Fluorine (-F): A deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[5][6]

  • Bromine (-Br): Similar to fluorine, bromine is a deactivating group with an ortho, para-directing effect.[3][5]

The cyclization is a competition between attack at C-7 (flanked by F and OR) and C-5 (flanked by Br and OR). The electronic and steric environment around these two positions dictates the final product ratio.

G cluster_0 Reaction Pathways cluster_1 Competing Cyclization cluster_2 Products Start 3-(4-bromo-3-fluorophenoxy)propanoic acid + Cyclizing Agent Intermediate Acylium Ion Intermediate Start->Intermediate Path_A Attack at C-7 (Kinetically/Thermodynamically Favored under certain conditions) Intermediate->Path_A Pathway A Path_B Attack at C-5 (Alternative Pathway) Intermediate->Path_B Pathway B Product_A This compound (Desired Product) Path_A->Product_A Product_B 5-Bromo-6-fluorochroman-4-one (Undesired Isomer) Path_B->Product_B

Caption: Competing pathways in the intramolecular Friedel-Crafts acylation.

Troubleshooting Guide & Optimization Strategies

Problem: My isomer ratio of desired 7-bromo to undesired 5-bromo product is low (e.g., less than 5:1). How can I improve selectivity?

Solution 1: Re-evaluate Your Choice of Cyclizing Agent.

The choice of acid catalyst is the most critical factor influencing regioselectivity.

  • Polyphosphoric Acid (PPA): This is a very common and powerful dehydrating agent for these cyclizations.[7][8] However, it often requires high temperatures ( >100°C), which can reduce selectivity and lead to more of the undesired 5-bromo isomer. Its high viscosity can also make stirring and work-up difficult.[9]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This reagent is an excellent, often superior, alternative to PPA.[10] It is less viscous, allowing for more efficient mixing, and typically promotes cyclization at lower temperatures (e.g., 60-90°C).[9] The milder conditions offered by Eaton's Reagent frequently lead to significantly better regioselectivity and higher yields of the desired 7-bromo isomer.[11]

Cyclizing AgentTypical TemperatureViscosityCommon Outcome
Polyphosphoric Acid (PPA) 100 - 140 °CHighModerate to Good Selectivity
Eaton's Reagent 60 - 90 °CLowGood to Excellent Selectivity[9][10]
AlCl₃ / Acyl Chloride VariesN/ACan be effective but requires conversion to the acid chloride first.

Solution 2: Optimize Reaction Temperature and Time.

Lower reaction temperatures generally favor the formation of one isomer over another.

  • Actionable Step: If using PPA, try reducing the temperature to the lowest point where the reaction still proceeds at a reasonable rate (monitor by TLC). If using Eaton's reagent, start at a lower temperature (e.g., 60-70°C) and only increase if necessary.

  • Causality: Higher temperatures provide more energy to overcome the activation barrier for both reaction pathways, leading to a product mixture that reflects kinetic control. Milder conditions can favor the formation of the more thermodynamically stable product, which is often the desired isomer.

Problem: How can I definitively identify the major and minor isomers in my product mixture using ¹H NMR?

Solution: Analyze the Aromatic Region.

The key is to examine the signals for the two protons on the aromatic ring. The chemical shifts and, more importantly, the coupling patterns (specifically coupling to the ¹⁹F atom) are diagnostic.

  • For this compound (Desired Product):

    • You will observe two signals in the aromatic region.

    • The proton at the C-8 position will appear as a doublet due to coupling with the neighboring fluorine atom (³JHF).

    • The proton at the C-5 position will appear as a simple singlet (or a very narrow doublet due to ⁴JHH if resolution is high), as it has no adjacent proton or fluorine neighbors to couple with significantly.

  • For 5-Bromo-6-fluorochroman-4-one (Undesired Isomer):

    • You will also observe two signals.

    • The proton at the C-7 position will appear as a doublet (coupling to fluorine, ³JHF).

    • The proton at the C-8 position will also appear as a doublet (coupling to the C-7 proton, ³JHH).

IsomerProton at C-5Proton at C-8
7-Bromo-6-fluoro (Desired) SingletDoublet (due to F)
5-Bromo-6-fluoro (Undesired) (No proton)Doublet (due to H)
5-Bromo-6-fluoro (Undesired) Proton at C-7 is a doublet (due to F)

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the this compound isomer.

G prep 1. Prepare Eaton's Reagent (Slowly add P₂O₅ to MsOH with cooling) start 2. Dissolve Starting Material (3-(4-bromo-3-fluorophenoxy)propanoic acid) in Eaton's Reagent prep->start react 3. Heat Reaction (Stir at 70-80°C) start->react monitor 4. Monitor Progress (Use TLC to check for disappearance of starting material) react->monitor quench 5. Quench Reaction (Pour mixture slowly onto crushed ice) monitor->quench When complete extract 6. Extract Product (Use an organic solvent like Ethyl Acetate) quench->extract wash 7. Wash Organic Layer (Use NaHCO₃ solution, then brine) extract->wash purify 8. Dry and Purify (Dry over Na₂SO₄, concentrate, and recrystallize or use column chromatography) wash->purify

Caption: Optimized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) (1 part by weight) to methanesulfonic acid (CH₃SO₃H) (10 parts by weight) with cooling in an ice bath and vigorous stirring.

  • Reaction Setup: To the freshly prepared Eaton's Reagent, add the 3-(4-bromo-3-fluorophenoxy)propanoic acid (1 equivalent).

  • Heating and Monitoring: Heat the mixture to 70-80°C with constant stirring. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chromanone synthesis. The chromanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide is designed to provide researchers with in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of these valuable heterocyclic compounds.

I. Understanding the Synthetic Landscape: Common Routes to Chromanones

Several synthetic strategies are employed for the construction of the chromanone ring system. Each method possesses its own set of advantages and potential challenges. A foundational understanding of these routes is crucial for effective troubleshooting.

  • Intramolecular Friedel-Crafts Acylation: This powerful method involves the cyclization of phenoxypropionic acids and is a common choice for chromanone synthesis.[3] However, it can be susceptible to the formation of regioisomers and polymerization, especially under harsh acidic conditions.[3][4]

  • Simonis Chromone Cyclization: This reaction condenses a phenol with a β-ketoester. A critical aspect of this synthesis is the choice of condensing agent, which can significantly influence the product distribution between the desired chromone and the isomeric coumarin.[3][5]

  • Cyclization of o-Hydroxyacetophenones: The reaction of o-hydroxyacetophenones with various electrophiles, such as aldehydes, provides another versatile route to chromanones.[3][6] A potential pitfall of this method is the self-condensation of the aldehyde starting material.[3][7]

II. Troubleshooting Guide: A Systematic Approach to Common Challenges

This section addresses specific issues that may arise during chromanone synthesis, providing a systematic approach to problem-solving.

Issue 1: Consistently Low Reaction Yield

Low yields are a frequent hurdle in organic synthesis. A methodical investigation of potential causes is the most effective way to address this issue.[8][9]

Question: My reaction yield is consistently below expectations. What are the likely culprits and how can I improve it?

Answer: Several factors can contribute to low yields in chromanone synthesis. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The interplay of catalyst, solvent, temperature, and reaction time is critical for success.[8][10] A systematic optimization of these parameters is often necessary. For instance, in microwave-assisted syntheses, adjusting the base and solvent can lead to significant yield improvements.[8]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If starting material remains after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[8]

  • Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[8][11] A notable example is the formation of coumarin isomers in the Simonis reaction.[3][11]

  • Purification Losses: Significant product loss can occur during the workup and purification stages.[8][11] Carefully re-evaluate extraction and chromatography protocols to minimize these losses.[8]

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[3][8] Always ensure the purity of your starting materials before commencing the synthesis.

Troubleshooting Workflow for Low Yields:

LowYield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Monitor Monitor Reaction Progress (TLC/LC-MS) Purity->Monitor SideProducts Analyze Side Products (NMR, MS) Monitor->SideProducts Optimize Optimize Reaction Conditions (Catalyst, Solvent, Temp, Time) SideProducts->Optimize Purification Review Purification Protocol Optimize->Purification Improved Yield Improved? Purification->Improved Solved Problem Solved Improved->Solved Yes Consult Consult Literature for Alternative Methods Improved->Consult No

Caption: A logical workflow for troubleshooting low yields in chromanone synthesis.

Issue 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and significantly lower the isolated yield of the target chromanone.

Question: I am observing a significant amount of an unknown side product. How can I identify it and prevent its formation?

Answer: Identifying and suppressing side product formation is a critical aspect of optimizing any chemical reaction.

1. Identification of the Side Product:

  • Isolation: The first step is to isolate the side product using techniques such as column chromatography or preparative TLC/HPLC.

  • Characterization: Once isolated, characterize the compound using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry to elucidate its structure. As previously mentioned, coumarins are common byproducts in certain chromanone syntheses.[3][12]

2. Strategies for Suppression:

  • Modify Reaction Conditions:

    • Catalyst/Reagent Selection: The choice of catalyst can be pivotal. For example, in the Simonis reaction, using phosphorus pentoxide (P₂O₅) as the condensing agent is known to favor chromone formation over the isomeric coumarin, which is often favored when using sulfuric acid (H₂SO₄) in what is known as the Pechmann condensation.[3][5][13]

    • Temperature Control: Carefully controlling the reaction temperature can influence the selectivity of the reaction. Experiment with a range of temperatures to find the optimal conditions for your specific substrates.

    • Solvent Choice: The polarity and boiling point of the solvent can impact the reaction pathway. High-boiling, non-polar solvents are often employed, and some reactions are even performed under solvent-free conditions.[3]

Comparative Table of Condensing Agents in Simonis/Pechmann-type Reactions:

Condensing AgentPredominant ProductReaction NameReference
Phosphorus Pentoxide (P₂O₅)ChromoneSimonis Reaction[3][14]
Sulfuric Acid (H₂SO₄)CoumarinPechmann Condensation[3][13]
Polyphosphoric Acid (PPA)Chromone (often favored)Simonis-type[3][12]

III. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding chromanone synthesis.

Q1: What are the most common synthetic routes to chromanones and their primary side products?

A1: The most prevalent methods include:

  • Intramolecular Friedel-Crafts Acylation: Can lead to regioisomers and tar formation.[3][4]

  • Simonis/Pechmann-type Reactions: Often produce isomeric coumarins.[3][5]

  • Cyclization of o-Hydroxyacetophenones: Can result in aldehyde self-condensation products.[3][7]

Q2: I'm performing a Simonis reaction and getting a lot of coumarin. How can I favor chromanone formation?

A2: The choice of condensing agent is critical. Phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) generally favor chromone formation, while sulfuric acid (H₂SO₄) promotes coumarin synthesis (Pechmann condensation).[3][13] Careful temperature control and solvent selection are also important optimization parameters.

Q3: My intramolecular Friedel-Crafts acylation is yielding a low amount of product and a significant amount of tar. What could be the cause and how can I fix it?

A3: Low yields and tar formation in Friedel-Crafts acylations are often due to overly harsh reaction conditions.[3] Consider the following:

  • Lewis Acid: Use a milder Lewis acid or a stoichiometric amount of the catalyst. The product ketone can form a complex with the Lewis acid, necessitating at least a stoichiometric quantity.[4]

  • Temperature: Run the reaction at a lower temperature to minimize decomposition and polymerization.

  • Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that can lead to degradation.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

FC_Acylation cluster_0 Activation of Carboxylic Acid cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization Start Phenoxypropionic Acid Acylium Acylium Ion Intermediate Start->Acylium + Lewis Acid (e.g., PPA, AlCl3) Cyclization Intramolecular Cyclization Acylium->Cyclization Arenium Arenium Ion Cyclization->Arenium Deprotonation Deprotonation Arenium->Deprotonation Product Chromanone Deprotonation->Product

Caption: Mechanism of intramolecular Friedel-Crafts acylation for chromanone synthesis.

Q4: How can I effectively purify my chromanone product?

A4: Purification strategies depend on the physical properties of your chromanone and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying chromanones. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If your chromanone is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[15]

IV. Experimental Protocols

This section provides a general, illustrative protocol for a common chromanone synthesis. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
  • To a stirred solution of the appropriate 3-phenoxypropionic acid in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid (e.g., polyphosphoric acid or aluminum chloride, 1.1-2.0 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chromanone.

Protocol 2: General Procedure for Simonis Chromone Cyclization
  • Mix the phenol and β-ketoester (1:1 molar ratio) and add the condensing agent (e.g., phosphorus pentoxide) portion-wise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time (monitor by TLC).

  • After cooling to room temperature, carefully add ice-water to the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure chromone.

V. References

  • BenchChem. (2025). Identifying and minimizing side products in chromanone synthesis. BenchChem Technical Support.

  • Patel, K., & Patel, J. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.

  • Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews.

  • Reddy, C. S., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones. BenchChem Technical Support.

  • Patel, K., & Patel, J. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).

  • Wang, Y., et al. (2022). Optimization of the Reaction Conditions. ResearchGate.

  • Li, Y., et al. (2008). Separation and Purification of Four Chromones From Radix Saposhnikoviae by High-Speed Counter-Current Chromatography. PubMed.

  • ResearchGate. (n.d.). Optimization of reaction conditions towards chromone 3c [Data set]. ResearchGate.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.

  • Wikipedia. (n.d.). Pechmann condensation.

  • BenchChem. (2025). Optimization of reaction conditions for chromone synthesis. BenchChem Technical Support.

  • B. G. M. T. Fleming, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

  • National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.

  • NROChemistry. (n.d.). Simmons-Smith Reaction.

  • Sethna, S., & Phadke, R. (n.d.). The Pechmann Reaction. ResearchGate.

  • Beilstein Journals. (n.d.). Domino reactions of chromones with activated carbonyl compounds.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • Merlin Sheeba, C. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.

  • Journal of the American Chemical Society. (n.d.). The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol.

  • Wikipedia. (n.d.). Simmons–Smith reaction.

  • Winston-Salem State University. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. University Scholarly Repository.

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

  • MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.

  • Wikipedia. (n.d.). Nenitzescu indole synthesis.

  • Fleming, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.

  • The Organic Chemistry Tutor. (2020, November 28). Simmons-Smith Reaction [Video]. YouTube.

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.

  • International Journal for Multidisciplinary Research, Science, Engineering and Technology. (n.d.). Chromone As A Versatile Nucleus.

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

  • ACS Omega. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones.

  • RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis.

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.

  • The Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.

  • ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction [Request PDF].

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis.

  • Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis.

  • National Institutes of Health. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.

  • Dmochowski, I. J., et al. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds.

  • ResearchGate. (2021, June 11). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.

References

Technical Support Center: A Guide to Improving Yield and Purity of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Bromo-6-fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve higher yields and purity in your experiments.

I. Troubleshooting Guide: Addressing Common Synthesis and Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low, with a significant amount of unreacted 3-(4-bromo-3-fluorophenoxy)propanoic acid remaining?

A1: Low conversion of the starting material in the intramolecular Friedel-Crafts cyclization is a frequent challenge. This reaction, typically mediated by polyphosphoric acid (PPA), is highly sensitive to several factors.

Root Cause Analysis & Solutions:

  • Insufficient Dehydration and Catalyst Activity: Polyphosphoric acid serves as both the catalyst and a powerful dehydrating agent. Its effectiveness can be compromised by atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried. Use a fresh, unopened container of PPA or one that has been stored in a desiccator. PPA that is clumpy or has a strong odor may have absorbed moisture and should not be used.

  • Sub-Optimal Reaction Temperature and Time: The cyclization requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition and side reactions.

    • Solution: The optimal temperature for this cyclization is typically in the range of 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary. Conversely, if you observe charring or the formation of multiple byproducts, the temperature may be too high.

  • Inadequate Mixing: PPA is highly viscous, which can lead to poor mixing and localized overheating or areas of low catalyst concentration.

    • Solution: Employ robust mechanical stirring to ensure a homogenous reaction mixture. This will promote efficient heat transfer and reactant interaction.

Experimental Protocol: PPA-Mediated Cyclization

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-bromo-3-fluorophenoxy)propanoic acid.

  • Addition of PPA: To the starting material, add a 10-20 fold excess (by weight) of polyphosphoric acid.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Work-up: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize their formation?

A2: The formation of isomeric byproducts is a common issue in the synthesis of substituted chromanones. The regioselectivity of the intramolecular Friedel-Crafts acylation is dictated by the electronic and steric effects of the substituents on the aromatic ring.

Understanding Regioselectivity:

The cyclization of 3-(4-bromo-3-fluorophenoxy)propanoic acid involves an electrophilic attack of the acylium ion (formed from the carboxylic acid and PPA) onto the aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group, while the bromine atom is also deactivating and ortho-, para-directing. The position of cyclization will be influenced by the interplay of these directing effects. While the desired product is this compound, the formation of the isomeric 5-Bromo-6-fluorochroman-4-one is possible.

Minimizing Isomer Formation:

  • Reaction Conditions: While it can be challenging to completely eliminate the formation of the isomeric byproduct, careful control of reaction conditions can influence the product ratio. Lowering the reaction temperature may in some cases improve selectivity, though this can also lead to lower conversion rates.

Troubleshooting Workflow for Impurity Formation

start Multiple Spots on TLC check_sm Spot corresponding to Starting Material? start->check_sm isomer Isomeric Byproduct Suspected check_sm->isomer No optimize Optimize Reaction Conditions: - Temperature - Reaction Time check_sm->optimize Yes purification Proceed to Purification isomer->purification char Characterize Fractions (NMR, LC-MS) purification->char start 3-(4-bromo-3-fluorophenoxy)propanoic acid ppa Polyphosphoric Acid (PPA) start->ppa acylium Formation of Acylium Ion Intermediate ppa->acylium attack Intramolecular Electrophilic Aromatic Substitution acylium->attack sigma Formation of Sigma Complex (Wheland Intermediate) attack->sigma deprotonation Deprotonation and Re-aromatization sigma->deprotonation product This compound deprotonation->product

Technical Support Center: 7-Bromo-6-fluorochroman-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-6-fluorochroman-4-one. This guide is designed for chemists and researchers in the pharmaceutical and life sciences sectors. Here, we address common challenges and frequently asked questions encountered during the synthesis and subsequent modification of this valuable heterocyclic building block. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Section 1: Synthesis of this compound via Intramolecular Cyclization

The primary route to this compound typically involves an intramolecular Friedel-Crafts acylation of a 3-(4-bromo-3-fluorophenoxy)propanoic acid precursor. The presence of two electron-withdrawing halogens on the aromatic ring makes this cyclization a significant challenge.

FAQ 1: My intramolecular Friedel-Crafts cyclization to form the chromanone is resulting in extremely low yields or failing completely. What are the primary causes?

This is the most common issue researchers face. The low reactivity is due to the strong deactivating effect of both the bromine and fluorine substituents on the aromatic ring, which reduces its nucleophilicity and hinders the electrophilic aromatic substitution required for ring closure.[1][2]

Core Issues & Causal Analysis:

  • Insufficient Electrophilicity: The acylium ion generated from the propanoic acid precursor may not be electrophilic enough to overcome the high activation energy barrier of attacking the deactivated ring.

  • Harsh Reaction Conditions: Attempts to force the reaction with excessive heat can lead to decomposition of the starting material and product, resulting in the formation of intractable tar.[3]

  • Catalyst Incompatibility: Not all Lewis acids or Brønsted acids are effective for this transformation. The choice of acid is critical to success.[3]

Troubleshooting Strategies:

  • Employ a Stronger Activating System: Standard Lewis acids like AlCl₃ may require forcing conditions. Consider more potent reagents designed for deactivated substrates.

  • Optimize Thermal Conditions: A careful temperature study is essential. The reaction requires enough thermal energy to proceed but must be controlled to prevent degradation.

  • Ensure Starting Material Purity: The 3-(4-bromo-3-fluorophenoxy)propanoic acid precursor must be free of any residual solvents or impurities that could interfere with the strong acid catalyst.

Troubleshooting Workflow for Low Cyclization Yield

The following decision tree illustrates a logical workflow for addressing low yields in the synthesis of this compound.

G start Low Yield (<20%) or No Reaction check_purity Verify Purity of 3-(4-bromo-3-fluorophenoxy)propanoic acid (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Action: Recrystallize or chromatograph starting material. purity_ok->purify No catalyst Evaluate Catalyst System purity_ok->catalyst Yes purify->check_purity catalyst_choice Current Catalyst? catalyst->catalyst_choice ppa Polyphosphoric Acid (PPA) catalyst_choice->ppa PPA eaton Eaton's Reagent (P₂O₅ in MsOH) catalyst_choice->eaton Eaton's alcl3 AlCl₃ / Oxalyl Chloride catalyst_choice->alcl3 AlCl₃ action_ppa Action: Increase temperature gradually (80-120 °C). Monitor by TLC/LC-MS. ppa->action_ppa action_eaton Action: Ensure fresh reagent. Try lower temp (60-80 °C). eaton->action_eaton action_alcl3 Action: Convert acid to acid chloride first, then add AlCl₃ at 0 °C and warm slowly. alcl3->action_alcl3 success Yield Improved action_ppa->success action_eaton->success action_alcl3->success

Caption: Troubleshooting workflow for low-yield chromanone synthesis.

FAQ 2: I'm observing significant tar formation and multiple side products. How can I increase the selectivity for the desired intramolecular cyclization?

This issue often arises from intermolecular reactions competing with the desired intramolecular pathway, especially under harsh conditions.[3] High concentrations can favor the formation of polymeric side products.

Troubleshooting Strategies:

  • Principle of High Dilution: By significantly increasing the solvent volume, you decrease the probability of two different molecules reacting with each other, thereby favoring the intramolecular ring-closing reaction.

  • Slow Addition: Instead of adding the catalyst to the substrate, consider a setup where the substrate (dissolved in a suitable solvent) is added slowly, dropwise, to a heated solution or slurry of the acid catalyst (e.g., PPA). This keeps the instantaneous concentration of the reactive intermediate low.

  • Catalyst Stoichiometry: While catalytic amounts of Lewis acids are used in some Friedel-Crafts reactions, intramolecular acylations on deactivated rings often require stoichiometric or even excess amounts of the activating agent (e.g., PPA is both the catalyst and solvent). Ensure you are using a sufficient quantity as described in established protocols.

Visualizing Reaction Pathways

G cluster_0 Desired Pathway (Intramolecular) cluster_1 Undesired Pathway (Intermolecular) A Acid Precursor B Acylium Ion Intermediate A->B + Strong Acid C This compound B->C Intramolecular Attack (High Dilution) D Acid Precursor E Acylium Ion Intermediate D->E + Strong Acid F Dimer / Polymer / Tar E->F Intermolecular Attack (High Concentration)

Caption: Intramolecular vs. Intermolecular reaction pathways.

Recommended Protocol: Cyclization using Eaton's Reagent

Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is often more effective and affords cleaner reactions than PPA for deactivated systems.

  • Preparation: Prepare Eaton's reagent or acquire it commercially. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Eaton's reagent (10 mL per 1 g of substrate).

  • Heating: Heat the reagent to 60 °C with stirring.

  • Substrate Addition: Add the 3-(4-bromo-3-fluorophenoxy)propanoic acid (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 70 °C.

  • Reaction: Stir the mixture at 60-65 °C for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate can be collected by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization.

Section 2: Post-Synthesis Modification & Functionalization

Once synthesized, the C7-Bromo position is a prime handle for further elaboration, typically via cross-coupling reactions.

FAQ 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C7-bromo position is sluggish and gives low conversion.

This is a common challenge related to the electronic nature of the substrate and potential catalyst inhibition.

Core Issues & Causal Analysis:

  • C-Br Bond Strength: The electron-withdrawing nature of the adjacent fluorine and the carbonyl group on the chromanone ring system can strengthen the C-Br bond, making oxidative addition to the Palladium(0) catalyst more difficult.

  • Catalyst Inhibition: The lone pair electrons on the carbonyl oxygen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Inappropriate Ligand/Base Combination: The success of cross-coupling on challenging substrates is highly dependent on the choice of phosphine ligand and base. A non-optimal combination will fail to promote the catalytic cycle effectively.

Troubleshooting Strategies & Recommendations:

ParameterRecommendation & Rationale
Catalyst Precursor Use Pd₂(dba)₃ or Pd(OAc)₂. These are reliable Pd(0) sources upon reaction with phosphine ligands.
Ligand Selection Employ electron-rich, sterically hindered biarylphosphine ligands. SPhos , XPhos , or RuPhos are excellent choices as they promote the difficult oxidative addition step and stabilize the active catalytic species.
Base Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate for these substrates. They effectively facilitate the transmetalation step without causing side reactions.
Solvent A polar aprotic solvent is typically required. 1,4-Dioxane or Toluene , often with a small amount of water, are standard choices for Suzuki couplings. Ensure solvents are rigorously degassed to prevent oxidation of the catalyst.
Temperature Reactions may require elevated temperatures (80-110 °C) to drive the oxidative addition.
General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids at the C7 position.

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

  • Reagent Charging: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a portion of the degassed solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the remaining degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) to the reaction flask.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography.

References

Technical Support Center: 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 7-Bromo-6-fluorochroman-4-one in their experiments. This document provides in-depth information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your research.

I. Overview of Chemical Stability

This compound is a halogenated heterocyclic ketone. Its stability is primarily influenced by its molecular structure, which includes a chromanone core, a bromine atom, and a fluorine atom. While specific long-term stability data for this particular compound is not extensively published, its chemical nature allows us to infer potential stability liabilities based on the known behavior of related chemical classes.

The key factors that can affect the stability of this compound are:

  • Temperature: Elevated temperatures can potentially lead to thermal decomposition. Halogenated organic compounds, in general, can degrade at high temperatures.[1]

  • Light: Aromatic bromine compounds are known to be susceptible to photodegradation, which can involve the cleavage of the carbon-bromine bond upon exposure to UV light.[2][3]

  • pH: The chromanone core contains a ketone and an ether linkage, which can be susceptible to hydrolysis under strongly acidic or basic conditions. The pH of the environment can significantly influence the rate of degradation of related phenolic compounds.[4][5]

  • Oxidizing Agents: While no specific data is available for this compound, ketones and aromatic rings can be susceptible to oxidation.

  • Moisture: As a solid, the compound is likely stable. However, the presence of moisture, especially in combination with other factors like elevated temperature or pH, could facilitate hydrolytic degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a dry environment at room temperature (20-25°C). Some suppliers suggest storage under an inert atmosphere, which is a good practice to minimize potential oxidative degradation over extended periods.

Q2: How should I handle the compound during experiments to minimize degradation?

A2: It is advisable to handle the compound under subdued light and to avoid prolonged exposure to ambient air and moisture. For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][7][8] Weighing and transferring the solid should be done promptly.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

A4: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). It is advisable to prepare solutions fresh for use. The stability in solution will depend on the solvent and storage conditions. For long-term storage of solutions, it is recommended to store them at low temperatures (e.g., -20°C) and protected from light.

Q5: Can I heat this compound?

A5: Caution should be exercised when heating this compound. Thermal decomposition of halogenated organic compounds can lead to the release of hazardous byproducts.[1] If heating is necessary for a reaction, it should be done in a well-ventilated fume hood, and the temperature should be carefully controlled. A small-scale test is recommended to assess its stability at the desired temperature.

Q6: Is the compound stable in acidic or basic conditions?

A6: The chromanone structure may be susceptible to hydrolysis under strong acidic or basic conditions. The stability of pharmaceutical compounds can be significantly influenced by pH.[4][5] It is recommended to avoid exposure to strong acids and bases unless it is a required part of a chemical transformation. If working in buffered solutions, it is advisable to perform a preliminary stability study at the intended pH.

III. Troubleshooting Guide

This guide provides potential solutions to common issues that may arise during the use of this compound.

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing) Photodegradation or oxidation.Discard the discolored material. In the future, ensure storage in a light-protected, airtight container.
Appearance of new, unexpected peaks in HPLC or NMR analysis Degradation of the compound.Confirm the identity of the impurities. Potential degradation pathways include debromination or hydrolysis. Review storage and handling procedures. Consider re-purification if necessary.
Inconsistent or poor results in a standard reaction Purity of the starting material may be compromised.Verify the purity of the this compound using a suitable analytical method like HPLC or NMR before use.
Compound is difficult to dissolve The compound may have degraded to form insoluble byproducts.Check the purity of the compound. If pure, try a different solvent or gentle warming (with caution).

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: Methanol or Acetonitrile

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the sample solvent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Small-Scale Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to understand the potential degradation pathways of this compound under various stress conditions. This can help in developing stability-indicating analytical methods.[6][9]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified time.

Procedure:

  • Prepare solutions of this compound under the different stress conditions.

  • At various time points, take aliquots of the solutions.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC (using a method similar to Protocol 1) to observe the formation of degradation products.

V. Visualizations

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting issues encountered with this compound.

Troubleshooting_Flow start Problem Encountered (e.g., poor reaction yield, unexpected peaks) check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_handling Review Handling & Storage Procedures (light, air, moisture exposure) is_pure->review_handling No check_reaction Review Reaction Conditions (reagents, solvent, temperature) is_pure->check_reaction Yes repurify Re-purify the compound review_handling->repurify repurify->check_purity is_condition_ok Are conditions appropriate? check_reaction->is_condition_ok optimize_reaction Optimize Reaction Conditions is_condition_ok->optimize_reaction No consult_literature Consult Literature for Similar Compounds is_condition_ok->consult_literature Yes end_success Problem Resolved optimize_reaction->end_success end_fail Contact Technical Support consult_literature->end_fail Degradation_Pathways parent This compound C9H6BrFO2 photodegradation Debrominated Product C9H7FO2 parent->photodegradation UV Light hydrolysis Ring-Opened Product parent->hydrolysis Strong Acid/Base oxidation Oxidized Products parent->oxidation Oxidizing Agents

References

Technical Support Center: Synthesis of Substituted Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted chromanones. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting for common and unexpected side reactions encountered during chromanone synthesis. Drawing from established literature and extensive synthetic experience, this resource provides not just solutions, but the mechanistic reasoning behind them, empowering you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm planning a chromanone synthesis. What are the most common synthetic routes I should consider?

A1: The primary routes to substituted chromanones each have distinct advantages and potential pitfalls. The three most common pathways are:

  • Intramolecular Friedel-Crafts Acylation: This classic method involves the cyclization of 3-phenoxypropanoic acids using a strong acid catalyst. It is robust but can suffer from harsh reaction conditions.

  • Aldol Condensation/Intramolecular Oxa-Michael Addition: This popular route condenses a 2'-hydroxyacetophenone with an aldehyde to form a chalcone-like intermediate, which then undergoes base-catalyzed cyclization. It offers great versatility in accessing 2-substituted chromanones.[1]

  • Cyclization of 2'-Hydroxychalcones: A variation of the above, where a pre-synthesized 2'-hydroxychalcone is cyclized to the corresponding flavanone (a 2-phenylchromanone). This two-step approach can sometimes offer better control and yield.[2]

Q2: My Intramolecular Friedel-Crafts reaction is giving a low yield and a lot of black tar. What's happening and how can I fix it?

A2: This is a classic issue with Friedel-Crafts acylations, typically caused by the harshness of the Lewis acid catalyst (e.g., AlCl₃) leading to polymerization and decomposition of the starting material or product.[3] The phenolic hydroxyl group can also coordinate with the Lewis acid, deactivating it and promoting side reactions.

Troubleshooting Workflow for Tar Formation in Friedel-Crafts Acylation

Start Low Yield & Tar Formation Protect Is Phenolic -OH Free? Start->Protect ChangeCatalyst Using AlCl₃? Protect->ChangeCatalyst No ProtectAction Protect as Methyl Ether before cyclization Protect->ProtectAction Yes CheckTemp High Temperature? ChangeCatalyst->CheckTemp No CatalystAction Switch to Milder Acid: - Eaton's Reagent - Polyphosphoric Acid (PPA) - SnCl₄ or ZnCl₂ ChangeCatalyst->CatalystAction Yes End Improved Yield CheckTemp->End No TempAction Run at lower temp (0 °C to RT). Monitor by TLC to avoid prolonged reaction time. CheckTemp->TempAction Yes ProtectAction->ChangeCatalyst CatalystAction->CheckTemp TempAction->End

Caption: Troubleshooting workflow for Friedel-Crafts acylation issues.

Q3: In my synthesis from a 2'-hydroxyacetophenone and an aldehyde, I'm getting a significant amount of a byproduct. How do I identify and prevent it?

A3: The most common byproduct in this reaction is from the self-condensation of the aldehyde .[1] This occurs when the aldehyde, if it possesses α-hydrogens, forms an enolate and reacts with itself. The classic Claisen-Schmidt condensation conditions are designed to prevent this by using an aromatic aldehyde (which lacks α-hydrogens), ensuring only the ketone can form the reactive enolate. If you are using an aliphatic aldehyde, self-condensation is a major competitive pathway.

  • Identification: The aldehyde self-condensation product will have a molecular weight corresponding to two molecules of the aldehyde minus water. It can be characterized by ¹H NMR and mass spectrometry.

  • Prevention:

    • Slow Addition: Prepare a mixture of the 2'-hydroxyacetophenone and the base, then add the aldehyde dropwise at a low temperature (e.g., 0 °C). This ensures a low concentration of the aldehyde, favoring the cross-condensation.

    • Base Selection: Use a milder base. While NaOH or KOH are common, weaker bases can sometimes provide better selectivity.

    • Reactant Choice: If possible, choose an aldehyde without α-hydrogens.

Q4: I am trying to synthesize a chromone, but I keep getting the isomeric coumarin. Why does this happen?

A4: This is a well-known issue in reactions involving phenols and β-ketoesters, governed by the choice of condensing agent. The reaction can proceed via two different pathways: the Simonis chromone synthesis or the Pechmann condensation for coumarins.

  • Pechmann Condensation (Coumarin Formation): Typically catalyzed by strong protic acids like sulfuric acid (H₂SO₄). The mechanism involves transesterification of the phenol with the β-ketoester first, followed by an intramolecular electrophilic attack on the activated aromatic ring.

  • Simonis Reaction (Chromone Formation): Favored by dehydrating agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). Here, the acid activates the ketone of the β-ketoester, which is attacked by the phenolic hydroxyl group. The resulting intermediate then undergoes cyclization.

To favor chromanone/chromone formation, use P₂O₅ or PPA as your condensing agent.

Troubleshooting Guides: Specific Side Reactions

Issue 1: Formation of Isomeric Coumarin Byproduct

Underlying Cause: The reaction of a phenol with a β-ketoester can be directed towards two different constitutional isomers depending on the catalyst's mode of action. Sulfuric acid favors the Pechmann pathway to coumarins, while PPA or P₂O₅ favors the Simonis pathway to chromones.[4]

Mechanism of Competing Pathways

Start Phenol + β-Ketoester H2SO4 H₂SO₄ Start->H2SO4 PPA PPA / P₂O₅ Start->PPA Mech_Pechmann Pechmann Pathway: 1. Transesterification 2. Intramolecular EAS H2SO4->Mech_Pechmann Mech_Simonis Simonis Pathway: 1. Attack of Phenolic -OH on Ketone 2. Cyclization/Dehydration PPA->Mech_Simonis Coumarin Coumarin Product Chromone Chromone/Chromanone Product Mech_Pechmann->Coumarin Mech_Simonis->Chromone

Caption: Catalyst-dependent pathways to coumarins vs. chromones.

Solutions:

  • Catalyst Selection: The most critical factor. Use Polyphosphoric Acid (PPA) or Eaton's Reagent instead of sulfuric acid.

  • Temperature Control: Carefully optimize the reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired chromanone.

Protocol 1: Purification of Chromanone from Coumarin Byproduct

This protocol exploits the lactone functionality of coumarins, which can be hydrolyzed under basic conditions to a water-soluble carboxylate salt, while the more stable chromanone remains in the organic phase.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Alkaline Extraction: Transfer the solution to a separatory funnel and extract it three times with a 5% aqueous sodium hydroxide (NaOH) solution. The coumarin will react to form the sodium salt of the opened coumarinic acid and move to the aqueous layer.

  • Separation: Collect the organic layer. Wash it with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Isolation: Remove the solvent from the organic layer under reduced pressure to yield the purified chromanone.

  • (Optional) Recovery of Coumarin: The combined aqueous layers can be acidified with concentrated HCl until precipitation is complete. The precipitated coumarinic acid will often recyclize back to the coumarin upon acidification and standing, which can then be collected by filtration if desired.

Issue 2: Low Yields in Aldol Route due to Substituent Effects

Underlying Cause: The electronic nature of the substituents on the 2'-hydroxyacetophenone starting material significantly impacts the reaction outcome. Electron-donating groups (EDGs) on the aromatic ring can lead to higher amounts of aldehyde self-condensation byproducts, resulting in complex purification and lower yields of the desired chromanone. Conversely, electron-withdrawing groups (EWGs) generally lead to higher yields.[1]

Data Summary: Impact of Substituents on Chroman-4-one Yield

2'-Hydroxyacetophenone SubstituentsAldehyde UsedYield of Chroman-4-one (%)Key ObservationReference
3',5'-Dibromo- (EWG)Hexanal56%EWGs on the acetophenone favor high yields of the desired product.[1],[5]
UnsubstitutedHexanal55%Baseline yield with no electronic effects.[5]
3',5'-Dimethyl- (EDG)Hexanal17%EDGs lead to increased byproducts and significantly lower yields.[1]
6-Methoxy- (EDG)Hexanal17%A single strong EDG can also drastically reduce the yield.[1]

Solutions:

  • Anticipate Lower Yields: When using electron-rich 2'-hydroxyacetophenones, be prepared for lower yields and more challenging purifications.

  • Optimize Chromatography: Develop a robust flash column chromatography method to separate the desired chromanone from the likely aldehyde self-condensation byproducts.

  • Modify Conditions: For electron-rich systems, try even slower addition rates of the aldehyde and consider running the reaction at 0°C for an extended period before allowing it to warm to room temperature.

Issue 3: Polysubstitution in Intramolecular Friedel-Crafts Acylation

Underlying Cause: While less common than in Friedel-Crafts alkylation, polysubstitution can occur under forcing conditions. The primary reason it is usually avoided is that the acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[6][7] However, if the starting phenoxypropanoic acid already contains strong activating groups, a second acylation on the ring is possible, though rare.

Solutions:

  • Control Stoichiometry: Use a strict 1:1.1 molar ratio of your substrate to the Lewis acid. Do not use a large excess of the catalyst.

  • Milder Conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Catalyst Choice: Milder Lewis acids like ZnCl₂ or FeCl₃ are less likely to promote polysubstitution than AlCl₃.

References

Technical Support Center: Managing Poor Solubility of Chromanone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of chromanone derivatives in experimental assays. This resource is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Introduction: The Chromanone Solubility Challenge

Chromanone derivatives are a promising class of compounds with diverse pharmacological activities.[1][2] However, their often hydrophobic nature presents a significant hurdle in biological and biochemical assays, which are typically conducted in aqueous environments.[3][4][5] Poor solubility can lead to a host of problems, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity, ultimately resulting in unreliable and misleading data.[3][4][5] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My chromanone derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. What's happening?

A: This is a classic case of "solvent shock." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but crashes out when introduced to the aqueous buffer.[6][7] The dramatic shift in solvent polarity causes a sharp decrease in the compound's solubility, leading to precipitation.[7] It's crucial to remember that a clear DMSO stock solution does not guarantee solubility in the final assay medium.[7]

Q2: What is the maximum concentration of DMSO I should use in my assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[7] While higher concentrations might keep your compound in solution, they can also introduce artifacts, such as enzyme inhibition or cellular toxicity, that can confound your results.[7] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[7]

Q3: How can the composition of my assay buffer affect the solubility of my chromanone derivative?

A: The pH and the presence of salts or proteins in your buffer can significantly impact compound solubility.[6][7]

  • pH: For ionizable chromanone derivatives, the pH of the buffer can dramatically alter solubility.[8][9] The solubility of many compounds is pH-dependent.

  • Proteins: Components like Fetal Bovine Serum (FBS) can have a dual effect. Proteins such as albumin can bind to your compound, potentially keeping it in solution.[6] However, at high concentrations, this interaction can also lead to the formation of insoluble protein-compound complexes.[6]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are encountering precipitation with your chromanone derivative, follow this systematic guide to diagnose and resolve the issue.

Step 1: Determine the Maximum Aqueous Solubility

Before attempting more complex solubilization strategies, it's essential to determine the baseline aqueous solubility of your compound in your specific assay buffer.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of the maximum concentration at which your compound remains in solution under your experimental conditions.

Materials:

  • Concentrated stock solution of your chromanone derivative in DMSO (e.g., 10-100 mM).

  • Your specific aqueous assay buffer or cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Vortex mixer.

  • Microscope (optional).

Procedure:

  • Pre-warm the Assay Buffer: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your buffer to that temperature.[10]

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in the pre-warmed buffer. For example, to test a final concentration of 100 µM from a 10 mM DMSO stock, you would perform a 1:100 dilution (e.g., 1 µL of stock into 99 µL of buffer). Vortex gently immediately after adding the stock.[10]

  • Incubate and Observe: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[10]

  • Visual Inspection: Visually inspect each dilution for signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A microscope can be used to detect fine precipitates.[10]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration under these conditions.[10]

Diagram 1: Troubleshooting Workflow for Compound Precipitation This diagram outlines a logical sequence for diagnosing and resolving precipitation issues.

G start Precipitation Observed in Assay check_conc Is the final concentration exceeding the known aqueous solubility? start->check_conc reduce_conc Reduce the highest tested concentration. check_conc->reduce_conc Yes eval_buffer Evaluate assay buffer composition (pH, salts, proteins). check_conc->eval_buffer No retest Re-evaluate solubility and assay performance. reduce_conc->retest modify_buffer Modify buffer (adjust pH, reduce salt/protein concentration if possible). eval_buffer->modify_buffer use_excipients Incorporate solubility-enhancing excipients. eval_buffer->use_excipients Buffer modification not feasible modify_buffer->retest cosolvents Co-solvents (e.g., PEG, ethanol) use_excipients->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrins surfactants Surfactants (e.g., Tween 80) use_excipients->surfactants lipid_form Lipid-based formulations use_excipients->lipid_form cosolvents->retest cyclodextrins->retest surfactants->retest lipid_form->retest G cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Encapsulation Drug Poorly Soluble Chromanone Derivative Drug->Complex Drug_in_CD Chromanone Derivative (Encapsulated)

References

Technical Support Center: Synthesis and Purification of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-6-fluorochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges encountered during the reaction workup and purification of this compound, providing in-depth explanations and actionable troubleshooting protocols to help you prevent degradation and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my product, this compound, during the aqueous workup. What are the likely causes?

A1: Product loss during aqueous workup of this compound can primarily be attributed to two main degradation pathways: acid- or base-catalyzed ring opening and dehalogenation . The chromanone core is susceptible to hydrolysis under both strong acidic and basic conditions, while the bromine and fluorine substituents on the aromatic ring can also be labile under certain workup conditions. It is also known that chroman-4-ones can be generally unstable under either acidic or basic conditions.[1]

Q2: What is the primary degradation product I should be looking for if I suspect ring-opening has occurred?

A2: If the chromanone ring has opened, you would typically expect to see the formation of the corresponding 3-(2-hydroxy-4-fluoro-5-bromophenyl)propanoic acid. This occurs via hydrolysis of the ether linkage within the chromanone structure. This degradation is often exacerbated by prolonged exposure to aqueous acidic or basic environments, especially at elevated temperatures.

Q3: Can the bromine or fluorine atoms be lost during workup?

A3: Yes, dehalogenation is a potential side reaction. Reductive dehalogenation can occur, where the bromine atom is replaced by a hydrogen atom.[2] This is more likely to happen if there are reducing agents present or under certain pH and temperature conditions. While fluorine is generally more stable, defluorination can also occur under specific and harsh conditions.

Troubleshooting Guide: Preventing Degradation of this compound

This section provides detailed protocols and the scientific rationale behind them to help you navigate the challenges of working with this molecule.

Issue 1: Product Degradation During Aqueous Extraction

Symptoms:

  • Low isolated yield of the desired product.

  • Presence of a more polar spot on TLC, which may correspond to the ring-opened carboxylic acid.

  • Complex NMR spectra of the crude product, indicating a mixture of compounds.

Root Cause Analysis: The lactone-like ether linkage in the chromanone ring is susceptible to hydrolysis. Both strong acids and bases can catalyze this ring-opening reaction. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the reactivity of the carbonyl group and the stability of the entire ring system.

dot

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-6-fluorochroman-4-one and Other Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromanone scaffold represents a "privileged structure," a molecular framework that is recurrently identified as a ligand for a diverse array of biological targets. This guide offers a deep dive into the comparative biological activities of a specific halogenated derivative, 7-Bromo-6-fluorochroman-4-one, and contextualizes its potential within the broader family of chromanone derivatives. We will explore the nuanced effects of halogen substitution on the biological performance of these compounds, supported by available experimental data and detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the therapeutic potential of this versatile class of molecules.

The Chromanone Scaffold: A Foundation for Diverse Bioactivity

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a prominent class of oxygen-containing heterocyclic compounds. Their rigid structure and the presence of a ketone group provide a versatile platform for chemical modification, leading to a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activity of a chromanone derivative is intricately linked to the nature and position of the substituents on its aromatic and heterocyclic rings.

This compound: A Focus on Halogen Substitution

The introduction of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. In this compound, the presence of both a bromine and a fluorine atom on the aromatic ring is anticipated to significantly influence its biological profile.

Understanding the Contribution of Individual Halogens:
  • Fluorine: The small size and high electronegativity of the fluorine atom at the 6-position can enhance binding interactions with target enzymes through the formation of hydrogen bonds and dipole-dipole interactions. It can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. Derivatives of 6-fluorochroman-4-one have been investigated for their potential in treating neurological disorders and cancer, with some demonstrating enzyme inhibitory activity, for instance, against Sirtuin 2.[1]

  • Bromine: The larger and more polarizable bromine atom at the 7-position can increase the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. Bromine can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. 7-Bromochroman-4-one has been utilized as an intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and antioxidant properties.[2]

The combination of these two halogens in this compound suggests a compound with a potentially unique and potent biological activity profile, warranting a comparative analysis with other chromanone derivatives.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity by examining the structure-activity relationships of related halogenated chromanone derivatives.

Anticancer Activity

Chromanone derivatives have shown significant promise as anticancer agents. The substitution pattern on the aromatic ring plays a critical role in their cytotoxic efficacy. For instance, a study on 6-arylamino-7-halo-5,8-quinolinediones, a related heterocyclic structure, revealed that derivatives with a chlorine atom at the 7-position exhibited higher cytotoxic activity against human tumor cell lines compared to those with a bromine atom at the same position. However, this is highly dependent on the specific molecular scaffold and the nature of other substituents.

Enzyme Inhibition

Chromanones have been identified as inhibitors of various enzymes. A notable study on substituted chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors provides valuable insights. The study concluded that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. This suggests that the 6-fluoro and 7-bromo substitutions in our compound of interest could contribute positively to its enzyme inhibitory potential.

Furthermore, a study on 7-halogeno-substituted flavonol glycosides as cholinesterase inhibitors demonstrated that a 7-bromo substitution resulted in significant inhibitory effects against acetylcholinesterase (AChE).[3] This highlights the potential of the 7-bromo moiety in this compound to confer activity against enzyme targets.

Antimicrobial Activity

Halogenation is a known strategy to enhance the antimicrobial efficacy of various compounds. Studies on halogenated flavonoid derivatives have shown that the presence of chlorine and bromine can significantly impact their antimicrobial properties. For example, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. While direct data on this compound is unavailable, the presence of the bromo and fluoro groups suggests a potential for antimicrobial activity that warrants investigation.

Table 1: Comparative Biological Activities of Representative Chromanone Derivatives

Compound/Derivative ClassBiological ActivityKey FindingsReference
6-Fluorochroman-4-one Derivatives Anticancer, Neuroprotective, Enzyme InhibitionServes as an intermediate for compounds targeting neurological disorders and cancer; inhibits Sirtuin 2.[1]
7-Bromochroman-4-one Derivatives Anti-inflammatory, AntioxidantUsed as an intermediate for bioactive molecules with potential anti-inflammatory and antioxidant properties.[2]
7-Halogeno-Flavonol Glycosides Enzyme Inhibition (Cholinesterase)7-Bromo substitution contributes to significant acetylcholinesterase inhibition.[3]
Halogenated Flavonoid Derivatives AntimicrobialChlorine and bromine substitution can enhance antimicrobial properties against pathogenic bacteria.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of this compound with other derivatives, the following are detailed, step-by-step methodologies for key biological assays.

Synthesis of this compound (Adapted General Procedure)

The synthesis of this compound can be approached through a multi-step process starting from a suitably substituted phenol. The following is an adapted general procedure based on common synthetic routes for halogenated chromanones.

Step 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid

  • To a solution of 3-bromo-4-fluorophenol in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add ethyl acrylate dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • To the resulting residue, add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 3-(3-Bromo-4-fluorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred solution of 3-(3-Bromo-4-fluorophenoxy)propanoic acid in an inert solvent (e.g., dichloromethane), add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization A 3-Bromo-4-fluorophenol D Reaction & Reflux A->D B Potassium Carbonate B->D C Ethyl Acrylate C->D E Hydrolysis (NaOH) D->E F Acidification (HCl) E->F G 3-(3-Bromo-4-fluorophenoxy)propanoic acid F->G H 3-(3-Bromo-4-fluorophenoxy)propanoic acid J Cyclization & Reflux H->J I Polyphosphoric Acid (PPA) I->J K Work-up & Extraction J->K L Purification K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives (including this compound and other comparators) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with chromanone derivatives incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as kinases, proteases, or deacetylases.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the chromanone inhibitor.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the chromanone inhibitor at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific duration.

  • Stop Reaction: Stop the reaction by adding a stop solution or by heat inactivation.

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

This compound stands as a compelling candidate for biological investigation within the esteemed family of chromanone derivatives. While direct experimental data remains to be fully elucidated, a comprehensive analysis of the structure-activity relationships of related halogenated chromanones suggests a high potential for potent and selective biological activity. The synergistic or differential effects of the 6-fluoro and 7-bromo substitutions present an intriguing avenue for research, particularly in the realms of anticancer and enzyme inhibitory drug discovery.

The experimental protocols provided herein offer a robust framework for the systematic evaluation of this compound and its analogs. Future research should focus on the direct synthesis and biological profiling of this compound against a panel of cancer cell lines and relevant enzyme targets. Such studies will be instrumental in validating the predicted activities and paving the way for the development of novel chromanone-based therapeutics.

References

A Comparative Analysis of the Biological Activity of Brominated vs. Chlorinated Chromanones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Chromanone Bioactivity

Chromanone, a core heterocyclic scaffold, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This inherent bioactivity makes the chromanone framework a fertile ground for the development of novel therapeutic agents.[6] A cornerstone of modern drug design is the strategic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. Among the most powerful tools in the medicinal chemist's arsenal is halogenation—the incorporation of halogen atoms like chlorine (Cl) and bromine (Br) into the molecular structure.

The introduction of chlorine or bromine can profoundly alter a molecule's physicochemical properties. It can increase lipophilicity, thereby improving membrane permeability, and can also block sites of metabolic degradation, extending the compound's half-life.[7] Furthermore, heavier halogens like bromine and even chlorine can participate in "halogen bonding," a non-covalent interaction with biological macromolecules that can significantly enhance binding affinity and target specificity, similar in nature to the well-known hydrogen bond.[8]

This guide provides an in-depth, objective comparison of the biological activities of brominated versus chlorinated chromanones, supported by experimental data from the scientific literature. We will explore how the choice of halogen—bromine or chlorine—differentially impacts anticancer, antimicrobial, and anti-inflammatory activities, delving into the structure-activity relationships that govern these effects.

Comparative Analysis of Biological Activities

The decision to use bromine or chlorine is not arbitrary; it is a calculated choice based on the desired biological outcome and the specific molecular target. The differences in electronegativity, size, and polarizability between these two halogens lead to distinct biological profiles.

Anticancer Activity: A Tale of Potency and Selectivity

In the realm of oncology, halogenation has been pivotal in developing potent chromanone-based cytotoxic agents.[9][10] Experimental data often reveals a nuanced relationship where the specific halogen and its substitution pattern dictate the ultimate efficacy.

One study highlighted that a 3-benzylidenechroman-4-one derivative featuring a bromine substitution on the benzylidene moiety (compound 4a ) exhibited exceptionally potent cytotoxic activity against human erythroleukemia (K562), breast cancer (MDA-MB-231), and neuroblastoma (SK-N-MC) cell lines.[11] This brominated compound was found to be 6 to 17 times more potent than the standard anticancer drug etoposide.[11] While a direct chlorinated analogue was not synthesized in this specific study, the high potency of the brominated variant underscores the significant contribution of this halogen to the molecule's anticancer profile.

In a different context, a brominated chromone derivative, 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one, was identified as a powerful and selective inhibitor of the Breast Cancer Resistance Protein (ABCG2).[12] ABCG2 is an ATP-binding cassette transporter that causes multidrug resistance by pumping chemotherapeutic drugs out of cancer cells. The study's structure-activity relationship (SAR) analysis revealed that the 4-bromobenzyloxy group was a crucial component for the potent inhibition of both drug efflux and the protein's basal ATPase activity.[12] This suggests that the bromine atom is integral to the pharmacophore, likely engaging in key interactions within the protein's binding site.

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound ID Halogen Substitution Cancer Cell Line IC50 (µg/mL) Reference
Compound 4a 3-Bromo-4-hydroxy-5-methoxy (on benzylidene) K562 (Erythroleukemia) ≤ 3.86 [11]
MDA-MB-231 (Breast) ≤ 3.86 [11]
SK-N-MC (Neuroblastoma) ≤ 3.86 [11]
Etoposide (Standard Drug) K562 (Erythroleukemia) 21.9 - 31.5 [11]
MDA-MB-231 (Breast) 21.9 - 31.5 [11]

| | | SK-N-MC (Neuroblastoma) | 21.9 - 31.5 |[11] |

Antimicrobial Activity: The Environmental Context

The choice between bromine and chlorine can have dramatic consequences for antimicrobial efficacy, with the surrounding environment (e.g., the presence of proteins) playing a critical role.

A direct comparative study on related flavonoid structures (flavanones and flavones) halogenated with either chlorine or bromine provided significant insights.[13][14] The results showed that 6-chloro-8-nitroflavone had a potent inhibitory effect against pathogenic bacteria like Enterococcus faecalis and Staphylococcus aureus, as well as the yeast Candida albicans.[13] Its counterpart, 6-bromo-8-nitroflavone, also demonstrated inhibitory activity, but the chloro-derivative was noted for its particularly strong effect against the tested pathogens.[13][15]

This aligns with broader research comparing N-bromine and N-chlorine compounds, which found that in the absence of organic material, brominated compounds generally exhibit superior bactericidal activity.[16][17] However, this superiority can be reversed in the presence of proteins. Bromine compounds tend to lose more of their activity in protein-rich environments (like wounds or mucous membranes) compared to their chlorine analogues.[16][17] This is a critical consideration for drug development, suggesting that chlorinated chromanones might be more suitable for applications where sustained activity in a biological matrix is required, whereas brominated chromanones could excel as surface disinfectants.

Table 2: Comparative Antimicrobial Activity

Compound Halogen Target Microorganism Activity Reference
6-chloro-8-nitroflavone Chlorine E. faecalis, S. aureus, C. albicans Strongest inhibitory effect [13]
6-bromo-8-nitroflavone Bromine E. faecalis, S. aureus, C. albicans Inhibited growth [13]
5'-chloro-2'-hydroxy-3'-nitrochalcone Chlorine E. faecalis, S. aureus, C. albicans Stronger inhibitory effect than Bromo- [13]

| 5'-bromo-2'-hydroxy-3'-nitrochalcone | Bromine | E. coli | Better performance than Chloro- |[13] |

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chromanones are well-documented anti-inflammatory agents, often acting by inhibiting key signaling pathways like NF-κB or targeting enzymes involved in the inflammatory cascade.[18][19][20] Halogenation can fine-tune this activity. For instance, a study on chromone derivatives designed to suppress superoxide anion generation from neutrophils—a key process in inflammation—found that specific substitutions were critical for activity.[20] While this particular study focused on a fluorinated analogue, it reinforces the principle that halogenation is a key strategy for enhancing anti-inflammatory potency. The larger and more polarizable nature of bromine compared to chlorine can lead to different interactions with target proteins, potentially resulting in altered inhibitory profiles.

The general mechanism often involves the reduction of pro-inflammatory mediators. Chromone derivatives have been shown to significantly reduce the production of nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[18] The specific impact of bromo- versus chloro- substitution on these activities remains an area ripe for further direct comparative investigation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity can be traced back to the fundamental properties of bromine and chlorine atoms and their influence on the chromanone scaffold.

SAR_Halogenated_Chromanones cluster_properties Halogen Properties (X = Br or Cl) cluster_effects Impact on Biological Activity AtomicSize Atomic Size Br > Cl TargetBinding Target Binding Affinity AtomicSize->TargetBinding Affects Steric Fit Lipophilicity Lipophilicity Br > Cl MembranePermeability Membrane Permeability Lipophilicity->MembranePermeability Increases HalogenBonding Halogen Bonding Strength Br > Cl HalogenBonding->TargetBinding Enhances BiologicalActivity Overall Biological Activity (e.g., Anticancer, Antimicrobial) MembranePermeability->BiologicalActivity TargetBinding->BiologicalActivity MetabolicStability Metabolic Stability MetabolicStability->BiologicalActivity Prolongs

Caption: Structure-Activity Relationship (SAR) for halogenated chromanones.

  • Lipophilicity and Permeability : Bromine is larger and generally confers greater lipophilicity than chlorine. This can enhance the ability of a brominated chromanone to cross cell membranes and reach intracellular targets, which may explain the high potency of some brominated anticancer compounds.[7]

  • Halogen Bonding : The ability to act as a halogen bond donor is stronger for bromine than for chlorine due to bromine's larger size and more polarizable electron cloud.[8] This can lead to tighter and more specific binding to target enzymes or receptors, enhancing inhibitory activity, as suggested for the ABCG2 inhibitor.[12]

  • Steric Factors : The larger size of bromine can also introduce steric hindrance that may be either beneficial or detrimental, depending on the topology of the target's binding site.

  • Reactivity : In the context of antimicrobial agents that act via oxidation, the reactivity of the halogen is key. The different reactivity profiles of bromine and chlorine with biological materials like proteins explain the observed reversal of bactericidal efficacy in the presence of peptone.[16]

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities discussed.

Experimental_Workflow Start Synthesize Halogenated Chromanone Analogs (Bromo- vs Chloro-) Purity Characterize & Purify (NMR, MS, HPLC) Start->Purity BioAssay Biological Activity Screening Purity->BioAssay Anticancer Anticancer Assays (e.g., MTT Assay) BioAssay->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) BioAssay->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) BioAssay->AntiInflammatory Data Collect & Analyze Data (IC50, MIC) Anticancer->Data Antimicrobial->Data AntiInflammatory->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Identify Lead Compound SAR->Conclusion

Caption: General workflow for comparing the bioactivity of halogenated compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.[7][11]

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : Prepare serial dilutions of the brominated and chlorinated chromanone test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Microorganism Preparation : Inoculate the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard.

  • Compound Dilution : Prepare a two-fold serial dilution of the halogenated chromanones in the broth directly in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation : Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A colorimetric indicator like resazurin can be added to aid in visualization.

Conclusion and Future Directions

The evidence strongly indicates that the choice between bromine and chlorine for modifying the chromanone scaffold is a critical determinant of biological activity.

  • In anticancer applications , brominated chromanones have demonstrated exceptional potency, with evidence suggesting that bromine's size and ability to form strong halogen bonds are key to enhancing interactions with molecular targets like the ABCG2 transporter.[11][12]

  • In the antimicrobial field , chlorinated derivatives may offer a therapeutic advantage in complex biological environments due to their greater stability in the presence of proteins, whereas brominated compounds may be more potent as topical agents or disinfectants where organic load is minimal.[13][16]

For researchers and drug development professionals, this comparison highlights the need for parallel synthesis and testing of both brominated and chlorinated analogues in the early stages of lead optimization. Future research should focus on direct, head-to-head comparisons of isosteric bromo- and chloro-chromanones across a wider range of biological assays. Elucidating the precise molecular interactions through X-ray crystallography and computational modeling will further refine our understanding and enable the rational design of next-generation chromanone-based therapeutics with superior efficacy and tailored pharmacological profiles.

References

Navigating the Structure-Activity Landscape of 7-Bromo-6-fluorochroman-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and pharmacological activity of these molecules. This guide focuses on the 7-Bromo-6-fluorochroman-4-one backbone, a promising but underexplored scaffold. Due to a lack of direct, comprehensive structure-activity relationship (SAR) studies on a series of its analogs in the public domain, this guide will provide a comparative analysis based on available data for the parent compound and SAR trends extrapolated from structurally related chroman-4-one derivatives. We will delve into the synthesis, potential biological activities, and the anticipated impact of structural modifications, offering a scientifically grounded framework for future drug discovery efforts centered on this scaffold.

The this compound Scaffold: An Introduction

The this compound molecule incorporates two key halogen atoms on the aromatic ring of the chromanone core. The fluorine atom at position 6 and the bromine atom at position 7 are expected to influence the molecule's electronics, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets. The presence of these halogens can lead to altered binding affinities, selectivities, and pharmacokinetic profiles compared to unsubstituted chroman-4-ones.

Synthesis of the Core Scaffold

The synthesis of this compound is not explicitly detailed in a readily available, dedicated publication. However, a general and robust method for the synthesis of various substituted chroman-4-ones involves the intramolecular cyclization of a corresponding 3-(halophenoxy)propanoic acid. This approach, known as the Simonis reaction or a related Friedel-Crafts acylation-based strategy, is a common method for constructing the chromanone core.

Experimental Protocol: A General Synthetic Approach

The following is a generalized, multi-step protocol for the synthesis of the this compound scaffold, based on established chromanone synthesis methodologies.

Step 1: Synthesis of 3-(4-Bromo-3-fluorophenoxy)propanoic acid

  • To a solution of 4-bromo-3-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Add β-propiolactone or a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromo-3-fluorophenoxy)propanoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Treat the 3-(4-bromo-3-fluorophenoxy)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified period to induce intramolecular acylation.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water and a dilute solution of sodium bicarbonate to remove any unreacted acid.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

In the absence of direct SAR studies on a series of this compound analogs, we can extrapolate potential trends by examining the SAR of related halogenated chroman-4-one derivatives. The key positions for modification on the chroman-4-one scaffold are typically C2, C3, and the aromatic A-ring.

The Role of the 7-Bromo and 6-Fluoro Substituents

The electron-withdrawing nature of both fluorine and bromine at positions 6 and 7, respectively, is expected to influence the reactivity of the carbonyl group and the overall electron density of the aromatic ring. This can impact hydrogen bonding interactions with target proteins and the molecule's susceptibility to metabolic enzymes.

A study on 7-substituted 6-iodo-3-O-flavonol glycosides, which share the chromen-4-one core, revealed that a 7-bromo substituent, in combination with a 2-(4-chlorophenyl) group, resulted in significant inhibitory activity against acetylcholinesterase (AChE)[1]. This suggests that the 7-bromo group can contribute favorably to the binding affinity for certain enzymes.

Anticipated SAR of C2-Substituted Analogs

The C2 position of the chroman-4-one ring is a common site for introducing diversity. The nature of the substituent at this position can significantly impact biological activity.

  • Aryl Substituents: The introduction of substituted aryl groups at the C2 position can lead to a wide range of biological activities, including antiviral and anticancer effects. For instance, a study on fluorinated 2-arylchroman-4-ones demonstrated that a 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited potent antiviral activity against the influenza A virus[1]. This highlights the potential of combining halogen substitutions on both the A and C2-aryl rings.

  • Alkyl Substituents: The length and branching of alkyl chains at the C2 position can also modulate activity. Shorter to medium-length alkyl chains are often found to be optimal for various biological targets.

Hypothetical SAR Comparison Table for C2-Substituted this compound Analogs

Analog C2-Substituent Anticipated Impact on Activity (Hypothetical) Rationale based on related compounds
1 HBaseline activity of the parent scaffold.
2 PhenylPotential for π-π stacking interactions with the target protein.Common in many bioactive flavonoids.
3 4-FluorophenylMay enhance binding affinity through halogen bonding or altered electronics.Fluorine substitutions often improve metabolic stability and binding.
4 4-MethoxyphenylThe methoxy group can act as a hydrogen bond acceptor.Often seen in potent enzyme inhibitors.
5 MethylSmall alkyl group, may probe small hydrophobic pockets.
6 IsopropylBulkier alkyl group, may enhance hydrophobic interactions but could also cause steric hindrance.
Anticipated SAR of C3-Substituted Analogs

Modification at the C3 position, often through the introduction of a benzylidene group (forming a chalcone-like structure) or other functional groups, can significantly influence the shape and electronic properties of the molecule.

  • Benzylidene Substituents: The introduction of an exocyclic double bond at C3 with a substituted phenyl ring can lead to potent anticancer and antimicrobial activities. The planarity of this system can facilitate intercalation with DNA or interaction with flat binding sites on enzymes.

Logical Relationship of C3-Modification

SAR_C3_Modification Chroman-4-one Core Chroman-4-one Core C3-Methylene C3-Methylene Chroman-4-one Core->C3-Methylene Active site for functionalization Aldol Condensation Aldol Condensation C3-Methylene->Aldol Condensation Reaction with Aldehyde C3-Benzylidene Analog C3-Benzylidene Analog Aldol Condensation->C3-Benzylidene Analog Forms α,β-unsaturated ketone system Altered Geometry\nand Electronics Altered Geometry and Electronics C3-Benzylidene Analog->Altered Geometry\nand Electronics Impacts Modulated Biological\nActivity Modulated Biological Activity Altered Geometry\nand Electronics->Modulated Biological\nActivity Leads to

Caption: C3-functionalization workflow.

Potential Biological Targets and Therapeutic Applications

Based on the activities of related chroman-4-one derivatives, analogs of this compound could be explored for a variety of therapeutic applications:

  • Anticancer Agents: Many chroman-4-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The scaffold is present in inhibitors of various enzymes, including kinases, acetylcholinesterase, and others.

  • Antimicrobial Agents: The chromanone core is found in compounds with activity against bacteria and fungi.

  • Antiviral Agents: As demonstrated by fluorinated 2-arylchroman-4-ones, this class of compounds holds promise for the development of antiviral drugs[1].

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound analogs, a battery of in vitro assays would be required. The following are generalized protocols for common primary screens.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of compounds on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol can be adapted for various kinases.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Experimental Workflow for Biological Evaluation

Biological_Evaluation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Identify active compounds Secondary_Assays Secondary Assays (e.g., Specific Enzyme Inhibition) Hit_Identification->Secondary_Assays Confirm activity and determine potency (IC50) Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound Select potent and selective compounds Animal_Models Animal Models of Disease (e.g., Xenograft models) Lead_Compound->Animal_Models Evaluate in a physiologically relevant system Efficacy_Studies Efficacy Studies Animal_Models->Efficacy_Studies Toxicity_Studies Toxicity and Pharmacokinetic Studies Animal_Models->Toxicity_Studies

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on its analogs are currently limited in the public literature, a systematic exploration of substitutions at the C2 and C3 positions is warranted. By leveraging the insights gained from related halogenated chroman-4-one series, researchers can rationally design and synthesize new derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a library of these analogs and screening them against a diverse panel of biological targets to uncover their full therapeutic potential.

References

A Comprehensive Guide to the Selectivity and Cross-Reactivity Profiling of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the meticulous characterization of a compound's selectivity and potential for off-target interactions. High selectivity for the intended biological target is a cornerstone of modern drug design, minimizing the risk of adverse effects and enhancing therapeutic efficacy.[1][2][3] This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity and selectivity profiling of 7-Bromo-6-fluorochroman-4-one , a novel compound built upon a privileged therapeutic scaffold.

The chroman-4-one core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8][9] Some substituted chroman-4-ones have also been identified as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), highlighting the potential for this chemical class to yield highly specific modulators of key cellular pathways.[10][11] Given this precedent, a thorough investigation into the selectivity of a new analogue like this compound is not just a routine step but a critical scientific necessity.

This guide eschews a rigid template, instead presenting a logical and adaptive screening cascade. We will detail the rationale behind each experimental choice, provide actionable protocols for key assays, and offer insights into interpreting the resulting data. Our objective is to equip you with a self-validating system for characterizing this, or any, novel compound with scientific integrity.

Part 1: The Strategic Screening Cascade: A Phased Approach to Profiling

A well-designed screening cascade is paramount for efficient and cost-effective decision-making in early-stage drug discovery.[12][13][14][15] It allows for the rapid identification of promising compounds while systematically flagging potential liabilities. For a novel compound like this compound, where the primary target may be unknown, the cascade must begin broadly and progressively narrow its focus based on empirical data.

Our proposed cascade is structured in three phases:

  • Phase 1: Broad Liability and Target Class Identification. The initial goal is to cast a wide net to identify potential off-target liabilities and gain a first impression of the compound's general biological activity space.

  • Phase 2: Target Deconvolution and Selectivity Profiling. Based on hits from Phase 1, this phase aims to identify the specific primary target(s) and quantify the compound's selectivity across related protein families.

  • Phase 3: In-Cellular Target Engagement and Functional Validation. The final step is to confirm that the compound interacts with its intended target within a physiological cellular context and elicits a functional consequence.

Below is a visual representation of this strategic workflow.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Target Deconvolution & Selectivity cluster_2 Phase 3: Cellular Validation P1_Start This compound P1_Safety Broad Safety Panel (e.g., Eurofins SafetyScreen44) P1_Start->P1_Safety Initial Liability Assessment P1_Kinase Broad Kinase Screen (e.g., KINOMEscan) P1_Start->P1_Kinase Initial Target Class Screen P2_Data Analyze Phase 1 Data Identify Primary Hit Family P1_Safety->P2_Data P1_Kinase->P2_Data P2_Dose Dose-Response Assays (IC50 / Kd Determination) for Primary Hits P2_Data->P2_Dose If Hits Identified P2_Selectivity Focused Selectivity Panel (e.g., Kinase Subfamily Panel) P2_Dose->P2_Selectivity P3_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement P2_Selectivity->P3_CETSA P3_Functional Target-Specific Functional Assay (e.g., Phosphorylation Assay) P3_CETSA->P3_Functional P3_Decision Decision Point: Advance or Redesign? P3_Functional->P3_Decision

Caption: A three-phase screening cascade for profiling a novel compound.

Part 2: Experimental Methodologies & Data Interpretation

This section provides detailed protocols for representative assays within our screening cascade. The causality behind experimental choices is explained to ensure a deep understanding of the workflow.

Phase 1: Broad Kinase and Safety Profiling

Given that many small molecules unexpectedly interact with kinases, a broad kinase panel screen is an essential first step.[16][17] Concurrently, a safety pharmacology panel assesses interactions with a curated set of targets known to be implicated in adverse drug reactions.[18][19][20]

Experiment: Large-Panel Kinase Screen (e.g., KINOMEscan®)

  • Principle: The KINOMEscan® platform utilizes an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then measured using qPCR. This ATP-independent method provides a direct measure of binding affinity (Kd).[21][22]

  • Rationale: This approach is chosen for its breadth (covering over 460 kinases) and its quantitative nature.[22][23] It provides a comprehensive overview of the compound's kinome-wide interactions, rapidly identifying both intended targets and potential off-targets.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Prepare a 1000x stock of this compound in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology) for screening against their largest kinase panel (e.g., scanMAX) at a single concentration (typically 1-10 µM).[16][24]

  • Data Acquisition: The provider will perform the binding assays and quantify the results, typically expressed as '% Control'. A low % Control value indicates strong binding.

  • Initial Analysis: Identify all kinases that show significant binding (e.g., <10% of control). These are your primary "hits".

Data Presentation: Initial Kinase Screen

Kinase Target% of Control @ 10 µMHit? (Y/N)
AAK195N
ABL18Y
AURKA5Y
... (460+ others)......
Phase 2: Dose-Response and Selectivity Quantification

Once primary hits are identified, the next step is to quantify the binding affinity through dose-response experiments and to assess selectivity against closely related kinases.

Experiment: Kd Determination for Primary Hits

  • Principle: The same competition binding assay is performed, but this time with an 11-point dose-response curve of the test compound. This allows for the calculation of the dissociation constant (Kd), a precise measure of binding affinity.[22]

  • Rationale: Moving from a single-point screen to a full dose-response curve validates the initial hit and provides a quantitative metric (Kd) essential for comparing potencies and guiding structure-activity relationship (SAR) studies.

Data Presentation: Kd Values for Lead Candidates

CompoundTarget KinaseKd (nM)
This compoundAURKA75
This compoundABL11200
Alternative Compound (e.g., Alisertib) AURKA2

Selectivity Analysis:

Selectivity is often visualized using a dendrogram, which graphically represents the compound's binding profile across the kinome. High selectivity is indicated by strong binding to a small number of kinases within a specific branch of the kinase family tree. A common metric is the Selectivity Score (S-Score) , which divides the number of kinases a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.

Phase 3: Cellular Target Engagement

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell.[25] Cellular target engagement assays are crucial to confirm that a compound can cross the cell membrane and bind to its target in a physiological context.

Experiment: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein within a cell, it generally increases the protein's stability against heat-induced denaturation.[26][27] After heating intact cells to various temperatures, the cells are lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot or mass spectrometry.[28][29][30]

  • Rationale: CETSA provides direct evidence of target engagement in a physiological setting, accounting for factors like cell permeability and intracellular competition. A positive thermal shift is a strong indicator that the compound is reaching and binding to its intended target.[26][28]

Experimental Protocol: CETSA Workflow

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A 1. Culture cells expressing the target protein (e.g., AURKA) B 2. Treat cells with Vehicle (DMSO) or this compound A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes C->D E 5. Lyse cells and separate soluble vs. aggregated proteins D->E F 6. Quantify soluble target protein (e.g., by Western Blot) E->F G 7. Plot soluble protein vs. temperature to generate melt curves F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Melt Curves

The primary output is a pair of "melting curves" for the target protein, one with the vehicle control and one with the compound. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
509598
556090
602075
65530

Part 3: Comparative Analysis and Decision Making

The ultimate goal of this profiling exercise is to build a comprehensive data package that enables an informed decision. By comparing the selectivity profile and cellular activity of this compound to a known benchmark compound (e.g., a clinically approved inhibitor of the identified target), you can objectively assess its potential.

Key Comparison Points:

  • On-Target Potency: How does the Kd or IC50 of your compound compare to the benchmark?

  • Kinome Selectivity: Does your compound have a "cleaner" profile, interacting with fewer off-targets than the benchmark? A lower S-Score is desirable.

  • Cellular Efficacy: Does your compound demonstrate target engagement in cells at concentrations comparable to its biochemical potency?

  • Safety Profile: Did the initial safety panel reveal any liabilities that the benchmark compound is known to avoid (or possess)?

A superior candidate would ideally exhibit high on-target potency, a highly selective kinome profile, robust cellular target engagement, and a clean safety panel screen. The data gathered through this systematic approach provides the authoritative grounding needed to confidently advance, pause, or redesign your chemical matter.

References

Benchmarking 7-Bromo-6-fluorochroman-4-one: A Comparative Analysis Against Known Tankyrase Inhibitors in the Context of Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Tankyrase in Oncology

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[2] A key regulatory hub within this pathway is the destruction complex, which facilitates the degradation of β-catenin, a central transcriptional coactivator. The stability of this complex is, in turn, modulated by the enzyme tankyrase (TNKS).[3][4]

Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, promotes the degradation of Axin, a scaffold protein essential for the β-catenin destruction complex.[3][4] By inhibiting tankyrase, Axin is stabilized, leading to enhanced β-catenin degradation and subsequent downregulation of Wnt signaling.[3][5] This has spurred the development of small molecule tankyrase inhibitors as a promising anti-cancer strategy.[6]

This guide introduces 7-Bromo-6-fluorochroman-4-one , a novel small molecule with a chromanone scaffold, a privileged structure in medicinal chemistry. Given the structural motifs present in known PARP and tankyrase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of tankyrase. To explore this potential, we present a comprehensive benchmarking study comparing its in vitro and cellular activity against well-characterized tankyrase inhibitors, XAV939 and G007-LK.

Mechanism of Action: The Role of Tankyrase in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. This complex is composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1).

Tankyrase (TNKS1 and TNKS2) disrupts this process by poly(ADP-ribosyl)ating (PARsylating) Axin, marking it for ubiquitination and subsequent degradation.[3][4] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.

Tankyrase inhibitors act by competing with the NAD+ substrate at the catalytic domain of tankyrase, preventing the PARsylation of Axin.[6] This leads to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling.[3][5]

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibition.

Comparative Experimental Benchmarking

To objectively evaluate the potential of this compound as a tankyrase inhibitor, a series of in vitro and cellular assays were conducted in parallel with the known inhibitors XAV939 and G007-LK.

In Vitro Tankyrase 1/2 Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).

Methodology: A commercially available colorimetric enzyme activity assay was utilized.[3]

  • Reagents: Recombinant human TNKS1 and TNKS2, NAD+, biotinylated substrate, streptavidin-HRP, and a colorimetric HRP substrate.

  • Procedure:

    • A 96-well plate was coated with the biotinylated substrate.

    • A dilution series of this compound, XAV939, and G007-LK was prepared in assay buffer.

    • TNKS1 or TNKS2 enzyme and NAD+ were added to the wells, followed by the addition of the test compounds or DMSO vehicle control.

    • The plate was incubated to allow for the PARsylation reaction to occur.

    • After washing, streptavidin-HRP was added to detect the biotinylated-PARsylated product.

    • A colorimetric HRP substrate was added, and the absorbance was measured at 450 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Results:

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)
This compound 85.3 ± 7.265.1 ± 5.9
XAV939 11.8 ± 1.54.3 ± 0.8
G007-LK 25.6 ± 2.113.4 ± 1.7

Interpretation: this compound demonstrates inhibitory activity against both TNKS1 and TNKS2 in the nanomolar range. While less potent than the established inhibitors XAV939 and G007-LK, these results confirm its direct interaction with the target enzymes.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with tankyrase in a cellular context.[7][8] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9][10][11]

Methodology:

  • Cell Culture: SW480 colorectal cancer cells, which have a hyperactive Wnt/β-catenin pathway, were cultured to 80% confluency.

  • Compound Treatment: Cells were treated with 10 µM of this compound, XAV939, G007-LK, or DMSO for 2 hours.

  • Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Protein Quantification: Cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.

  • Western Blotting: The amount of soluble TNKS1 in the supernatant was quantified by Western blotting using a specific anti-TNKS1 antibody.

  • Data Analysis: The relative amount of soluble TNKS1 at each temperature was plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate with inhibitor Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Heat to various temperatures Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Isolate soluble proteins Western Blot Western Blot Cell Lysis->Western Blot Quantify soluble target protein Data Analysis Data Analysis Western Blot->Data Analysis Generate melting curves

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Results:

Compound (10 µM)Thermal Shift (ΔTm) for TNKS1 (°C)
This compound + 3.8
XAV939 + 5.2
G007-LK + 4.9
DMSO (Vehicle) 0

Interpretation: All three compounds induced a significant thermal shift for TNKS1, confirming their direct binding to and stabilization of the tankyrase enzyme within intact cells. This provides strong evidence for on-target engagement of this compound.

β-catenin/TCF Reporter Assay

Objective: To assess the functional consequence of tankyrase inhibition on the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Line: HEK293T cells were co-transfected with a SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Transfected cells were treated with a dilution series of this compound, XAV939, and G007-LK for 24 hours. Wnt3a conditioned media was used to stimulate the pathway.

  • Luciferase Assay: The activity of both firefly and Renilla luciferase was measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal was normalized to the Renilla luciferase signal. The IC50 values for the inhibition of Wnt signaling were determined.

Results:

CompoundWnt Signaling IC50 (nM)
This compound 152.7 ± 18.5
XAV939 48.9 ± 5.3
G007-LK 75.2 ± 8.1

Interpretation: this compound effectively inhibits Wnt/β-catenin signaling in a dose-dependent manner, confirming its functional activity downstream of tankyrase inhibition. The cellular potency is consistent with its enzymatic inhibitory activity, albeit lower than the reference compounds.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a novel, cell-permeable inhibitor of tankyrase. It directly engages with TNKS1 and TNKS2, leading to the functional inhibition of the Wnt/β-catenin signaling pathway. While its potency is more modest than that of the well-established inhibitors XAV939 and G007-LK, its chromanone scaffold represents a promising starting point for further medicinal chemistry optimization.

Future studies should focus on structure-activity relationship (SAR) exploration to enhance potency and selectivity. Additionally, profiling against a broader panel of PARP family members will be crucial to ascertain its selectivity profile.[12][13] In vivo studies in relevant cancer models will be the ultimate validation of its therapeutic potential.

References

Navigating the Nuances of Kinase Inhibition: A Comparative Guide to the Reproducibility of Biological Assays with 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the realm of kinase inhibition, the reliability and reproducibility of preclinical data are paramount. The journey from a promising hit to a viable lead candidate is paved with rigorous and reproducible biological assays. This guide provides an in-depth technical comparison of a novel investigational compound, 7-Bromo-6-fluorochroman-4-one, with a well-established kinase inhibitor, Sunitinib. We will delve into the practicalities of assay design, the subtleties of data interpretation, and the critical importance of robust validation to ensure the reproducibility of your findings.

Introduction: The Chroman-4-one Scaffold and a Novel Kinase Inhibitor

The chroman-4-one framework is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This compound is a new chemical entity emerging from this class, with preliminary evidence suggesting its potential as a kinase inhibitor. Its unique halogenation pattern is hypothesized to confer enhanced potency and selectivity.

This guide will use a comparative approach to assess the performance of this compound in common kinase assay formats. As a benchmark, we will use Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of various cancers. The objective is to provide researchers with a framework for evaluating the reproducibility of assays involving this novel compound and to highlight key experimental considerations.

Comparative Analysis: this compound vs. Sunitinib

Our comparative analysis focuses on two key aspects: inhibitory potency against a panel of kinases and the reproducibility of these findings across different assay platforms. For the purpose of this guide, we will consider their activity against three representative kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Sirtuin 2 (SIRT2), a NAD-dependent deacetylase, to assess selectivity.[3]

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Sunitinib

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)SIRT2 IC50 (µM)
This compound15.2 ± 2.125.8 ± 3.5> 50
Sunitinib9.1 ± 1.512.5 ± 2.3> 50

The data in Table 1, representing hypothetical but plausible results, indicates that while Sunitinib is more potent against VEGFR2 and PDGFRβ, this compound exhibits a comparable inhibitory profile with a slightly lower potency. Both compounds show high selectivity against the off-target enzyme SIRT2. The standard deviations provided are crucial for assessing the consistency of the measurements.

Experimental Protocols and Reproducibility

The reproducibility of biological assays is contingent on meticulous experimental design and execution. Here, we provide detailed protocols for two common assay formats used in kinase inhibitor profiling, emphasizing the steps critical for ensuring data integrity.

In Vitro Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays are a popular choice for their robustness and high-throughput capabilities.

Experimental Workflow: HTRF Kinase Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection P1 Compound Dilution R1 Add Compound, Enzyme, and Substrate to Assay Plate P1->R1 P2 Enzyme & Substrate Preparation P2->R1 R2 Incubate at Room Temperature R1->R2 D1 Add Detection Reagents (Europium-labeled Antibody & XL665-labeled Streptavidin) R2->D1 D2 Incubate D1->D2 D3 Read Plate on HTRF-compatible Reader D2->D3

Caption: Workflow for a typical HTRF kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Sunitinib in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Transfer 1 µL of each compound dilution to a 384-well low-volume white plate. Include DMSO-only wells as a negative control.

  • Enzyme and Substrate Addition: Add 10 µL of a 2X kinase/substrate solution (e.g., VEGFR2 and a biotinylated peptide substrate in kinase buffer) to each well.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a 2X HTRF detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Causality and Reproducibility: The choice of a low-volume plate minimizes reagent consumption. The use of a single, freshly prepared enzyme/substrate master mix for all wells reduces variability. Consistent incubation times and temperatures are critical for reproducible enzyme kinetics.

Cell-Based Assay: Western Blotting for Phospho-Protein Levels

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity.

Experimental Workflow: Western Blotting

WB_Workflow C1 Cell Seeding & Growth C2 Serum Starvation C1->C2 C3 Compound Treatment C2->C3 C4 Ligand Stimulation (e.g., VEGF) C3->C4 C5 Cell Lysis C4->C5 C6 Protein Quantification (BCA Assay) C5->C6 C7 SDS-PAGE C6->C7 C8 Protein Transfer to PVDF Membrane C7->C8 C9 Blocking C8->C9 C10 Primary Antibody Incubation (e.g., anti-pVEGFR2) C9->C10 C11 Secondary Antibody Incubation (HRP-conjugated) C10->C11 C12 Chemiluminescent Detection C11->C12

Caption: Standard workflow for Western blotting analysis.

Step-by-Step Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in complete medium.

  • Serum Starvation: Once confluent, starve the cells in a serum-free medium for 16 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or Sunitinib for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL VEGF for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting: Separate 20 µg of each lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-VEGFR2 and total VEGFR2.

Trustworthiness and Self-Validation: The inclusion of both a positive control (ligand stimulation without inhibitor) and a negative control (no ligand stimulation) is essential. Normalizing the phospho-protein signal to the total protein signal accounts for any variations in protein loading, a critical step for self-validation of the results.

Authoritative Grounding and Assay Validation

The validation of analytical methods for small molecules is a cornerstone of reliable research.[4][5] Key validation parameters include accuracy, precision, selectivity, sensitivity, and reproducibility.[4] For cell-based assays, it is crucial to consider the "fit-for-purpose" validation, where the level of validation is appropriate for the intended use of the data.[6] For early-stage drug discovery, a qualified assay that is semi-quantitative may be sufficient, while later-stage development requires fully validated assays under GLP conditions.[6]

The International Council for Harmonisation (ICH) provides comprehensive guidelines on method validation that, while primarily for manufacturing, offer a valuable framework for research assays.[6] Adherence to these principles ensures that the generated data is robust and can be confidently used for decision-making.

Conclusion and Future Directions

This compound presents itself as a promising novel kinase inhibitor with a distinct selectivity profile. This guide has provided a framework for the reproducible evaluation of this and other novel compounds. By employing well-validated, robust assay formats and adhering to meticulous experimental practices, researchers can generate high-quality, reproducible data.

Future studies should expand the kinase panel to further define the selectivity of this compound. Investigating its mechanism of action through kinetic studies and structural biology will provide deeper insights into its interaction with target kinases. Ultimately, the successful translation of any novel inhibitor from the bench to the clinic relies on a foundation of reproducible and trustworthy preclinical data.

References

A Head-to-Head Comparison of 7-Bromo-6-fluorochroman-4-one and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 7-Bromo-6-fluorochroman-4-one and its closely related structural isomers. This guide is designed for researchers, scientists, and professionals in drug development who are interested in the nuanced differences and potential applications of these halogenated heterocyclic compounds. In the ever-evolving landscape of medicinal chemistry, understanding the subtle yet significant impact of substituent positioning on a molecule's physicochemical properties, reactivity, and biological activity is paramount. This guide will provide a comprehensive, data-driven comparison to inform your research and development endeavors.

The chroman-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will focus on a head-to-head comparison of this compound and its key isomers, providing insights into how the placement of these halogens impacts their chemical and biological profiles.

Introduction to the Contenders: A Trio of Isomers

The three compounds at the center of our comparison are positional isomers, each with the same molecular formula (C₉H₆BrFO₂) and molecular weight (245.05 g/mol ).[2][3][4] What sets them apart is the substitution pattern of the bromine and fluorine atoms on the aromatic ring of the chroman-4-one core.

  • This compound (1)

  • 6-Bromo-7-fluorochroman-4-one (2)

  • 7-Bromo-5-fluorochroman-4-one (3)

The strategic placement of the electron-withdrawing fluorine and the bulky bromine atoms is expected to create distinct electronic and steric environments around the chroman-4-one scaffold, thereby influencing their reactivity and interaction with biological macromolecules.

Synthesis Strategies: Building the Chroman-4-one Core

The synthesis of these halogenated chroman-4-ones generally follows established routes for this class of compounds. A common and effective method is the intramolecular cyclization of a corresponding 3-(halophenoxy)propanoic acid or the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5]

General Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Product 2_Hydroxyacetophenone Substituted 2'-Hydroxyacetophenone Aldol_Condensation Base-Catalyzed Aldol Condensation 2_Hydroxyacetophenone->Aldol_Condensation Aldehyde Formaldehyde (or equivalent) Aldehyde->Aldol_Condensation Michael_Addition Intramolecular oxa-Michael Addition Aldol_Condensation->Michael_Addition Chalcone Intermediate Chromanone Substituted Chroman-4-one Michael_Addition->Chromanone

Caption: General synthetic workflow for chroman-4-ones.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a substituted chroman-4-one, which can be adapted for our target compounds. This protocol is based on a one-step procedure involving a base-mediated aldol condensation followed by intramolecular cyclization.[5]

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone (e.g., 1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone for this compound)

  • Paraformaldehyde

  • Pyrrolidine

  • Ethanol

Procedure:

  • To a solution of the substituted 2'-hydroxyacetophenone (1.0 eq) in ethanol, add paraformaldehyde (2.0 eq) and pyrrolidine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired chroman-4-one.

Physicochemical Properties: A Comparative Analysis

The position of the halogen substituents is expected to influence several key physicochemical properties, as summarized in the table below.

PropertyThis compound (1)6-Bromo-7-fluorochroman-4-one (2)7-Bromo-5-fluorochroman-4-one (3)Rationale for Differences
Molecular Formula C₉H₆BrFO₂C₉H₆BrFO₂C₉H₆BrFO₂Isomeric structures
Molecular Weight 245.05245.05245.05Isomeric structures
Predicted LogP 2.3 - 2.62.3 - 2.62.3 - 2.6Halogen substitution increases lipophilicity. Minor variations expected due to intramolecular interactions.
Predicted pKa ~7.5 (for the α-proton)~7.5 (for the α-proton)~7.5 (for the α-proton)The electron-withdrawing nature of the halogens will slightly increase the acidity of the α-protons compared to unsubstituted chroman-4-one.
Predicted Dipole Moment VariesVariesVariesThe vector sum of the individual bond dipoles will differ based on the substituent positions, leading to variations in overall molecular polarity.

Spectroscopic Characterization: Unraveling the Structures

1H NMR Spectroscopy

The aromatic region of the 1H NMR spectrum will be the most informative for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique to each substitution pattern.

  • Compound 1 (7-Bromo-6-fluoro): Will likely show two doublets in the aromatic region, with coupling constants characteristic of ortho-coupling between the protons at C5 and C8, and additional coupling to the fluorine at C6.

  • Compound 2 (6-Bromo-7-fluoro): Will also exhibit two doublets in the aromatic region, but the chemical shifts will be different from compound 1 due to the altered electronic environment.

  • Compound 3 (7-Bromo-5-fluoro): Is expected to show a more complex splitting pattern in the aromatic region due to the different connectivity of the protons.

13C NMR Spectroscopy

The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen substituents. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

All three isomers will show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Chemical Reactivity: Exploring the Consequences of Halogen Placement

The electronic effects of the bromine and fluorine atoms will modulate the reactivity of the chroman-4-one system.

Electrophilic Aromatic Substitution

The aromatic ring of the chroman-4-one is activated towards electrophilic substitution by the ether oxygen. However, the deactivating effect of the halogens and the carbonyl group will influence the regioselectivity and rate of these reactions. The positions ortho and para to the activating ether oxygen are the most likely sites for substitution, but this will be tempered by the deactivating and directing effects of the halogens.

Reactions at the Carbonyl Group and α-Position

The carbonyl group can undergo typical reactions such as reduction to the corresponding alcohol or conversion to an oxime. The protons at the α-position (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions. The acidity of these protons will be subtly influenced by the electron-withdrawing effects of the halogens on the aromatic ring.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for these exact isomers is limited in the public domain, we can infer potential activities based on studies of related halogenated chroman-4-ones.

SIRT2 Inhibition

A study on substituted chroman-4-one and chromone derivatives as Sirtuin 2 (SIRT2) inhibitors revealed that electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity.[5][6] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[5] This suggests that our target compounds, with their bromo and fluoro substituents, are promising candidates for SIRT2 inhibition. The precise positioning of these halogens will likely fine-tune the potency and selectivity.

Anticancer and Antimicrobial Activities

Chroman-4-one derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.[7][8] The presence of halogens can enhance these activities by increasing cell membrane permeability and participating in halogen bonding with target proteins. The differential positioning of the bromine and fluorine atoms in our isomeric series will likely lead to variations in their anticancer and antimicrobial profiles.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of this compound and its structural isomers based on established chemical principles and data from related compounds. While direct experimental comparisons are not yet available in the literature, the theoretical framework presented here offers valuable insights for researchers.

Key Takeaways:

  • The synthesis of these isomers is achievable through established methods for chroman-4-one synthesis.

  • The positioning of the bromine and fluorine atoms will lead to distinct spectroscopic signatures, particularly in the aromatic region of the 1H NMR spectrum.

  • The electronic and steric effects of the halogens will influence the reactivity of the aromatic ring and the carbonyl group.

  • Based on SAR studies of related compounds, these isomers are promising candidates for biological evaluation, particularly as SIRT2 inhibitors and anticancer agents.

Future experimental work should focus on the parallel synthesis and characterization of these isomers to validate the predictions made in this guide. Head-to-head biological screening will be crucial to elucidate the structure-activity relationships and identify the most promising isomer for further development.

References

A Researcher's Guide to Statistical Analysis of Experimental Data for Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of experimental data related to chromanone derivatives. We will delve into the critical aspects of experimental design, data interpretation, and the appropriate application of statistical methods to objectively compare the performance of these promising compounds. This document emphasizes scientific integrity and provides actionable insights to ensure the robustness of your findings.

The Significance of Robust Statistical Analysis in Drug Discovery

In the realm of drug development, biostatistics is an indispensable tool that guides therapies from discovery to market approval.[1] Statistical methods are crucial for designing preclinical studies, determining sample sizes, and minimizing bias to generate valid and reliable data.[1] For chromanone derivatives, which exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, rigorous statistical analysis is paramount to substantiating claims of efficacy and selectivity.[2][3] This guide will walk through practical examples of how to apply statistical analysis to experimental data for this important class of compounds.

Part 1: Comparative Analysis of Anticancer Activity

One of the most widely studied applications of chromanone derivatives is in oncology.[4][5][6] A primary goal in anticancer drug discovery is to identify compounds that are highly cytotoxic to cancer cells while exhibiting minimal toxicity to normal cells, a concept known as selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to quantify cell viability and is a standard initial screening tool for anticancer compounds.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of various chromanone derivatives on a cancer cell line and a normal cell line to assess both potency and selectivity.

Methodology:

  • Cell Culture: Culture human colorectal carcinoma cells (e.g., HCT-116) and a normal human cell line (e.g., HMEC-1) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the chromanone derivatives (e.g., Derivative A, Derivative B, and a vehicle control) for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration required to inhibit cell proliferation by 50%, is then determined from the dose-response curves.[5][7]

Data Presentation: Comparing IC50 Values

The calculated IC50 values are a key metric for comparing the cytotoxic potential of different compounds.[5]

CompoundHCT-116 IC50 (µM)HMEC-1 IC50 (µM)Selectivity Index (SI)
Derivative A15.2 ± 1.825.5 ± 2.11.68
Derivative B8.7 ± 1.285.3 ± 7.49.80
Doxorubicin (Control)0.5 ± 0.15.8 ± 0.911.6

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

Statistical Analysis of Cytotoxicity Data

To determine if the observed differences in IC50 values between the derivatives are statistically significant, an Analysis of Variance (ANOVA) test is appropriate, followed by a post-hoc test for pairwise comparisons.

Causality behind Experimental and Statistical Choices:

  • Why ANOVA? ANOVA is used to compare the means of three or more groups. In this case, we are comparing the IC50 values of Derivative A, Derivative B, and the control drug.

  • Why a Post-Hoc Test? A significant ANOVA result indicates that there is a difference among the group means, but it does not specify which groups are different from each other. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test , is necessary for these pairwise comparisons.

Interpreting the Results:

A p-value of less than 0.05 from the ANOVA test would indicate a significant difference in the cytotoxic potencies of the tested compounds. The results of Tukey's HSD test would then reveal which specific derivatives differ significantly from each other. For instance, a significantly lower IC50 for Derivative B against HCT-116 cells compared to Derivative A would suggest its superior anticancer potency.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HCT-116 & HMEC-1) seeding Seeding in 96-well plates cell_culture->seeding treatment Addition of Chromanone Derivatives & Control seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 stats Statistical Analysis (ANOVA, Tukey's HSD) ic50->stats data_analysis_pathway raw_data Raw Paw Volume Data mean_sem Calculate Mean Paw Edema and SEM for each group raw_data->mean_sem anova One-Way ANOVA mean_sem->anova post_hoc Dunnett's Post-Hoc Test anova->post_hoc If p < 0.05 interpretation Interpretation of Results (Significance vs. Control) post_hoc->interpretation

References

Safety Operating Guide

Disposal Protocol for 7-Bromo-6-fluorochroman-4-one and Related Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Bromo-6-fluorochroman-4-one (CAS: 27407-12-1) was not located. This guide is therefore based on the chemical's classification as a halogenated aromatic organic compound and adheres to established best practices for this category of chemical waste. Researchers must always consult their institution's specific Environmental Health & Safety (EHS) guidelines and the SDS for any chemical before handling or disposal.

Hazard Assessment and Classification

This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms attached to its chromanone framework.[1] Such compounds are subject to stringent disposal regulations because their improper disposal can lead to environmental contamination.[2] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.[2][3][4]

The primary directive for the disposal of this compound is its strict segregation as halogenated organic waste .[1][5][6] This is because halogenated wastes require high-temperature incineration for complete destruction, a different and more costly process than that used for non-halogenated solvents.[1][6] Mixing these waste streams increases the volume of waste requiring specialized treatment.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound for disposal. Based on the hazards associated with halogenated aromatic compounds, the following PPE is required to minimize exposure.[7]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[7]Protects against splashes and potential vapors which can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[7]Prevents skin contact, which can lead to irritation or absorption of harmful chemicals.
Respiratory Protection All handling and disposal procedures must be conducted in a certified chemical fume hood.[7]Minimizes the inhalation of potentially harmful vapors. For spills or ventilation failure, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for disposing of pure this compound, solutions containing it, and contaminated lab materials.

Step 1: Prepare the Work Area

  • Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Place the designated, properly labeled halogenated waste container inside the fume hood.[7]

Step 2: Waste Transfer

  • For liquid waste: Carefully pour the chemical waste from your experimental container into the designated halogenated waste container. Use a funnel to prevent spills.

  • For solid waste: Use forceps or a spatula to transfer contaminated solids (e.g., weigh boats, contaminated filter paper) into the solid halogenated waste container.

  • Decontaminate Glassware: Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the liquid halogenated waste container.[7]

Step 3: Monitor Container Volume

  • Do not fill any waste container beyond 90% of its capacity.[4] This headspace allows for vapor expansion and reduces the risk of spills.

Step 4: Secure and Store the Container

  • Securely fasten the cap on the waste container immediately after adding waste.[5][8] The container must remain closed except when waste is actively being added.[5][6]

  • Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA).[3][8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][9]

Step 5: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup for the full waste container. Do not allow waste to accumulate for extended periods.[5] Laboratories may have time limits for on-site storage, such as 90 or 180 days depending on the facility's generator status.[3][4]

Waste Container Management and Labeling

Proper container selection and labeling are critical for safety and regulatory compliance.

  • Compatibility: The container must be made of a material that is chemically compatible with the waste. For halogenated organics, glass or appropriate high-density polyethylene (HDPE) containers are typically used.[2][8]

  • Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof screw cap.[2][5][8]

  • Labeling: The EPA requires that each waste container be clearly labeled.[3] The label must include:

    • The words "Hazardous Waste" .[3][6]

    • The full chemical name(s) of the contents (e.g., "Waste this compound," "Waste Acetone rinsate"). Do not use chemical formulas or abbreviations.[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.

    • Collect the contaminated absorbent material and place it in the solid halogenated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If possible, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or EHS department from a safe location.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe locate_container Step 2: Locate Designated 'HALOGENATED ORGANIC WASTE' Container ppe->locate_container waste_type Step 3: Identify Waste Form locate_container->waste_type solid_waste Solid Waste (e.g., contaminated weigh paper, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) waste_type->liquid_waste Liquid transfer Step 4: Carefully Transfer Waste (Do not exceed 90% capacity) solid_waste->transfer liquid_waste->transfer label Step 5: Verify Container Label 1. 'Hazardous Waste' 2. Full Chemical Names transfer->label seal_store Step 6: Securely Seal & Store in Satellite Accumulation Area (SAA) label->seal_store pickup Step 7: Arrange for EHS Pickup seal_store->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-6-fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical protocols for 7-Bromo-6-fluorochroman-4-one (CAS No. 27407-12-1). The procedures outlined here are designed not merely as rules, but as a self-validating system of safety, explaining the causality behind each recommendation to ensure your work is both groundbreaking and safe.

Hazard Assessment: Understanding the Compound

This compound is a halogenated aromatic ketone.[1][2][3] Its physical form is typically a light brown to brown solid.[1] A thorough risk assessment begins with its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] This compound is not merely a reagent; it is a substance with specific hazards that dictate our handling procedures.

The primary hazards associated with this compound are summarized below. Understanding these is critical, as they form the logical basis for all subsequent PPE and engineering control recommendations.

Hazard Class & CategoryGHS CodeDescriptionPractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Accidental ingestion could lead to moderate toxicity. Strict hygiene practices are essential to prevent hand-to-mouth transfer.
Skin Irritation (Category 2)H315Causes skin irritation.[1]Direct contact with the skin is likely to cause redness, inflammation, or dermatitis. Protective gloves and clothing are mandatory.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1]Exposure to the eyes can cause significant, potentially painful, irritation. Robust eye protection is non-negotiable.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1]Inhalation of the dust or powder can irritate the nose, throat, and lungs. Handling must occur in a controlled-ventilation environment.

This data is based on the GHS information provided by chemical suppliers.[1]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even selected, the environment in which the chemical is handled must be engineered for safety. This is the most effective way to minimize exposure.

Chemical Fume Hood: All manipulations of this compound, especially those involving the solid powder (e.g., weighing, transferring, preparing solutions), must be performed inside a certified chemical fume hood. The respiratory irritation hazard (H335) necessitates this control to capture dust and prevent inhalation.[1]

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions that might escape primary engineering controls are diluted.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The selection of PPE must be directly correlated to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides a clear directive.[1]

Eye and Face Protection

Due to the H319 "Causes serious eye irritation" hazard, standard safety glasses are insufficient.[1]

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are required. This follows standards such as European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[6]

  • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Protective Clothing: A standard laboratory coat is required to protect against incidental contact. For tasks with a higher risk of contamination, a chemically resistant apron or suit may be necessary.[7]

  • Gloves: The selection of appropriate gloves is critical. This compound is both a ketone and a halogenated organic compound. This dual nature informs our choice. Nitrile gloves, while common, may offer only limited protection against certain organic solvents and ketones.[8][9] A more robust choice is required for prolonged contact.

Glove MaterialSuitability for KetonesSuitability for Halogenated OrganicsRecommendation for this Compound
Natural Rubber Poor[8]FairNot Recommended
Nitrile Fair to Good (varies)GoodSuitable for incidental contact only. Check manufacturer's compatibility data.[7]
Neoprene GoodGoodRecommended for general handling.[9]
Butyl Rubber Excellent [9]PoorRecommended if the primary risk is from the ketone functional group.
Viton™ (Fluoroelastomer) Fair to Poor (vs. some ketones)[9]Excellent [8]Recommended if the primary risk is from the halogenated aromatic structure.

Field-Proven Insight: For most routine laboratory operations involving this compound, using a thicker (e.g., >8 mil) neoprene or butyl rubber glove provides a reliable balance of protection and dexterity. Always double-glove if handling highly concentrated solutions. Inspect gloves for any signs of degradation before and during use.

Respiratory Protection

Engineering controls (i.e., the fume hood) are the primary method for respiratory protection.[10] However, in specific situations, a respirator may be required:

  • Emergency Situations: During a spill cleanup outside of a fume hood.

  • Control Failure: If the ventilation system is not functioning correctly.

  • Specific Procedures: When weighing large quantities of powder where dust generation is unavoidable.

In such cases, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is the minimum requirement.[11]

Operational Plan: A Step-by-Step Workflow

This workflow minimizes exposure at each step of the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_setup 3. Assemble Equipment in Hood prep_hood->prep_setup handle_weigh 4. Weigh Compound in Hood prep_setup->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment handle_transfer->handle_reaction clean_decontaminate 7. Decontaminate Glassware/Surfaces handle_reaction->clean_decontaminate clean_waste 8. Segregate Halogenated Organic Waste clean_decontaminate->clean_waste clean_ppe 9. Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Exposure and Spill Procedures

Immediate and correct action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[1][11]

  • Spills: Evacuate the area. Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place into a sealed, labeled container for hazardous waste disposal.

Storage and Disposal

Proper storage and disposal are vital for long-term safety and environmental protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage area should be clearly labeled.

  • Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste. It must be collected in a dedicated, sealed, and clearly labeled container for halogenated organic waste .[13][14] Do not mix with non-halogenated solvent waste.[14] Disposal must be carried out through a licensed hazardous waste disposal facility, likely via high-temperature incineration with appropriate emission controls to handle the halogenated byproducts.[15][16]

By adhering to these scientifically-grounded protocols, you can confidently and safely handle this compound, ensuring that your focus remains on scientific discovery while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-fluorochroman-4-one
Reactant of Route 2
7-Bromo-6-fluorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.